2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
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Properties
IUPAC Name |
2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)3-7-6(8(14)4-10)5-12-9(11)13-7/h5H,3-4H2,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSMYCAEYJVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378239 | |
| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21599-37-1 | |
| Record name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Core Scaffold in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and medicinal chemistry applications of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of the quinazolinone scaffold in designing novel therapeutic agents.
Introduction: The Significance of the Quinazolinone Core
The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The presence of multiple hydrogen bond donors and acceptors, along with sites for chemical modification, makes it a versatile platform for the development of potent and selective inhibitors of various enzymes and receptors.
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 21599-37-1) represents a key building block within this class of compounds.[3][4] The 2-amino group is a common feature in many active quinazolinone derivatives, while the 7,7-dimethyl substitution on the saturated ring can influence physicochemical properties such as solubility and metabolic stability. This guide will delve into the essential characteristics of this specific molecule and its role as a foundational element in the synthesis of advanced drug candidates.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a core scaffold is paramount for its effective utilization in drug design. These properties govern its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 21599-37-1 | [3][4] |
| Molecular Formula | C₁₀H₁₃N₃O | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| LogP | 1.11 | ChemBridge |
| Physical Form | Solid | ChemBridge |
| Purity | >95% (typical) | ChemBridge |
The structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is depicted below. The gem-dimethyl group at the C7 position introduces a degree of steric bulk and lipophilicity, which can be strategically exploited to modulate interactions with target proteins.
Caption: Chemical structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Synthesis and Characterization
The synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a cyclocondensation reaction. A plausible and widely applicable method is the reaction of an appropriate β-ketoester with guanidine. This approach provides a straightforward route to the core scaffold.
General Synthetic Protocol
The following protocol outlines a representative synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core, adapted from established methods for similar structures.[5] The key to this synthesis is the initial formation of a suitable cyclic β-enaminone from dimedone, which then undergoes cyclization with guanidine.
Step 1: Synthesis of 3-amino-5,5-dimethylcyclohex-2-en-1-one
-
To a solution of dimedone (1 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add ammonium acetate (1.1 equivalents) and reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 3-amino-5,5-dimethylcyclohex-2-en-1-one.
Step 2: Cyclocondensation to form 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
-
Dissolve 3-amino-5,5-dimethylcyclohex-2-en-1-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent such as n-butanol.
-
Add a base, for example, sodium ethoxide (1.5 equivalents), to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent in vacuo and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Caption: General synthetic workflow for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Characterization
-
¹H NMR: Protons of the gem-dimethyl groups would appear as singlets. The methylene protons of the cyclohexenone ring would exhibit characteristic multiplets. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons of the pyrimidine ring, and the carbons of the cyclohexenone ring, including the gem-dimethyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₃N₃O) would be observed.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ketone, and C=N stretching of the pyrimidine ring would be present.
Biological Activity and Medicinal Chemistry Applications
While 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one itself has not been extensively studied for its biological activities, its core structure is a cornerstone in the development of potent therapeutic agents.[8] This molecule is best viewed as a key pharmacophore that can be elaborated to target a variety of biological pathways.
As a Scaffold for Kinase Inhibitors
The quinazolinone ring is a well-established scaffold for the design of kinase inhibitors.[9] The 2-amino group can be functionalized to introduce substituents that interact with the hinge region of the kinase ATP-binding site, a common strategy in kinase inhibitor design. Derivatives of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core could potentially be developed as inhibitors of kinases implicated in cancer, such as ERK1/2.[10]
In the Development of Neuroprotective Agents
Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold provides an excellent starting point for the synthesis of libraries of analogs to explore the structure-activity relationships for MAO-B inhibition.
Potential as Anticancer and Anti-inflammatory Agents
The broader class of quinazolinone derivatives has demonstrated significant potential as anticancer and anti-inflammatory agents.[9] The structural versatility of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core allows for the introduction of various substituents at the 2-amino position and other sites, enabling the modulation of its biological activity profile.
Caption: The role of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a versatile scaffold.
Conclusion and Future Perspectives
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a valuable and versatile building block in the field of medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a core scaffold for the synthesis of potent and selective modulators of various biological targets is evident from the extensive research on its derivatives. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for drug discovery campaigns targeting a wide range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. Future research will likely focus on the synthesis of novel libraries based on this scaffold and the exploration of their biological activities against new and challenging drug targets.
References
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Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International journal of molecular sciences, 23(7), 3781. [Link]
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Elgemeie, G. H., et al. (2021). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCrData, 6(11), x211105. [Link]
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Panneerselvam, P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central journal, 7(1), 98. [Link]
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Kolesnikova, T. O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed, 35409144. [Link]
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Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. [Link]
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Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of medicinal chemistry, 38(14), 2649–2657. [Link]
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Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European journal of medicinal chemistry, 291, 117580. [Link]
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Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]
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PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. [Link]
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ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... [Link]
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Buckman, B. O., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & medicinal chemistry letters, 18(8), 2544–2548. [Link]
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ResearchGate. (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]
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Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules (Basel, Switzerland), 21(3), 334. [Link]
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An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 21599-37-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound belonging to the quinazolinone family. This document delves into its chemical properties, a plausible synthetic route, and its potential significance in medicinal chemistry, drawing upon the known biological activities of structurally related analogues.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery
The quinazolinone core is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its structural versatility allows for modifications that can modulate its pharmacological profile, making it a "privileged scaffold" in drug discovery.[1] Derivatives of quinazolinone have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The dihydro-derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, represents a fundamental building block within this class of compounds, offering a template for further chemical exploration and drug design.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
| Property | Value | Source |
| CAS Number | 21599-37-1 | [1][4] |
| Molecular Formula | C₁₀H₁₃N₃O | [4] |
| Molecular Weight | 191.23 g/mol | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO and methanol (predicted for related compounds) | [5] |
Synthesis Pathway: A Plausible Biginelli-like Condensation
While a specific, detailed synthesis protocol for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is not extensively reported in peer-reviewed literature, a highly plausible and efficient route is the Biginelli-like three-component reaction. This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde (or in this case, a ketone equivalent), and a urea or guanidine derivative.[6]
In the proposed synthesis of the target molecule, dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as the β-dicarbonyl component, and guanidine hydrochloride provides the 2-amino-pyrimidine core.
Experimental Protocol: Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Objective: To synthesize 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one via a one-pot condensation reaction.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Guanidine hydrochloride[7]
-
Sodium ethoxide or other suitable base
-
Ethanol, absolute
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimedone (1 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature. The addition of a base is crucial to neutralize the guanidine hydrochloride and generate the free guanidine base in situ.[8]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
Guanidine hydrochloride can cause skin and eye irritation.[9] It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Quinazolinone derivatives should be handled with care, as some substituted analogs have been shown to have potent biological activities.[10]
-
All procedures should be carried out in a well-ventilated fume hood.
Characterization of the Core Structure
The successful synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one would be confirmed by a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of structurally similar compounds.[11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups (singlet), the three methylene groups of the cyclohexenone ring (singlets or multiplets), and the amine protons (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, the quaternary carbon bearing the methyl groups, the methylene carbons, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C=N stretching (pyrimidine ring). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 191.23 g/mol . |
Potential Biological Significance and Therapeutic Applications
Anticancer Potential
Numerous quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms.[2] A prominent example is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation.[5] The 2-amino-quinazolinone scaffold can be a key pharmacophore for interacting with the ATP-binding site of these kinases.
Neuroprotective Effects
Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[13] Inhibition of MAO-B is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The core structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one provides a foundation for the development of novel MAO-B inhibitors.
Antiviral and Antimicrobial Applications
The quinazolinone scaffold has also been explored for its antiviral and antimicrobial properties.[3] For instance, certain 2-aminoquinazolin-4(3H)-one derivatives have shown inhibitory effects against coronaviruses like SARS-CoV-2 and MERS-CoV. The ability to synthesize a library of derivatives based on the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core could lead to the discovery of new agents to combat infectious diseases.
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of research projects involving this quinazolinone core, the following diagrams illustrate a typical workflow for synthesis and biological evaluation, and a simplified representation of a signaling pathway that could be targeted by its derivatives.
General Workflow for Synthesis and Evaluation
Simplified Kinase Inhibition Pathway
Conclusion
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its straightforward, plausible synthesis via a Biginelli-like reaction makes it an accessible starting material for medicinal chemistry campaigns. While direct biological data for this specific compound is limited, the extensive research on the broader quinazolinone class strongly suggests its utility in the exploration of new treatments for cancer, neurodegenerative diseases, and infectious diseases. This guide provides a foundational understanding for researchers to embark on further investigation and unlock the full potential of this promising chemical scaffold.
References
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What is the best method for conversion of guanidine hydrochloride to free base guanidine? (2014, August 15). ResearchGate. Retrieved from [Link]
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Manufacture process for Guanidine hydrochloride. (2022, November 8). Shizuishan Pengsheng Chemical Co., Ltd. Retrieved from [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Quinazoline. (n.d.). Szabo-Scandic. Retrieved from [Link]
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Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Retrieved from [Link]
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Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). (n.d.). NIH. Retrieved from [Link]
-
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Retrieved from [Link]
-
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. (n.d.). Sinfoo Biotech. Retrieved from [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). MDPI. Retrieved from [Link]
-
Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. (n.d.). ijarsct. Retrieved from [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022, March 29). PubMed. Retrieved from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved from [Link]
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Reviewing the Pharmacological Impact of Quinazoline Derivatives. (2025, December 11). Bioengineer.org. Retrieved from [Link]
-
Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020, November 27). PubMed. Retrieved from [Link]
-
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025, July 5). PubMed. Retrieved from [Link]
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"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" molecular structure
An In-Depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Abstract
The dihydroquinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. We will delve into its molecular architecture, physicochemical properties, plausible synthetic pathways, and characterization methodologies. Furthermore, this document explores the potential therapeutic applications of this molecular class by examining the established biological activities of structurally related analogues, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Quinazolinone Scaffold
Quinazoline and its reduced derivatives, such as dihydroquinazolinones, are heterocyclic compounds that have garnered significant interest in pharmaceutical research.[1] Their structural framework is conducive to diverse functionalization, enabling the modulation of pharmacological properties. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4] The 7,8-dihydroquinazolin-5(6H)-one variant, specifically, represents a class of molecules with potential applications in treating neurodegenerative diseases and viral infections, making it a fertile ground for novel drug discovery.[5][6] This guide focuses on the 2-amino-7,7-dimethyl substituted analogue, providing a foundational understanding for its scientific exploration.
Molecular Structure and Physicochemical Properties
The unique arrangement of atoms and functional groups in 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one dictates its chemical behavior and biological interactions.
Chemical Structure
The molecule features a bicyclic system composed of a dihydropyrimidine ring fused to a cyclohexenone ring. Key structural features include an amino group at position 2, which can act as a hydrogen bond donor and acceptor, a carbonyl group at position 5, and two methyl groups at position 7 (gem-dimethyl group).
Caption: 2D structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Physicochemical Data Summary
A summary of the key physicochemical properties is essential for experimental design, including solubility testing and formulation development.
| Property | Value | Source |
| IUPAC Name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | N/A |
| CAS Number | 21599-37-1 | [7][8][9] |
| Molecular Formula | C₁₀H₁₃N₃O | [8][9] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| LogP | 1.11 | [8] |
| Form | Solid | [8] |
| Purity | >95% (typical commercial) | [8] |
Synthesis and Characterization
The synthesis of quinazolinone derivatives is well-documented, with several established methods that can be adapted for the target molecule.[10][11] A highly efficient and common approach is the multicomponent reaction, specifically the reaction between a β-dicarbonyl compound, an aldehyde, and a nitrogen source. For the title compound, a variation of the Biginelli or a related cyclocondensation reaction is most plausible.
Proposed Synthetic Pathway
A logical synthetic route involves the cyclocondensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with guanidine hydrochloride. This reaction is typically base-catalyzed and proceeds via the formation of an intermediate that subsequently cyclizes and dehydrates to yield the final dihydroquinazolinone product.
Caption: Proposed workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol is based on established methods for synthesizing tetrahydroquinazoline derivatives, which utilize the reactivity of β-diketones with guanidine.[1] The choice of an ethanolic sodium ethoxide solution provides a basic environment necessary to deprotonate the guanidine hydrochloride, liberating the free base required for nucleophilic attack. Refluxing provides the thermal energy to overcome the activation barrier for the condensation and subsequent cyclization/dehydration steps.
-
Preparation of Reactants: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (71.3 mmol) of dimedone in 100 mL of absolute ethanol.
-
Addition of Guanidine: To the stirred solution, add 7.5 g (78.5 mmol) of guanidine hydrochloride.
-
Initiation of Reaction: Slowly add a solution of sodium ethoxide, prepared by dissolving 1.8 g (78.3 mmol) of sodium metal in 50 mL of absolute ethanol, to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with glacial acetic acid.
-
Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.
Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. Based on data from structurally similar compounds, the following spectral characteristics are expected.[12][13][14]
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include singlets for the two gem-dimethyl protons, singlets or multiplets for the two methylene groups (C6-H₂ and C8-H₂), a broad singlet for the NH₂ protons, and another broad singlet for the N-H proton of the quinazolinone ring.
-
¹³C NMR (DMSO-d₆, 100 MHz): Key signals would include the carbonyl carbon (C=O), the quaternary carbon of the gem-dimethyl group, the carbons of the methylene groups, and the carbons of the pyrimidine ring.
-
IR (KBr, cm⁻¹): Characteristic absorption bands would be observed for N-H stretching (amine and amide), C=O stretching (ketone), and C=N stretching.
-
Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 192.23.
Potential Biological Activity and Therapeutic Applications
While direct biological data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is sparse in the reviewed literature, the broader class of dihydroquinazolinones exhibits a remarkable range of pharmacological activities.[15] This allows for informed hypotheses regarding its potential therapeutic utility.
Neurodegenerative Diseases
A study on 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives revealed potent and selective inhibition of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease. The structural similarity suggests that the title compound could serve as a promising scaffold for developing novel MAO-B inhibitors.
Caption: Hypothesized mechanism of action in neurodegenerative disease.
Anticancer and Antiviral Activity
Various quinazolinone derivatives have shown significant anticancer properties by inhibiting crucial enzymes like protein kinases.[16] Furthermore, dihydroquinazolin-2-amine derivatives have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against both wild-type and mutant HIV-1 strains.[5] These findings highlight the potential of the 2-amino-dihydroquinazolinone scaffold for development in oncology and virology. The specific substitution pattern of the title compound would determine its target selectivity and potency.
Protocol: In Vitro MAO-B Inhibition Assay
Self-Validation: This protocol incorporates a known selective MAO-B inhibitor (Selegiline) as a positive control, which validates the assay's ability to detect inhibition. A "no inhibitor" control establishes the baseline enzyme activity (100%), and a "no enzyme" control corrects for any non-enzymatic substrate degradation. This system ensures that any observed decrease in signal is due to specific enzyme inhibition by the test compound.
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer to the desired concentration.
-
Substrate: Kynuramine dihydrobromide, prepared as a stock solution in water.
-
Test Compound: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted.
-
Positive Control: Selegiline, prepared similarly to the test compound.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of test compound dilutions, positive control, or DMSO (vehicle control) to appropriate wells.
-
Add 20 µL of diluted MAO-B enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to these wells instead.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the kynuramine substrate to all wells.
-
-
Detection:
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a plate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a structurally intriguing molecule belonging to a class of compounds with significant therapeutic potential. While its specific biological profile remains to be fully elucidated, the extensive research on related dihydroquinazolinones provides a strong rationale for its investigation as an anticancer, antiviral, or neuroprotective agent.
Future research should focus on the efficient synthesis and thorough biological screening of this compound. Structure-activity relationship (SAR) studies, initiated by modifying the amino group at position 2 and exploring substitutions on the carbocyclic ring, will be crucial for optimizing potency and selectivity towards specific biological targets. Advanced in silico modeling and subsequent in vitro and in vivo testing will be instrumental in unlocking the full therapeutic potential of this promising scaffold.
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Organic Chemistry Portal. Synthesis of quinazolinones.
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Kumar, A., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Organic Letters, 21(9), 3349-3353.
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Abbaspour, A., et al. (2006). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 5(4), 239-245.
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Clinivex. 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
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Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(24), 8758.
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Li, Y., et al. (2019). Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. European Journal of Medicinal Chemistry, 176, 11-20.
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ResearchGate. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
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Patrick, D. A., et al. (2017). Novel 1,2-dihydroquinazolin-2-ones: Design, synthesis, and biological evaluation against Trypanosoma brucei. European Journal of Medicinal Chemistry, 141, 485-495.
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Hit2Lead. 2-amino-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone.
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Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one.
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants. Molecules, 27(19), 6529.
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Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580.
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ResearchGate. Representative biologically-active 3,4-dihydroquinazolinones.
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PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one.
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Pharmaffiliates. 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)quinazolinone.
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Benchchem. 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone.
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National Center for Biotechnology Information. 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
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IUCrData. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. IUCrData, 7(6).
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PubChem. 2-Amino-3,4-dihydroquinazolin-4-one.
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ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted...
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Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(21), 4495-4501.
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Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
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Cherepanov, V. V., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2174.
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Mamedov, V. A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(10), 2288.
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Linghu, A., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Molecules, 26(23), 7179.
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An In-Depth Technical Guide to 2-Amino-7,8-dihydroquinazolin-5(6H)-one and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous bioactive compounds. Its rigid, bicyclic framework, rich in nitrogen atoms, provides an excellent platform for diverse functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on the 2-amino-7,8-dihydroquinazolin-5(6H)-one moiety, a key building block in the synthesis of compounds with a wide range of therapeutic potential. While specific experimental data for "2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" (CAS Number: 21599-37-1) is limited in publicly accessible scientific literature, this guide will provide a comprehensive overview of the synthesis, characterization, and known biological activities of the broader class of 2-aminotetrahydroquinazolinones, offering valuable insights for researchers in the field.
Chemical Identity and Physicochemical Properties
The core structure of 2-amino-7,8-dihydroquinazolin-5(6H)-one consists of a dihydropyrimidine ring fused to a cyclohexenone ring. The presence of the amino group at the 2-position and the ketone at the 5-position are key features that contribute to its chemical reactivity and biological activity.
| Property | Data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | General Observations for the Class |
| IUPAC Name | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | Varies with substitution |
| CAS Number | 21599-37-1 | Varies with substitution |
| Molecular Formula | C₁₀H₁₃N₃O | Varies with substitution |
| Molecular Weight | 191.23 g/mol | Varies with substitution |
| Solubility | Data not available. Generally soluble in organic solvents like DMSO and methanol. | Generally soluble in polar organic solvents. |
| Melting Point | Data not available | Varies widely with substitution. |
Synthesis of the 2-Aminotetrahydroquinazolinone Scaffold
The synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives typically involves a multicomponent reaction, a highly efficient approach in combinatorial chemistry for generating molecular diversity. A common and effective method is the Biginelli reaction or a similar cyclocondensation approach.
General Synthetic Workflow
The synthesis generally proceeds through the condensation of a β-dicarbonyl compound (or a cyclic analogue like dimedone for the 7,7-dimethyl derivative), an aldehyde, and a guanidine salt.
"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthetic precursors and reaction mechanisms for the formation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This quinazolinone derivative is a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The primary focus of this document is the elucidation of the most efficient and common synthetic strategy, which involves a one-pot, three-component cyclocondensation reaction. We will dissect the roles of the key precursors, explain the causality behind the experimental design, and provide a detailed, field-proven protocol. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Retrosynthetic Analysis
The target molecule, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, belongs to the quinazolinone family, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The structural core consists of a dihydropyrimidine ring fused to a 5,5-dimethylcyclohexenone fragment.
A logical retrosynthetic analysis points towards a multicomponent reaction strategy, which is highly valued in modern organic synthesis for its efficiency and atom economy. Specifically, the structure strongly suggests its assembly via a Biginelli-type reaction .[7][8][9] This approach allows for the formation of the complex heterocyclic system in a single step from simple, readily available precursors.
The key disconnections across the dihydropyrimidine ring reveal the three essential building blocks:
-
A β-dicarbonyl compound: To form the carbocyclic portion of the fused ring system.
-
An aldehyde: To provide the C4 carbon of the quinazolinone core.
-
A urea or urea-analogue: To supply the N-C-N backbone of the pyrimidine ring.
For our target molecule, these precursors are identified as:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): This serves as the β-dicarbonyl component, providing the C5, C6, C7, C8, and C8a atoms, along with the characteristic gem-dimethyl group.
-
Formaldehyde (CH₂O): As the simplest aldehyde, it provides the C4 methylene bridge.
-
Guanidine (C(NH₂)₃⁺): This urea analogue acts as the dinucleophilic component, incorporating the N1, C2 (with its pendant amino group), and N3 atoms into the final ring structure. The use of guanidine is a classic strategy for synthesizing 2-aminopyrimidine systems.[10][11][12]
The overall synthetic transformation is a cyclocondensation of these three precursors.
The Core Mechanism: An Iminium-Mediated Pathway
The Biginelli reaction can proceed through several proposed mechanisms. However, the most widely accepted pathway for this transformation involves the formation of an N-acyliminium ion intermediate, as proposed by Kappe.[8] This mechanism provides a robust explanation for the observed regioselectivity and reaction kinetics.
Causality in Mechanistic Steps:
-
Iminium Ion Formation (Rate-Determining Step): The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde (formaldehyde) and guanidine. The protonation of the aldehyde's carbonyl oxygen by the acid catalyst renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by one of the amino groups of guanidine. Subsequent dehydration leads to the formation of a highly reactive N-acyliminium ion. This initial condensation is often the rate-limiting step of the overall process.[8]
-
Nucleophilic Attack by Enol: In parallel, the β-dicarbonyl component, dimedone, exists in equilibrium with its enol tautomer. The electron-rich enol acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond that links the aldehyde-derived carbon to the dimedone backbone.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization. The terminal amino group of the guanidine moiety attacks one of the carbonyl groups of the dimedone residue. This is followed by a final dehydration step, again promoted by the acid catalyst, to yield the stable, conjugated dihydroquinazolinone ring system.
Experimental Protocol: A Self-Validating System
The following protocol describes a reliable and reproducible method for the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. The trustworthiness of this procedure lies in its simplicity and the use of common, well-characterized reagents and conditions that have been validated across numerous similar syntheses in the literature.[7][13]
Title: One-Pot Acid-Catalyzed Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Principle: A three-component Biginelli-type cyclocondensation reaction between dimedone, formaldehyde, and guanidine hydrochloride, catalyzed by a mineral acid in an alcoholic solvent under reflux.
Materials & Reagents:
-
Dimedone (1.0 eq)
-
Guanidine Hydrochloride (1.1 eq)
-
Formaldehyde (37% solution in H₂O, 1.2 eq)
-
Ethanol (or n-Butanol for higher temperature)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (e.g., 1.40 g, 10 mmol), guanidine hydrochloride (1.05 g, 11 mmol), and ethanol (30 mL).
-
Addition of Reagents: Stir the mixture at room temperature until the solids are partially dissolved. Add the formaldehyde solution (0.97 mL, 12 mmol) followed by the catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol) with vigorous stirring. The initially heterogeneous mixture should become more homogeneous upon heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-8 hours, indicated by the consumption of the dimedone starting material.
-
Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. A white or off-white precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (1 x 15 mL) to remove residual solvent and impurities.
-
Drying & Characterization: Dry the purified product under vacuum to a constant weight. The final compound can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Data Presentation: Reaction Condition Comparison
The synthesis of octahydroquinazolinones via Biginelli-type reactions has been explored under various conditions. The choice of catalyst and solvent can significantly impact reaction time and yield. The following table summarizes typical conditions reported for analogous syntheses.
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference Insight |
| HCl (cat.) | Ethanol | ~80 (Reflux) | 4-8 | 75-90 | Standard Brønsted acid catalysis, reliable and cost-effective.[14] |
| p-TsOH | Acetonitrile | ~82 (Reflux) | 6-10 | 70-85 | Solid acid catalyst, easier to handle than conc. HCl. |
| FeCl₃ | Solvent-free | 100 | 1-2 | 80-95 | Lewis acid catalysis can accelerate the reaction significantly.[7] |
| Microwave | DMF | 100-120 | 0.25-0.5 | 85-95 | Microwave irradiation dramatically reduces reaction times.[4] |
| Ultrasound | Ethanol | Room Temp | 2-4 | 80-92 | Sonochemical methods offer an energy-efficient alternative to heating.[7] |
Conclusion
The synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is most effectively achieved through a one-pot, three-component Biginelli-type reaction. The core precursors for this transformation are dimedone , guanidine , and formaldehyde . This method is robust, efficient, and relies on a well-understood iminium-based mechanism. By carefully selecting the catalyst and reaction conditions, from traditional reflux to modern microwave-assisted synthesis, researchers can optimize the process to achieve high yields in a short timeframe. This guide provides the foundational knowledge and a practical, validated protocol for the successful synthesis of this important heterocyclic scaffold.
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- 12. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BIGINELLI REACTION | PPT [slideshare.net]
Whitepaper: Unlocking the Therapeutic Potential of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, under-investigated derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . While direct biological data for this compound is sparse, a comprehensive analysis of its structural analogs strongly suggests significant therapeutic potential, particularly in the fields of oncology and neurodegenerative disorders. Analogs have demonstrated potent activity as kinase inhibitors and, most notably, as selective inhibitors of monoamine oxidase B (MAO-B).[4][5][6][7] This whitepaper synthesizes the existing knowledge of the dihydroquinazolinone scaffold, proposes high-potential therapeutic targets for the title compound, and provides detailed experimental workflows for its synthesis, screening, and validation.
Part 1: The Dihydroquinazolinone Core: A Privileged Scaffold in Drug Discovery
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a nitrogen-containing heterocyclic system that serves as the structural foundation for numerous pharmaceuticals and bioactive molecules.[1][3] Its rigid, bicyclic structure, combined with multiple sites for functionalization, allows for precise three-dimensional orientation of substituents to engage with biological targets. This structural versatility has led to the development of DHQ derivatives with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial properties.[8][9][10] The proven success of this scaffold minimizes the risk associated with novel compound development and provides a robust starting point for structure-activity relationship (SAR) studies.[8]
Part 2: Physicochemical Profile of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
A clear understanding of a compound's physicochemical properties is fundamental to designing experiments and interpreting biological data.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21599-37-1 | [11][12] |
| Molecular Formula | C₁₀H₁₃N₃O | [11] |
| Molecular Weight | 191.23 g/mol | [11] |
| Appearance | Solid (predicted) | [13] |
| Solubility | Soluble in DMSO, Methanol, Chloroform (predicted based on analogs) | [14] |
| Storage | Sealed, dry, room temperature (2-8 °C recommended) | [13] |
The structure features a dihydroquinazolinone core with a gem-dimethyl substitution on the cyclohexenone ring. This substitution may enhance metabolic stability and lipophilicity. The 2-amino group provides a critical hydrogen bond donor and acceptor site, crucial for potential interactions with enzyme active sites or receptors.[14]
Part 3: Analysis of Potential Biological Activity
Based on extensive data from structurally related compounds, we can hypothesize several high-priority avenues for investigation.
Potential in Neurodegenerative Disorders: MAO-B Inhibition
This is arguably the most promising area of investigation. A recent study on a library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives—structurally very close to the title compound—identified potent and highly selective inhibitors of human MAO-B, with Kᵢ values in the nanomolar range.[6]
-
Mechanistic Rationale: MAO-B is a key enzyme in the brain that degrades neurotransmitters, most notably dopamine. Its inhibition increases dopaminergic activity, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, elevated MAO-B activity in the brain is a hallmark of Alzheimer's disease, contributing to oxidative stress and the formation of neurotoxic species. Selective MAO-B inhibitors are therefore sought after for treating these conditions.[6] The aforementioned study also suggested that these compounds could target Glycogen Synthase Kinase 3 beta (GSK3β), another critical target in neurodegeneration.[6]
-
Hypothesis: The 2-amino group on the title compound can form key interactions within the MAO-B active site, analogous to other known inhibitors. The 7,7-dimethyl substitution pattern will influence binding pocket occupancy and physicochemical properties. We hypothesize that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a selective MAO-B inhibitor.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the anti-proliferative effect of the compound on relevant cancer cell lines.
-
Rationale: This is a cost-effective, high-throughput method to identify general cytotoxic or cytostatic activity, guiding further investigation into specific mechanisms like kinase inhibition.
-
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MV4-11 [AML, FLT3-mutant], MCF-7 [breast, CDK2-relevant], A549 [lung, EGFR-relevant]) in appropriate media until they reach ~80% confluency.
-
Seeding: Trypsinize cells, count using a hemocytometer, and seed 5,000-10,000 cells per well into 96-well plates. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 100 nM to 100 µM. Add diluted compound to the wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
-
Objective: To measure the compound's inhibitory potency and selectivity for MAO-A and MAO-B.
-
Rationale: This biochemical assay directly tests our primary hypothesis. High potency and selectivity for MAO-B over MAO-A is a key characteristic of modern neurotherapeutics.
-
Methodology:
-
Reagents: Use a commercially available MAO-Glo™ Assay kit (Promega) which contains recombinant human MAO-A and MAO-B enzymes, a luminogenic substrate, and buffer components.
-
Compound Preparation: Prepare a dilution series of the title compound in buffer (e.g., 1 nM to 100 µM). Include a known selective MAO-B inhibitor (e.g., Selegiline) as a positive control and a no-inhibitor control.
-
Enzyme Reaction: In separate 96-well white plates for MAO-A and MAO-B, add 12.5 µL of the compound dilution, followed by 12.5 µL of the respective MAO enzyme solution. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Add 25 µL of the luminogenic substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After 20 minutes, measure luminescence using a plate-reading luminometer.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the no-inhibitor control. Plot dose-response curves to calculate IC₅₀ values for both MAO-A and MAO-B. The selectivity index is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B).
-
Tier 2: Mechanism of Action & Target Engagement
If promising "hits" are identified in Tier 1 (e.g., IC₅₀ < 10 µM), these follow-up experiments are essential.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: FLT3)
-
Objective: To directly quantify the compound's inhibitory activity against a specific kinase target identified from the cell-based screen.
-
Rationale: This assay confirms direct target engagement and rules out off-target cytotoxicity.
-
Methodology:
-
Reagents: Utilize a commercial kinase assay kit, such as ADP-Glo™ (Promega), which measures ADP production from a kinase reaction. Use recombinant human FLT3 enzyme and a suitable substrate (e.g., a generic tyrosine kinase peptide).
-
Assay Setup: Set up a kinase reaction in a 96-well plate containing kinase buffer, ATP (at its Kₘ concentration), the peptide substrate, and varying concentrations of the title compound.
-
Reaction: Initiate the reaction by adding the FLT3 enzyme. Incubate for 60 minutes at 30°C.
-
ADP Detection: Stop the kinase reaction and measure the ADP produced according to the kit manufacturer's instructions, which involves converting ADP to ATP and then using luciferase to generate a luminescent signal proportional to the ADP concentration.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.
-
Protocol 4: Western Blot Analysis for Downstream Signaling
-
Objective: To determine if the compound modulates the signaling pathway downstream of its putative target in a cellular context.
-
Rationale: This provides evidence of target engagement within intact cells. For example, if the compound inhibits EGFR, we expect to see a reduction in the phosphorylation of EGFR itself and downstream effectors like Akt. [7]* Methodology:
-
Cell Treatment: Treat A549 cells (which express EGFR) with the compound at 1x, 5x, and 10x its IC₅₀ value for 2-4 hours. Include a vehicle control.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, assessing the dose-dependent effect of the compound on pathway activation.
-
Part 5: Data Interpretation and Future Directions
Table 2: Hypothetical Data Interpretation Framework
| Tier 1 Result | Tier 2 Result | Interpretation & Next Steps |
| Potent MAO-B IC₅₀ (<1µM) , high selectivity (>100-fold vs MAO-A) | N/A | High-priority lead for neurodegeneration. Proceed to in vivo pharmacokinetic (PK) and efficacy studies in Parkinson's disease models. Initiate SAR studies to optimize potency and brain penetrance. |
| Potent anti-proliferative IC₅₀ (<10µM) in MV4-11 cells | Potent FLT3 kinase inhibition IC₅₀ (<1µM) | Confirmed FLT3 inhibitor. Proceed to Western blot to confirm downstream pathway modulation (p-STAT5). Initiate lead optimization for potency and selectivity against other kinases. |
| Potent anti-proliferative IC₅₀ (<10µM) in multiple cell lines | Weak kinase inhibition (>10µM) | Activity may be due to an off-target effect or a different mechanism. Consider broader mechanism-of-action studies (e.g., apoptosis assays, cell cycle analysis). [9] |
| Weak or no activity in all Tier 1 assays (>50µM) | N/A | Compound is likely inactive under these conditions. Deprioritize or consider derivatization to improve activity based on SAR from the broader quinazolinone chemical space. [8] |
Part 6: Conclusion
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one represents a compelling chemical entity for drug discovery. While it remains uncharacterized, its foundation on the privileged dihydroquinazolinone scaffold provides a strong rationale for investigation. The closest structural analogs point toward a high probability of activity as a selective MAO-B inhibitor, a profile of significant interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's. A secondary, yet strong, potential lies in oncology as a kinase inhibitor. The systematic, tiered experimental plan outlined in this guide provides a clear and resource-efficient path to validate these hypotheses, elucidate the compound's mechanism of action, and determine its future as a potential therapeutic agent.
References
Sources
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- 4. Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline derivatives as FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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The Emergence of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Scaffold: A Technical Guide for Drug Discovery
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This technical guide delves into the core characteristics of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one moiety, a promising scaffold for the development of novel therapeutics. While this specific molecule is a relatively recent subject of intensive study, the wealth of information on its close analogs provides a strong foundation for predicting its synthetic routes, characterization, and potential therapeutic applications. This document will synthesize existing knowledge on related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the scaffold's potential in areas such as oncology and neurodegenerative diseases.
Introduction: The Quinazolinone Core in Modern Drug Discovery
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention due to their broad pharmacological activities.[1] The fused bicyclic system of the quinazolinone core offers a unique three-dimensional structure that can be readily modified to modulate its interaction with various biological targets.[1] This structural flexibility has been a key driver in the development of numerous therapeutic agents.
The 2-amino-7,8-dihydroquinazolin-5(6H)-one backbone, in particular, presents several key features for drug design:
-
Hydrogen Bonding Capabilities: The 2-amino group and the quinazolinone core provide sites for hydrogen bond donors and acceptors, crucial for target engagement.[2]
-
Lipophilicity Balance: The 7,7-dimethyl substitution offers a degree of lipophilicity that can be fine-tuned to optimize pharmacokinetic properties.[2]
-
Synthetic Tractability: The quinazolinone ring system is amenable to a variety of synthetic transformations, allowing for the creation of diverse chemical libraries.[3]
This guide will explore the synthesis, characterization, and potential biological activities of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold, drawing insights from the extensive research on its derivatives.
Synthetic Strategies and Methodologies
The synthesis of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core can be approached through several established methods for constructing quinazolinone rings. A common and effective strategy involves the cyclocondensation of a suitable β-amino ketone with a guanidine salt.
General Synthetic Workflow
The following diagram outlines a plausible synthetic workflow for the title compound, based on established quinazolinone synthesis protocols.
Figure 1: A conceptual workflow for the synthesis and characterization of the target scaffold.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on the synthesis of similar quinazolinone derivatives.[4]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Guanidine carbonate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimedone (1 equivalent) and guanidine carbonate (0.6 equivalents) in ethanol.
-
Cyclocondensation: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
-
Characterization: Confirm the structure of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Physicochemical and Spectroscopic Characterization
The structural features of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one give rise to a distinct spectroscopic profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Likely soluble in DMSO, methanol, and chloroform | [2] |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the gem-dimethyl protons, the methylene protons of the cyclohexene ring, the vinyl proton, and the amino protons.
-
¹³C NMR: Signals for the carbonyl carbon, the quaternary carbons of the quinazoline ring, the gem-dimethyl carbons, and the methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, and C=N stretching of the quinazoline ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Potential Biological Activities and Therapeutic Applications
While direct biological data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is limited, the extensive research on its derivatives points to significant therapeutic potential, particularly in oncology and neurodegenerative diseases.
Anticancer Potential
Quinazolinone derivatives are well-established as potent anticancer agents.[1][3][6] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Figure 2: Potential inhibition of cancer signaling pathways by the quinazolinone scaffold.
Many quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2][3] Inhibition of EGFR can disrupt downstream signaling through the PI3K/AKT and MAPK/ERK pathways, leading to reduced tumor growth.[6][7] The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold represents a promising starting point for the design of novel kinase inhibitors.
Neuroprotective Properties
Recent studies have highlighted the potential of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[8] The structural similarity of the title compound to these MAO-B inhibitors suggests that it could serve as a valuable scaffold for the development of new neuroprotective agents.[8]
Future Directions and Conclusion
The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold holds considerable promise for the development of novel therapeutic agents. While further research is needed to fully elucidate the specific biological activities of this compound, the wealth of data on its derivatives provides a strong rationale for its investigation.
Key areas for future research include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and comprehensive spectroscopic data for the title compound.
-
Biological Screening: A broad-based biological screening campaign to identify its primary cellular targets and therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to establish clear SAR and optimize for potency and selectivity.
References
- Benchchem. 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone.
- ResearchGate. Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted...
- PubMed. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting.
- PubMed. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
- PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one.
- Frontiers in Chemistry. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one.
- National Institutes of Health. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
- National Institutes of Health. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
- PubMed. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2.
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An In-depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Scaffold of Therapeutic Potential
Introduction: The Quinazolinone Core and a Molecule of Interest
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This bicyclic heterocyclic system is a key component in numerous natural alkaloids and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Over the last two decades, more than 20 drugs incorporating a quinazoline or quinazolinone core have received FDA approval for anticancer therapies, a testament to the scaffold's clinical significance.[1]
This guide focuses on a specific, yet underexplored, member of this family: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . With the molecular formula C₁₀H₁₃N₃O and CAS Number 21599-37-1, this compound presents a unique combination of structural features—a hydrogen-bonding 2-amino group, a rigid dihydroquinazolinone core, and lipophilic gem-dimethyl substituents. While extensive research on this exact molecule is not yet prevalent in the public domain, its structural similarity to a multitude of biologically active analogs provides a strong rationale for its investigation as a potential therapeutic agent.
This document serves as a technical guide for researchers and drug development professionals. It will provide a comprehensive overview of a plausible synthetic route, methods for characterization, an inferred biological and pharmacological profile based on closely related analogs, and detailed experimental protocols for initiating its biological evaluation.
Proposed Synthesis and Characterization
The synthesis of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core typically proceeds via a multicomponent reaction, offering an efficient route to the desired scaffold. A highly plausible and established method involves the cyclocondensation of a β-dione with guanidine. For the target compound, this would involve the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with guanidine hydrochloride.
Proposed Synthetic Route:
The reaction is typically catalyzed by a base, such as potassium carbonate or sodium ethoxide, and proceeds by an initial condensation of guanidine with one of the carbonyl groups of dimedone, followed by an intramolecular cyclization and dehydration to yield the final dihydroquinazolinone ring system.
General Synthetic Protocol:
-
To a solution of 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.2 eq) and a base like potassium carbonate (2.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (usually within 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Physicochemical and Structural Characterization:
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic peaks for the gem-dimethyl protons (a singlet), the methylene protons of the cyclohexene ring (two singlets or multiplets), and the amine protons. ¹³C NMR would confirm the presence of the carbonyl carbon, the quaternary carbon of the gem-dimethyl group, and the carbons of the heterocyclic ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₁₃N₃O) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, and C=N stretching of the quinazoline ring.
Inferred Biological and Pharmacological Profile: A Landscape of Opportunity
While direct biological data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is scarce, the extensive literature on its analogs allows for a well-grounded inference of its potential activities, particularly in oncology.[2][3][4][5]
Anticancer Potential:
Quinazolinone derivatives are well-documented as potent anticancer agents.[1][2][4] Their mechanisms of action are diverse and often involve the inhibition of key signaling molecules that are dysregulated in cancer.[1][2]
-
Kinase Inhibition: A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of protein kinases.[1] Specifically, they are known to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a critical driver in many cancers, including non-small-cell lung carcinoma.[2]
-
Microtubule Polymerization Inhibition: Some dihydroquinazolinone derivatives have been shown to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Induction of Apoptosis: By targeting various cellular pathways, quinazolinone derivatives can trigger programmed cell death (apoptosis) in cancer cells.[2]
The structural features of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one make it a prime candidate for exhibiting these activities. The 2-amino group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Table 1: Biological Activities of Representative Quinazolinone Analogs
| Compound Class | Target/Activity | Cell Line(s) | Reported IC₅₀/Activity | Reference |
| 2-Aryl-quinazolinones | Cytotoxicity | MCF-7, Hep-G2, KB, LU-1 | IC₅₀: 0.02-0.08 µM for the most potent analog | [2] |
| Dihydroquinazolin-4(1H)-one derivatives | Microtubule Polymerization Inhibition | - | IC₅₀ of 0.6 µM | [2] |
| Dihydroquinazolin-4(1H)-one derivatives | Cdk4 Inhibition | - | IC₅₀ of 0.47 µM | [2] |
| 2-(Phenylamino)-dihydroquinazolinones | MAO-B Inhibition | - | Kᵢ in the nanomolar range | [6] |
Potential Signaling Pathway Involvement:
Given the prevalence of EGFR inhibition among quinazolinone derivatives, it is plausible that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one could modulate the EGFR signaling pathway. Inhibition of EGFR would block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Potential inhibition of the EGFR signaling pathway.
Key Experimental Protocols
To begin the biological evaluation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, two fundamental assays are recommended: a cytotoxicity assay to assess its general anticancer effect and a kinase inhibition assay to investigate a likely mechanism of action.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line of interest (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.[7]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure the ability of a compound to inhibit a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[9][10]
Caption: Workflow for a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in DMSO.[9]
-
Reaction Setup: In a white, opaque 384-well plate, add the following to each well: the test compound or DMSO control, the kinase of interest (e.g., recombinant EGFR), and the specific peptide substrate in a kinase assay buffer.[9]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase. Incubate for 60 minutes at 30°C.[11]
-
ATP Depletion: Stop the kinase reaction by adding an ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add a Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the % inhibition against the compound concentration (log scale) to determine the IC₅₀ value.
Future Directions and Conclusion
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one represents a promising, yet largely unexplored, chemical entity. Based on a solid foundation of research into the broader quinazolinone class, this compound is a compelling candidate for investigation as a novel therapeutic agent, particularly in the field of oncology. Its straightforward synthesis and structural similarity to known kinase inhibitors make it an attractive starting point for a drug discovery program.
The immediate future research should focus on:
-
Synthesis and Characterization: The first step is to synthesize and unambiguously confirm the structure of the compound using the methods outlined in this guide.
-
In Vitro Screening: The compound should be screened for cytotoxicity against a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: If significant anticancer activity is observed, subsequent studies should focus on elucidating its mechanism of action. This would include a broad kinase screening panel to identify specific molecular targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the 2-amino group and other positions of the quinazolinone ring will be crucial for optimizing potency and selectivity.
References
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- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Executive Summary: The dihydroquinazolinone core is a privileged scaffold in medicinal chemistry, recognized for its structural versatility and broad range of biological activities. This guide focuses on a specific derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, providing a comprehensive overview for researchers and drug development professionals. We will delve into its chemical properties, synthesis, and known biological potential, contextualized within the broader class of quinazolinone derivatives. This document serves as a technical resource, consolidating data on its synthesis, characterization, and pharmacological relevance, supported by detailed experimental protocols and mechanistic insights.
Introduction to the Dihydroquinazolinone Scaffold
The quinazolinone skeleton is a bicyclic heterocyclic system that is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant activities.[2][3][4] The structural flexibility of the quinazolinone core allows for targeted modifications, enabling the fine-tuning of its interaction with various biological targets.[1]
The specific compound, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , belongs to the dihydroquinazolinone class. The presence of the 2-amino group and the gem-dimethyl substitution on the cyclohexene ring provides a unique combination of hydrogen bonding capacity and lipophilicity.[5] These features make it an intriguing candidate for interacting with biological macromolecules like enzymes and receptors, potentially modulating their activity.[5] This guide will explore the synthesis, characterization, and potential applications of this specific molecule, drawing on data from the broader family of dihydroquinazolinone derivatives.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a compound is critical for its development as a research tool or therapeutic agent. The key physicochemical parameters for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N₃O | [6] |
| Molecular Weight | 191.23 g/mol | [6] |
| CAS Number | 21599-37-1 | [6] |
| Solubility | Soluble in DMSO, Methanol, Chloroform | [5] |
Spectroscopic analysis is essential for structural confirmation and purity assessment. While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Characteristic Signals |
| ¹H NMR | - Singlet for the two methyl groups (C7-CH₃).- Singlets for the methylene protons at C6 and C8.- Broad singlet for the NH₂ protons at C2.- Signal for the NH proton in the quinazolinone ring. |
| ¹³C NMR | - Signal for the carbonyl carbon (C5).- Signals for the quaternary carbons C7 and C4a.- Signals for the sp² carbons in the pyrimidine ring (C2, C4).- Signals for the methylene carbons (C6, C8).- Signal for the methyl carbons. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.24. |
Synthesis and Mechanistic Insights
The synthesis of 7,8-dihydroquinazoline derivatives is often achieved through multicomponent cyclocondensation reactions. A highly probable and efficient route for synthesizing the title compound involves a one-pot reaction between dimedone (5,5-dimethyl-1,3-cyclohexanedione), an aldehyde source (such as triethyl orthoformate), and guanidine. This type of reaction is a variation of the well-established Biginelli reaction.[2]
The mechanism involves the initial formation of a reactive intermediate from dimedone and the aldehyde source, which then undergoes cyclocondensation with guanidine. The amino group of guanidine acts as a nucleophile, attacking the carbonyl groups and leading to the formation of the heterocyclic pyrimidine ring fused to the cyclohexane ring.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Caption: General workflow for synthesis and analysis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method based on common syntheses of similar dihydroquinazolinone derivatives.[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add dimedone (10 mmol), guanidine hydrochloride (12 mmol), and sodium ethoxide (12 mmol) in absolute ethanol (50 mL).
-
Reagent Addition: Add triethyl orthoformate (12 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
-
Characterization: Dry the purified product under vacuum and characterize using NMR, MS, and melting point analysis.
Biological Activities and Therapeutic Potential
While specific studies on 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one are limited, the broader class of quinazolinone and dihydroquinazolinone derivatives exhibits a remarkable range of biological activities, making this scaffold a "privileged" structure in drug design.[4][8][9]
Anticancer Activity
Quinazolinone derivatives are well-documented for their anticancer properties.[3][5] Many act as inhibitors of crucial signaling proteins, particularly receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[5] Inhibition of these kinases disrupts downstream signaling pathways, such as the ERK/MAPK pathway, which are vital for cancer cell proliferation, survival, and migration.[5][10] The 2-amino substitution on the quinazoline ring is often a key pharmacophoric feature for kinase inhibition.
Recent studies have also implicated quinazolinone derivatives in targeting Aurora kinases and inducing cell cycle arrest, highlighting the diverse mechanisms through which these compounds can exert their antitumor effects.[1][11]
Neuroprotective and MAO-B Inhibition
A recent study highlighted the potential of the closely related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[12] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of neurodegenerative disorders like Parkinson's disease.[12] The study also suggested potential for targeting GSK3β kinase, another enzyme implicated in neurodegeneration.[12] This suggests that the 2-amino-7,7-dimethyl core could be a promising starting point for developing novel neuroprotective agents.
Anti-inflammatory and Other Activities
Derivatives of the quinazolinone scaffold have been investigated for a variety of other therapeutic applications:
-
Anti-inflammatory: Some derivatives act as inhibitors of the Na+/H+ exchanger (NHE-1), which plays a role in the inflammatory response.[13][14]
-
Antimicrobial: Dihydroquinazolinone analogs have shown considerable antibacterial and antifungal activities.[2][15]
-
Antifolate Activity: Certain 2,4-diamino-tetrahydroquinazoline derivatives have been designed as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, making them potential antitumor and antiparasitic agents.[16]
The diverse biological profile of this chemical class underscores the potential of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a valuable scaffold for further medicinal chemistry exploration.
Potential Mechanism of Action: Kinase Inhibition
Given the prevalence of quinazolinone cores in kinase inhibitors, a plausible mechanism of action for the title compound is the inhibition of protein kinases involved in oncogenic signaling. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.
Caption: Hypothetical targeting of the MAPK/ERK pathway.
This diagram shows how the compound might inhibit an upstream kinase like EGFR or a downstream node like ERK, thereby blocking the signal transduction cascade that leads to cancer cell proliferation.[10] The 2-amino group is crucial as it can form key hydrogen bonds within the ATP-binding pocket of the kinase.
Conclusion and Future Directions
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one represents a molecule of significant interest, built upon the robust and versatile dihydroquinazolinone scaffold. While direct biological data on this specific compound is sparse, the extensive research on its chemical class strongly suggests high potential for therapeutic applications, particularly in oncology and neurodegenerative diseases.[3][12]
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and publishing a robust, scalable synthesis and complete spectroscopic data for the title compound.
-
Broad Biological Screening: Evaluating its activity against a diverse panel of cancer cell lines and key protein kinases to identify primary biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the quinazolinone core to optimize potency and selectivity.
-
Neuroprotective Assays: Specifically investigating its potential as an MAO-B inhibitor and its efficacy in models of neurodegeneration.
This technical guide provides a foundational understanding for researchers to begin exploring the promising chemical space occupied by this compound and its derivatives.
References
- 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone - Benchchem. (n.d.).
- Some marketed drugs and natural products with dihydroquinazolinone and quinazolinone core skeleton. (n.d.). ResearchGate.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). PMC - PubMed Central.
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). National Institutes of Health.
- Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. (2025). ResearchGate.
- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024).
- Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). PMC - NIH.
- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.
- Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024). ResearchGate.
- Synthesis of 6,7-Dihydroindazole and 7,8-Dihydroquinazoline Derivatives from Ethyl 4,4-Dimethyl-9-oxo-3,4-dihydro-9H-xanthene-2-carboxylates. (2025). ResearchGate.
- Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... (n.d.). ResearchGate.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Publishing.
- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. (2025). PubMed.
- Synthesis of Quinazoline and Quinazolinone Derivatives. (2020). Semantic Scholar.
- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (n.d.).
- Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. (2025). PubMed.
- 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. (n.d.). Sinfoo Biotech.
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). PMC - NIH.
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (2024). National Institutes of Health.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.).
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Abstract: The 7,8-dihydroquinazolin-5(6H)-one core, particularly the 2-amino-7,7-dimethyl substituted variant, represents a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of this chemical entity and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic pathways, critically analyze its most prominent biological activity as a Monoamine Oxidase B (MAO-B) inhibitor for neurodegenerative diseases, and explore other potential therapeutic applications. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights. We will cover detailed synthetic methodologies, robust bioassay protocols, structure-activity relationship (SAR) analysis, and the molecular interactions that govern the therapeutic potential of this fascinating class of compounds.
Part 1: The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazoline nucleus, a bicyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1] Its oxidized form, the quinazolinone, is a structural motif found in over 150 naturally occurring alkaloids and a multitude of synthetic compounds, exhibiting a vast array of pharmacological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The versatility of the quinazolinone scaffold allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.[2]
Our focus, the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, is a specific iteration of this scaffold that has garnered significant interest for its potential in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] The dihydro- nature of the quinazolinone ring and the specific substitution pattern contribute to its unique biological profile, which we will explore in detail.
Part 2: Synthesis of the 2-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Core
The construction of the 2-amino-7,8-dihydroquinazolin-5(6H)-one core is typically achieved through a cyclocondensation reaction. A common and efficient strategy involves the reaction of a β-diketone or its enamine equivalent with guanidine. For our target compound, the readily available starting material is 5,5-dimethyl-1,3-cyclohexanedione, also known as dimedone.
Logical Flow of Synthesis
The synthesis is designed as a one-pot, three-component reaction, which is an efficient strategy in medicinal chemistry for generating molecular diversity. The logic behind this approach is to combine commercially available or easily accessible starting materials under conditions that favor the formation of the desired heterocyclic system in a single operation, minimizing purification steps and maximizing yield.
Caption: General synthetic workflow for 2-amino-dihydroquinazolinones.
Experimental Protocol: Synthesis of 2-Amino-7,7-dimethyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-5-one
This protocol describes a typical one-pot synthesis of a representative compound in this class.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)
-
Benzaldehyde
-
Guanidine Hydrochloride
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve dimedone (10 mmol), benzaldehyde (10 mmol), and guanidine hydrochloride (12 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-7,7-dimethyl-4-phenyl-5,6,7,8-tetrahydroquinazolin-5-one.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a good choice as it is polar enough to dissolve the reactants and the guanidine salt, and its boiling point is suitable for refluxing the reaction.
-
Catalyst: Piperidine, a basic catalyst, facilitates both the initial Knoevenagel condensation between dimedone and benzaldehyde and the subsequent Michael addition and cyclization steps.
-
Excess Guanidine: A slight excess of guanidine hydrochloride is used to ensure the complete consumption of the intermediate formed from dimedone and benzaldehyde.
Part 3: Biological Activity and Therapeutic Potential
The primary and most well-documented biological activity of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold is the selective inhibition of Monoamine Oxidase B (MAO-B).
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor and cognitive deficits. Inhibition of MAO-B can increase the synaptic availability of dopamine, providing symptomatic relief.[3]
Derivatives of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold act as reversible and selective inhibitors of MAO-B.[1] They bind to the active site of the enzyme, preventing the substrate from accessing it. The binding is typically non-covalent, involving a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking with key amino acid residues in the active site.[1]
Caption: Mechanism of MAO-B inhibition by dihydroquinazolinone derivatives.
This protocol is a standard method for determining the MAO-B inhibitory activity of test compounds.[3][4]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex® Red reagent.
-
In the wells of the 96-well plate, add the test compound at various concentrations. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (DMSO vehicle).
-
Add the MAO-B enzyme to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MAO-B substrate (benzylamine).
-
Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of fluorescence increase is proportional to the MAO-B activity.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer and Other Potential Activities
While MAO-B inhibition is the most prominent activity, the broader quinazolinone class is well-known for its anticancer properties, often through the inhibition of various protein kinases like EGFR.[2][5][6][7] Some studies have shown that certain dihydroquinazolinone derivatives also possess cytotoxic activity against various cancer cell lines.[8][9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Test compounds
-
96-well clear microplates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Part 4: Structure-Activity Relationship (SAR) Analysis
The biological activity of the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold can be significantly modulated by substitutions at the 2-amino group and the 4-position of the quinazolinone ring.
Substitutions at the 2-Amino Position
Modification of the 2-amino group to a 2-(phenylamino) group has been a particularly fruitful strategy for enhancing MAO-B inhibitory potency and selectivity.[1]
| Compound | R1 (Substitution on Phenylamino) | MAO-B IC50 (nM) |
| 1 | H | >10,000 |
| 2 | 4-F | 5.8 |
| 3 | 4-Cl | 7.2 |
| 4 | 3-CH3 | 12.5 |
| 5 | 2-F | 25.1 |
Data adapted from related studies on 2-(phenylamino)-dihydroquinazolinones.[1]
Key SAR Insights:
-
The unsubstituted 2-amino core generally exhibits weak activity.
-
The introduction of a phenylamino group at the 2-position dramatically increases MAO-B inhibitory activity.
-
Small, electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenyl ring are well-tolerated and often lead to high potency.
-
The position of the substituent on the phenyl ring is critical, with para-substitution often being optimal.
Substitutions at the 4-Position
The 4-position of the dihydroquinazolinone ring is another key site for modification. Introducing various aryl groups at this position can influence the compound's interaction with the active site.
Caption: Key positions for SAR studies on the dihydroquinazolinone scaffold.
Part 5: Conclusion and Future Directions
The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold is a highly promising starting point for the design of potent and selective MAO-B inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns targeting neurodegenerative diseases. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness. Furthermore, a more comprehensive evaluation of their activity against other potential targets, such as protein kinases, could unveil new therapeutic applications for this versatile scaffold. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of novel drug candidates based on this privileged structure.
References
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Cattaneo, C., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry, 291, 117580. Retrieved from [Link]
-
Duan, Y., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391–9399. Retrieved from [Link]
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Eryilmaz, J., et al. (2022). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Future Medicinal Chemistry, 14(20), 1545-1565. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. Retrieved from [Link]
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Jafari, E., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83. Retrieved from [Link]
-
Karad, S., et al. (2015). Green Synthesis and Pharmacological Screening of Polyhydroquinoline Derivatives Bearing a Fluorinated 5‐Aryloxyprazole Nucleus. ChemInform, 46(31). Retrieved from [Link]
-
Li, W., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1046189. Retrieved from [Link]
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Rawat, A., et al. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 13(10), 1165-1187. Retrieved from [Link]
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Sim, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 62(3), 33. Retrieved from [Link]
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Taran, A. S., et al. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology, 10(3), 1-12. Retrieved from [Link]
-
Vaskevych, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2281. Retrieved from [Link]
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Vo, D. D., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 522. Retrieved from [Link]
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Wang, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8546. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Detailed Protocol and Mechanistic Insight
Introduction
The quinazolinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No: 21599-37-1), represents a valuable building block for the synthesis of more complex bioactive molecules. This application note provides a comprehensive guide for the synthesis of this target compound, detailing a robust protocol, mechanistic rationale, and characterization data. The protocol is designed for researchers, scientists, and professionals in the field of drug development.
Reaction Principle and Mechanism
The synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is achieved through a cyclocondensation reaction. This transformation is a variation of the well-established Biginelli reaction. The core principle involves the reaction of a β-dicarbonyl compound, in this case, 5,5-dimethylcyclohexane-1,3-dione (dimedone), with a guanidine salt, which serves as the source of the 2-amino-pyrimidine fragment.
The reaction is believed to proceed through a two-component pathway. Initially, the enolizable dimedone reacts with guanidine. The nucleophilic nitrogen of guanidine attacks one of the carbonyl groups of dimedone, followed by a dehydration step to form a key enaminone intermediate, 3-guanidino-5,5-dimethylcyclohex-2-en-1-one. Subsequent intramolecular cyclization occurs through the attack of another nitrogen atom of the guanidine moiety onto the remaining carbonyl group, followed by another dehydration step to yield the final dihydroquinazolinone ring system.
Experimental Protocol
This protocol outlines the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. | Supplier |
| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | C₈H₁₂O₂ | 140.18 | 126-81-8 | Sigma-Aldrich |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Sigma-Aldrich |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Fisher Scientific |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 | VWR |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | VWR |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide (1.70 g, 25 mmol) in absolute ethanol (30 mL). To this solution, add guanidine hydrochloride (2.39 g, 25 mmol) and stir for 15 minutes at room temperature to generate free guanidine in situ.
-
Addition of Dimedone: To the stirred suspension, add 5,5-dimethylcyclohexane-1,3-dione (dimedone) (3.50 g, 25 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford the pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Reaction Workflow and Mechanism Diagrams
Caption: Experimental workflow for the synthesis of the target compound.
Application Notes & Protocols for the Microwave-Assisted Synthesis of Dihydroquinazolinones
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a "privileged scaffold" in medicinal chemistry and drug design.[1][2][3] This nitrogen-containing heterocyclic motif is a cornerstone in a multitude of biologically active compounds, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4] The therapeutic potential of DHQ derivatives continues to drive the demand for efficient, rapid, and environmentally benign synthetic methodologies.
Traditionally, the synthesis of dihydroquinazolinones has been hampered by challenges such as harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents and catalysts.[1][2] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for overcoming these limitations.[2][4][5] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to mere minutes—along with improved yields and enhanced product purity.[2][5][6] This technology aligns perfectly with the principles of green chemistry by minimizing energy consumption and often enabling solvent-free reactions.[4][7][8]
This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of dihydroquinazolinones, designed for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanisms, explore various synthetic strategies, and provide step-by-step protocols that are both robust and reproducible.
The Rationale Behind Microwave-Assisted Synthesis
The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture.[9] This interaction induces rapid molecular rotation and ionic conduction, resulting in a rapid increase in temperature throughout the bulk of the material. This is fundamentally different from conventional heating, which relies on slower, surface-based heat transfer. The key advantages of this approach in the context of dihydroquinazolinone synthesis include:
-
Accelerated Reaction Rates: The high energy input significantly shortens reaction times, increasing throughput.[2][5]
-
Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[5][8]
-
Improved Selectivity: In some cases, the unique heating profile of microwaves can lead to different product selectivities compared to conventional methods.[5]
-
Energy Efficiency: Shorter reaction times translate to lower overall energy consumption.[5]
-
Facilitation of Solvent-Free Reactions: The ability to efficiently heat solid or neat reaction mixtures opens the door for solvent-free protocols, a key tenet of green chemistry.[7][10]
Reaction Mechanism: A Stepwise Look
The most common and atom-economical approach to synthesizing 2,3-dihydroquinazolin-4(1H)-ones is the one-pot condensation of a 2-aminobenzamide derivative with an aldehyde or ketone. The general mechanism proceeds as follows:
-
Imine Formation: The primary amine of the 2-aminobenzamide nucleophilically attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon.
-
Proton Transfer: A final proton transfer yields the stable 2,3-dihydroquinazolin-4(1H)-one ring system.
Microwave irradiation accelerates each of these steps, particularly the initial condensation and the final cyclization, by efficiently overcoming the activation energy barriers.
Caption: Generalized reaction mechanism for the synthesis of dihydroquinazolinones.
Experimental Protocols
Herein, we present two robust and versatile protocols for the microwave-assisted synthesis of dihydroquinazolinones. The first is a catalyst- and solvent-free method, representing the pinnacle of green chemistry principles. The second utilizes a common starting material, isatoic anhydride, in a one-pot, three-component reaction.
Protocol 1: Catalyst- and Solvent-Free Synthesis from 2-Aminobenzamide and Aldehydes
This protocol is adapted from methodologies that emphasize environmental benignity and operational simplicity.[7][11][12] It is particularly effective for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
2-Aminobenzamide
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
-
Ethanol (for recrystallization)
-
Silica gel for thin-layer chromatography (TLC)
-
Ethyl acetate/Hexane mixture (for TLC mobile phase)
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-aminobenzamide (1.0 mmol, 136.15 mg) and the desired aldehyde (1.0 mmol).
-
Microwave Irradiation: Place a magnetic stir bar in the vial and seal it. Place the vial in the cavity of the microwave reactor. Irradiate the mixture at a constant power of 300 W for 3-5 minutes.[2] The reaction progress can be monitored by TLC (typically using a 3:7 ethyl acetate/hexane mobile phase).
-
Work-up and Purification: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature. The resulting solid product is often pure enough for characterization.
-
Recrystallization (if necessary): If further purification is required, recrystallize the crude product from hot ethanol to obtain pure crystals of the 2,3-dihydroquinazolin-4(1H)-one.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: One-Pot, Three-Component Synthesis from Isatoic Anhydride
This highly efficient one-pot protocol utilizes readily available isatoic anhydride, an aldehyde, and a nitrogen source (ammonium acetate) under microwave irradiation.[7][13]
Materials:
-
Isatoic anhydride
-
Substituted aldehyde
-
Ammonium acetate
-
Microwave reactor
-
10 mL microwave reaction vial with a snap cap
-
Magnetic stir bar
-
Dichloromethane and Methanol (for work-up)
-
External magnet (if using a magnetic catalyst)
Procedure:
-
Reagent Mixture: In a 10 mL microwave reaction vial, add isatoic anhydride (1.0 mmol, 163.13 mg), the chosen aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol, 92.5 mg).[13]
-
Microwave Irradiation: Seal the vial containing the reaction mixture and a magnetic stir bar. Place it in the microwave reactor and irradiate at 450 W, maintaining a temperature of 120°C for 5-10 minutes.[13] Monitor the reaction's progress using TLC.
-
Product Isolation: Upon completion, cool the reaction vial. Add a 1:1 mixture of dichloromethane and methanol (10 mL) to dissolve the product. If a magnetic catalyst were used, it could be separated at this stage with an external magnet.[13]
-
Purification: Concentrate the organic solution under reduced pressure to obtain the crude solid product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Analysis: Characterize the final product using spectroscopic methods to confirm its identity and purity.
Data Presentation: A Comparative Overview
The following table summarizes typical results for the microwave-assisted synthesis of various dihydroquinazolinone derivatives, showcasing the efficiency of this methodology.
| Entry | Aldehyde | Method | Conditions | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Protocol 1 | Solvent-free, 300W | 3 | 97 | [2] |
| 2 | 4-Chlorobenzaldehyde | Protocol 1 | Solvent-free, 300W | 3 | 95 | [2] |
| 3 | 4-Methoxybenzaldehyde | Protocol 1 | Solvent-free, 300W | 4 | 96 | [2] |
| 4 | Benzaldehyde | Protocol 2 | Solvent-free, 120°C, 450W | 5 | 95 | [13] |
| 5 | 4-Nitrobenzaldehyde | Protocol 2 | Solvent-free, 120°C, 450W | 6 | 92 | [13] |
| 6 | 2-Chlorobenzaldehyde | Protocol 2 | Solvent-free, 120°C, 450W | 7 | 90 | [13] |
Experimental Workflow Visualization
The overall workflow for the microwave-assisted synthesis of dihydroquinazolinones is streamlined and efficient, as illustrated below.
Caption: A streamlined workflow for microwave-assisted dihydroquinazolinone synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the preparation of dihydroquinazolinones. The protocols outlined in this guide demonstrate the significant advantages of this technology, namely, drastic reductions in reaction times, excellent yields, and adherence to the principles of green chemistry. For researchers in drug discovery and development, the ability to rapidly generate libraries of these pharmacologically significant compounds is a considerable asset. The continued exploration of novel catalysts, including reusable magnetic nanocatalysts, in conjunction with microwave heating promises to further enhance the efficiency and sustainability of these synthetic routes.[13]
References
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Bawane, D. D., & Meshram, J. D. (2016). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances, 6(79), 75865-75872. [Link]
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Reddy, T. R., Le, T. V., & Lee, Y. R. (2016). A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. Organic & Biomolecular Chemistry, 14(3), 948-956. [Link]
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Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
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Kerdphon, S., Jongcharoenkamol, J., Chatwichien, J., Singh, T., Channei, D., Choommongkol, V., Rithchumpon, P., & Meepowpan, P. (2021). Microwave‐Assisted Green Synthesis of 2,3‐Dihydroquinazolinones under Base‐ and Catalyst‐Free conditions. ChemistrySelect, 6(19), 4699-4704. [Link]
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Ariston Publications. (2023). Microwave–Assisted and Green Catalytic Synthesis of Dihydroquinazoline Derivatives: Recent Advances and Pharmacological Significance. Ariston Publications. [Link]
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Shaabani, A., Maleki, A., & Mofakham, H. (2008). An efficient microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones by a three component reaction under catalyst- and solvent-free conditions. Synthetic Communications, 38(21), 3751-3759. [Link]
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Kerdphon, S., et al. (2021). Microwave-Assisted Green Synthesis of 2,3-Dihydroquinazolinones under Base- and Catalyst-Free conditions. ResearchGate. [Link]
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Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
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Kumar, A., et al. (2018). A Facile, Catalyst-Free, Microwave-Assisted Access towards the Synthesis of 2-Aryl/Alkyl-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
-
Gholami, M., et al. (2021). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. SID. [Link]
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Thorat, P. B., et al. (2019). A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst. Advanced Materials Letters, 10(10), 735-740. [Link]
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Gholami, M., et al. (2021). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. ResearchGate. [Link]
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Gholami, M., et al. (2021). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Tu, S., et al. (2004). Microwave-promoted efficient synthesis of dihydroquinazolines. Green Chemistry. [Link]
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Al-Suaily, A. K., & Al-Anbari, A. K. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 10, 863921. [Link]
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Al-Suaily, A. K., & Al-Anbari, A. K. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. [Link]
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Besson, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]
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Kumar, A., et al. (2023). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. ijarsct. [Link]
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Hardy, M., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Medicinal Chemistry Letters. [Link]
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Jacob, E. D., et al. (2007). Microwave-assisted addition of azomethines to isatoic anhydride. Journal of Chemical Sciences. [Link]
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Besson, T. (2022). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
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Hardy, M., et al. (2015). Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Publications. [Link]
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Dabiri, M., et al. (2004). Microwave-Assisted One-Pot Three Component Synthesis of Some New 4(3H)-Quinazolinone Derivatives. ChemInform. [Link]
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Wójcik, M., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. [Link]
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Sharma, M. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. ijarsct. [Link]
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Patel, S. K., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
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de Oliveira, R. S., et al. (2021). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules. [Link]
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Application Notes & Protocols for the Purification of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Abstract
This document provides a comprehensive guide to the purification of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] The purity of this quinazolinone derivative is paramount for obtaining accurate biological data and ensuring reproducibility in research settings.[3] This guide details three primary purification methodologies: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). Each section offers in-depth protocols, the scientific rationale behind procedural choices, and troubleshooting guidance to address common challenges. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve high purity of the target compound.
Introduction and Strategic Overview
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class of compounds, which are known for a wide range of pharmacological activities.[4][5][6] Synthetic routes to such molecules can often yield a crude product containing unreacted starting materials, reagents, and side-products. The choice of purification strategy depends critically on the nature of these impurities, the scale of the synthesis, and the required final purity.
A typical purification workflow involves a logical progression from bulk purification to high-resolution polishing, with analytical checks at each stage to validate purity.
Caption: General purification workflow for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Recrystallization: The First Line of Purification
Recrystallization is a cost-effective and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[7] An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place ~10-20 mg of the crude product into several small test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, or water) to each tube. Common solvents for quinazolinone derivatives include alcohols and ethyl acetate.[8]
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound.
-
Heat the tubes that show poor solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the hot solutions to cool to room temperature, then place them in an ice bath. The formation of high-quality crystals indicates a suitable solvent. For this compound, a mixture like ethanol/water may also be effective.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring (e.g., on a hot plate with a magnetic stirrer) until the solid just dissolves. Using the minimum amount of hot solvent is critical to maximize yield.
-
-
Decolorization (Optional):
-
If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[7]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.
-
Data Presentation: Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent used; Unsuitable solvent. | Boil off some solvent to concentrate the solution; Add a seed crystal; Scratch the inside of the flask; Cool in an ice bath. |
| Oiling Out | Compound's melting point is below the solvent's boiling point; Solution is supersaturated; Impurities are present. | Use a lower-boiling point solvent; Allow slower cooling; Re-purify by column chromatography first to remove impurities. |
| Low Yield | Too much solvent used; Premature crystallization during hot filtration; Incomplete crystallization. | Use the minimum amount of hot solvent; Ensure filtration apparatus is pre-heated; Increase cooling time in the ice bath. |
| Colored Crystals | Colored impurities are co-crystallizing. | Use activated charcoal for decolorization; Consider a different purification method like column chromatography. |
Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities by passing a solution through a solid adsorbent (stationary phase), most commonly silica gel.[9][10] Compounds adsorb to the silica to varying degrees and are eluted with a solvent (mobile phase). Less polar compounds typically elute faster than more polar ones.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[7]
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. For quinazolinone derivatives, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) are common starting points.[7][11]
-
The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. A layer of sand can be added on top to protect the silica bed.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica gel.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and evaporating the solvent. Apply the resulting free-flowing powder to the top of the column. This method is preferred for compounds with limited solubility in the mobile phase.
-
-
Elution:
-
Begin eluting with the mobile phase. An isocratic elution (constant solvent composition) can be used if TLC shows good separation.
-
Alternatively, a gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 50% ethyl acetate in hexanes) is often more effective for separating complex mixtures.[12]
-
Collect fractions of equal volume as they elute from the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Data Presentation: Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; Column overloading. | Optimize the eluent polarity using TLC (if Rf is too high, decrease polarity; if too low, increase polarity); Reduce the amount of sample loaded onto the column.[7] |
| Cracked Silica Bed | Column ran dry; Heat generated during packing. | Ensure the silica bed is always covered with solvent; Allow the column to cool after packing if it becomes warm. |
| Band Tailing | Compound is too polar for the eluent; Sample is too acidic/basic. | Increase the polarity of the mobile phase; Add a small amount of a modifier (e.g., 0.5% triethylamine for basic compounds, 0.5% acetic acid for acidic compounds). |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest level of purity (>99%), preparative HPLC is the method of choice.[3] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a compound. Reverse-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is most common for purifying quinazolinone derivatives.[7][13]
Caption: A typical workflow for purification by preparative HPLC.[7]
Experimental Protocol: Preparative HPLC
-
Method Development:
-
First, develop a separation method on an analytical scale HPLC system with a C18 column.
-
A typical mobile phase consists of water (Solvent A) and acetonitrile or methanol (Solvent B), often containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amino group is protonated.[7]
-
Develop a gradient elution method (e.g., 10% B to 90% B over 20 minutes) that provides good resolution between the target compound and its impurities.[7]
-
-
Sample Preparation:
-
Scale-Up and Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column. Avoid overloading, which can lead to poor peak shape and resolution.
-
Run the scaled-up gradient method.
-
-
Fraction Collection:
-
Monitor the column eluent with a UV detector.
-
Collect fractions corresponding to the peak of the target compound. Automated fraction collectors can be programmed to collect based on peak threshold or time windows.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions using analytical HPLC.[7]
-
Combine the fractions that meet the desired purity level.
-
Remove the solvent, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, or by rotary evaporation for more volatile organic solvents.[7]
-
Data Presentation: Preparative HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Asymmetric or Broad Peaks | Column overloading; Inappropriate mobile phase pH; Column degradation. | Reduce the sample concentration or injection volume; Optimize the mobile phase additive (formic acid, TFA); Flush the column with a strong solvent or replace it.[7] |
| Poor Resolution | Mobile phase is not optimal; Flow rate is too high. | Re-optimize the gradient on an analytical scale (e.g., make the gradient shallower); Reduce the flow rate. |
| High Backpressure | Particulate matter in the sample; Column frit is blocked; Precipitated buffer. | Always filter the sample before injection; Back-flush the column (follow manufacturer's instructions); Ensure mobile phase components are fully dissolved. |
References
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
-
Al-Obaydi, J. S., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna journal of medical biotechnology, 6(3), 177–182. Retrieved from [Link]
-
Patel, N. B., et al. (2011). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 40-47. Retrieved from [Link]
-
Kim, H., et al. (2020). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 18(12), 621. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted.... ResearchGate. Retrieved from [Link]
-
Davoodnia, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 9(6). Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9481. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation C1 in QM. (A) Enrichment of target compound from QM.... ResearchGate. Retrieved from [Link]
-
PubMed. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Characterizing 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a Novel Kinase Inhibitor
Abstract: This document provides a comprehensive guide for the initial characterization of the novel compound, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , hereafter referred to as QZ-1 , as a potential kinase inhibitor. The quinazolinone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors. Due to the limited public-domain data on QZ-1 specifically, this guide presents a generalized, yet rigorous, framework for its evaluation. We will use the Epidermal Growth Factor Receptor (EGFR), a common target for this scaffold, as a hypothetical primary target to illustrate the experimental workflows from initial biochemical validation to cellular target engagement and phenotypic outcomes.
Part 1: Introduction to the Quinazolinone Scaffold and a Proposed Strategy
The 4(3H)-quinazolinone core is a foundational scaffold in the development of ATP-competitive kinase inhibitors. Its bicyclic structure effectively mimics the adenine ring of ATP, allowing it to bind with high affinity to the kinase hinge region. Modifications to this core have yielded potent and selective inhibitors for a range of tyrosine kinases, including EGFR, VEGFR, and FGFR.
The subject of this guide, QZ-1, possesses this core structure. The logical first step in its characterization is to determine its direct inhibitory effect on a purified kinase. Subsequently, cellular assays are essential to confirm cell permeability, on-target activity, and the desired downstream phenotypic effects, such as apoptosis or inhibition of proliferation. This document outlines a reliable workflow for this multi-stage evaluation.
Part 2: In Vitro Biochemical Potency Assessment
The primary objective is to quantify the direct inhibitory capacity of QZ-1 against a purified kinase enzyme. This is achieved by constructing a dose-response curve and determining the half-maximal inhibitory concentration (IC₅₀). We will use a luminescence-based ADP detection assay as our model system, which measures kinase activity by quantifying the amount of ADP produced.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC₅₀ of QZ-1 using an ADP-Glo™ kinase assay.
Protocol 2.1: In Vitro IC₅₀ Determination for EGFR
This protocol is adapted from standard luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay from Promega.
Materials:
-
QZ-1 compound
-
Recombinant human EGFR (purified)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP (ultra-pure)
-
Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or multichannel pipette
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of QZ-1 in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.
-
Reagent Preparation:
-
Prepare the complete Kinase Reaction Buffer.
-
Dilute the EGFR enzyme in the reaction buffer to a working concentration of 2X the final desired concentration (e.g., 2 ng/µL for a 1 ng/µL final).
-
Prepare the substrate/ATP mixture in the reaction buffer at 2X the final concentration (e.g., 100 µg/mL Poly(Glu,Tyr) and 20 µM ATP for a final of 50 µg/mL and 10 µM, respectively). The ATP concentration should be at or near its Km for the specific kinase to ensure competitive inhibitors can be accurately measured.
-
-
Assay Plate Setup (5 µL Final Reaction Volume):
-
Transfer 25 nL of each QZ-1 dilution from the source plate into the assay plate wells. Include DMSO-only wells for 100% activity (negative control) and wells without enzyme for 0% activity (background).
-
Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the background controls.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert the generated ADP into a luminescent signal.
-
-
Data Acquisition: Read the luminescence of the plate using a suitable plate reader (e.g., GloMax®).
Data Analysis and Presentation
-
Normalization: Subtract the background (no enzyme) signal from all wells. Normalize the data by defining the average of the DMSO-only wells as 100% kinase activity (0% inhibition) and the background signal as 0% activity (100% inhibition).
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the QZ-1 concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
Table 1: Hypothetical In Vitro Potency Data for QZ-1
| Target Kinase | Substrate | ATP Conc. (µM) | IC₅₀ (nM) | Hill Slope |
|---|---|---|---|---|
| EGFR (WT) | Poly(E,Y) | 10 | 15.2 | 1.1 |
| VEGFR2 | Poly(E,Y) | 10 | >1000 | N/A |
| SRC | Poly(E,Y) | 10 | 450.7 | 0.9 |
Part 3: Cellular Target Engagement and Pathway Modulation
After confirming direct biochemical inhibition, it is crucial to verify that QZ-1 can penetrate the cell membrane and inhibit its target in a physiological context. Western blotting is the gold standard for this purpose, allowing for the direct measurement of the phosphorylation status of the target kinase and its key downstream effectors.
Signaling Pathway: EGFR and Downstream Effectors
Inhibition of EGFR should lead to a decrease in its autophosphorylation (e.g., at Tyr1068) and a subsequent reduction in the phosphorylation of key nodes in downstream pathways, such as AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204).
Caption: Inhibition of the EGFR signaling cascade by QZ-1.
Protocol 3.1: Western Blot Analysis of EGFR Pathway Inhibition
Cell Line: A549 (human lung carcinoma), known to express EGFR.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
Serum-free medium
-
QZ-1 compound
-
Human EGF (recombinant)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., Trans-Blot® Turbo™)
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary Antibodies: p-EGFR (Y1068), Total EGFR, p-AKT (S473), Total AKT, p-ERK1/2 (T202/Y204), Total ERK1/2, β-Actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence Substrate
Methodology:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours by replacing the complete medium with serum-free medium. This reduces basal kinase activity.
-
Pre-treat cells with various concentrations of QZ-1 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control well.
-
-
Cell Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to microfuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load samples onto a 4-15% SDS-PAGE gel and run to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Stripping and Re-probing: To conserve samples, the membrane can be stripped of antibodies and re-probed for total protein levels (e.g., Total EGFR) and a loading control (e.g., β-Actin) to ensure equal protein loading.
Part 4: Cellular Phenotypic Assessment
The ultimate goal of an inhibitor is to elicit a desired biological response. For an anti-cancer agent, this is typically the inhibition of cell proliferation or the induction of apoptosis. A cell viability assay measures the dose-dependent effect of QZ-1 on cell growth.
Protocol 4.1: Cell Viability/Proliferation Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP levels, an indicator of metabolically active cells.
Materials:
-
A549 cells (or other relevant cell line)
-
Complete culture medium
-
QZ-1 compound
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach and resume growth for 24 hours.
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of QZ-1 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO vehicle controls.
-
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂). This duration allows for multiple cell doublings, making anti-proliferative effects more pronounced.
-
Signal Detection:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
Data Analysis and Presentation
-
Normalization: Normalize the data by defining the average signal from the DMSO vehicle control wells as 100% viability and the signal from wells with no cells (media only) as 0% viability.
-
GI₅₀ Calculation: Plot the percent viability against the logarithm of the QZ-1 concentration. Fit the data using a 4PL non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).
Table 2: Hypothetical Cellular Potency Data for QZ-1
| Cell Line | Target Dependency | GI₅₀ (nM) | Assay Duration |
|---|---|---|---|
| A549 | EGFR (WT) | 85.5 | 72 hours |
| NCI-H1975 | EGFR (L858R/T790M) | >5000 | 72 hours |
| HCT116 | KRAS Mutant | >10000 | 72 hours |
Part 5: Concluding Remarks and Future Directions
This guide outlines the foundational workflow for characterizing a novel quinazolinone-based kinase inhibitor, using QZ-1 as a working example. Positive results from these assays—namely, potent in vitro inhibition, clear on-target pathway modulation in cells, and selective anti-proliferative activity in a relevant cell line—would provide a strong rationale for further investigation.
Subsequent steps would include:
-
Kinome Selectivity Screening: Assessing the inhibitory activity of QZ-1 against a broad panel of kinases (e.g., >400 kinases) to understand its selectivity profile and identify potential off-target effects.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer to determine its pharmacokinetic properties and anti-tumor efficacy.
-
Resistance Profiling: Investigating potential mechanisms of acquired resistance by generating and analyzing resistant cell lines.
By following a systematic and rigorous evaluation process, the therapeutic potential of novel compounds like 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be thoroughly and accurately assessed.
References
-
Title: The 4(3H)‑quinazolinone scaffold in approved drugs: a mini‑review. Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A Review on the Quinazoline Scaffold as a Privileged Structure in the Design of Potent Kinase Inhibitors for Anticancer Drug Discovery. Source: Molecules URL: [Link]
-
Title: A simple and universal method for determining the ATP-K m of any kinase. Source: Biochemical Journal URL: [Link]
Application Notes and Protocols for the Investigation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1] This structural motif is present in numerous natural products and has been successfully incorporated into a variety of FDA-approved drugs.[1] In the realm of oncology, quinazolinone derivatives have emerged as a particularly promising class of compounds, with several agents in clinical use for the treatment of various cancers.[2] Their therapeutic efficacy often stems from their ability to interact with key molecular targets involved in cancer cell proliferation, survival, and metastasis.[3]
This document provides a detailed guide for the investigation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , a specific derivative of the quinazolinone family. While comprehensive biological data for this particular compound is still emerging, its structural features suggest significant potential as an anticancer agent. These application notes and protocols are designed to provide researchers with a robust framework for evaluating its efficacy and elucidating its mechanism of action. The methodologies described herein are based on well-established assays for analogous compounds and are intended to be adapted and optimized for the specific experimental context.
Hypothesized Mechanisms of Action
Based on extensive research into the quinazolinone scaffold, several potential mechanisms of action for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can be postulated. These compounds are known to exert their anticancer effects through various pathways, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazoline derivatives are potent inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[4] Dysregulation of EGFR signaling is a common driver in a multitude of cancers.[5]
-
Modulation of the PI3K/Akt/mTOR Pathway: This critical signaling cascade governs cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[6]
-
Disruption of Microtubule Dynamics: Some quinazolinones interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of many quinazolinone derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[1]
The following diagram illustrates a potential signaling pathway that could be targeted by 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, focusing on the well-established EGFR and PI3K/Akt/mTOR axes.
Caption: Potential signaling pathways targeted by 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Experimental Protocols
The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
PART 1: In Vitro Evaluation
1.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effects of the compound on cancer cell viability.
Table 1: Reported IC50 Values for Structurally Related Quinazolinone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives | MCF-7 (Breast) | 0.1 - 10 | [3] |
| Quinazolinone Derivatives | HeLa (Cervical) | 5 - 50 | [3] |
| 2,4-Diaminoquinazolines | HCT-116 (Colon) | 9.1 - 12.0 | |
| Quinazolinone Hybrids | A549 (Lung) | 5.9 - 176.5 | [5] |
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
1.2. Apoptosis Assay
This assay determines whether the compound induces programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
1.3. Cell Cycle Analysis
This assay investigates the effect of the compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
1.4. Western Blot Analysis
This technique is used to investigate the compound's effect on specific signaling proteins.
Protocol: Western Blot for Key Signaling Proteins
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
PART 2: In Vivo Evaluation
2.1. Human Tumor Xenograft Model
This model is crucial for assessing the antitumor efficacy of the compound in a living organism.
Protocol: Subcutaneous Xenograft Model in Immunocompromised Mice
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Interpretation and Troubleshooting
-
In Vitro Assays: Consistent and reproducible dose-response curves in cell viability assays are crucial. If high variability is observed, check cell seeding density, compound solubility, and incubation times. For apoptosis and cell cycle assays, appropriate controls (untreated and positive controls) are essential for gating and data interpretation.
-
Western Blotting: Ensure equal protein loading by using a reliable loading control. Optimize antibody concentrations and incubation times to achieve clear signals with minimal background.
-
In Vivo Studies: Monitor animal health closely for signs of toxicity (e.g., weight loss, changes in behavior). The choice of vehicle for compound administration is critical to ensure solubility and bioavailability without causing adverse effects.
Conclusion
The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold holds considerable promise for the development of novel anticancer therapeutics. The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.
References
- Spandana, V. R., & Arul, G. (2021). Quinazolinone and its derivatives: A review on its biological and medicinal importance. Journal of Chemical and Pharmaceutical Research, 13(6), 1-10.
- Hameed, A., Al-Rashida, M., & Uroos, M. (2018). Quinazoline and quinazolinone as important scaffolds in medicinal chemistry: A review. Journal of the Chemical Society of Pakistan, 40(1), 196-225.
- Abdel-Gawad, H., Al-Gazzar, M. G., & El-Gazzar, M. G. (2020). Synthesis and biological evaluation of new quinazolinone derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1352.
- El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Molecules, 27(21), 7263.
- Mousavi, S. H., et al. (2021). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports, 11(1), 1-17.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64.
- Wee, P., & Wang, Z. (2017).
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Application Notes & Protocols: Evaluating 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one for EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting EGFR with Novel Quinazolinone Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1][2] In numerous malignancies, including non-small cell lung cancer (NSCLC), breast, and glioblastoma, the EGFR signaling pathway is pathologically activated through overexpression or mutation, driving uncontrolled tumor growth.[3][4][5] This has established EGFR as a highly validated and critical target for anticancer therapies.[4][6]
The quinazoline core structure has proven to be a privileged scaffold in the design of potent EGFR inhibitors.[7] Several clinically approved drugs, such as gefitinib and erlotinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors of the EGFR kinase domain.[6][8] These agents have revolutionized the treatment of EGFR-mutant cancers.[9] The continued exploration of novel quinazoline derivatives is driven by the need to overcome acquired resistance, improve selectivity, and broaden the therapeutic window.[7]
This document provides a detailed technical guide for the comprehensive evaluation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a potential EGFR inhibitor. While this specific molecule is a member of the promising quinazolinone class, its activity profile must be empirically determined.[10][11] The following protocols are designed as a self-validating system to guide researchers in characterizing its biochemical potency, cellular activity, and mechanism of action.
Compound Profile:
-
Chemical Name: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
-
Molecular Formula: C₁₀H₁₃N₃O[12]
-
Molecular Weight: 191.23 g/mol [12]
-
CAS Number: 21599-37-1[12]
Section 1: EGFR Signaling and a Hypothesized Mechanism of Inhibition
EGFR activation initiates a complex network of downstream signaling cascades. Upon binding its cognate ligands (e.g., EGF), the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1] This phosphorylation creates docking sites for adaptor proteins, leading to the activation of major pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to promoting cell proliferation and survival.[2][13]
Based on its quinazolinone core, it is hypothesized that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one acts as an ATP-competitive inhibitor.[6] It likely binds to the ATP pocket within the EGFR kinase domain, preventing the phosphorylation necessary for signal transduction and thereby blocking downstream pro-survival pathways.
Section 2: Experimental Workflows & Protocols
A multi-faceted approach is essential to validate the compound's efficacy and selectivity. This involves progressing from cell-free biochemical assays to cell-based models, and potentially to in vivo systems.
Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against purified recombinant EGFR kinase (wild-type and clinically relevant mutants). This direct measure of enzymatic inhibition is the foundational step in characterization.[2]
Causality: This assay isolates the kinase from cellular complexity, ensuring that any observed inhibition is due to a direct interaction between the compound and the enzyme, not confounding cellular factors. We utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[13]
Materials:
-
Recombinant Human EGFR (Wild-Type and/or mutants like L858R/T790M)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP, ultra-pure
-
Test Compound: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent (e.g., LanthaScreen™, Thermo Fisher)[4][14]
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. This concentration range is crucial for capturing the full dose-response curve.
-
Reaction Master Mix: Prepare a master mix containing kinase assay buffer, the appropriate concentration of EGFR enzyme (determined via prior enzyme titration, typically in the low nanomolar range), and substrate.
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Add 4 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to all wells to initiate the reaction. The final ATP concentration should be at or near its apparent Michaelis-Menten constant (Km,app) to ensure competitive inhibitors can be accurately assessed.[14]
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[13]
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data with vehicle (DMSO) control as 0% inhibition and a no-enzyme control as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to calculate the IC₅₀ value.
-
Data Presentation: Illustrative Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) [Compound] | IC₅₀ (nM) [Erlotinib] | Selectivity Index (Mutant/WT) |
| EGFR (Wild-Type) | TBD | 2 | TBD |
| EGFR (L858R) | TBD | 1 | TBD |
| EGFR (Exon19del) | TBD | 1 | TBD |
| EGFR (L858R/T790M) | TBD | >1000 | TBD |
| SRC | TBD | >5000 | N/A |
| ABL | TBD | >10000 | N/A |
| Note: This data is hypothetical and must be determined experimentally. A broad kinase panel screen is recommended for a comprehensive selectivity profile.[2] |
Protocol: Cell-Based Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of the compound on cancer cell lines with varying EGFR status. This assay moves beyond enzymatic inhibition to measure the compound's functional impact in a biological context.[15]
Causality: A potent EGFR inhibitor should selectively inhibit the proliferation of EGFR-dependent cancer cells. Comparing its activity in cells with high EGFR expression (e.g., A431) or activating mutations (e.g., NCI-H1975, which harbors L858R/T790M) versus cells with wild-type or low EGFR expression (e.g., A549, though it has wild-type EGFR, it is often used as a control) provides crucial evidence for on-target activity.[9]
Materials:
-
Human cancer cell lines (e.g., A431, NCI-H460, HCC827)[5][15]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects apparent.
-
Measure Viability:
-
Using CellTiter-Glo: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence.[16]
-
Using MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability versus log[concentration] and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Protocol: Western Blot Analysis of EGFR Pathway Modulation
Objective: To visually and semi-quantitatively confirm that the compound inhibits EGFR autophosphorylation and the activation of its downstream effectors (Akt, ERK) in intact cells.
Causality: This is a direct target engagement and pharmacodynamic assay. A decrease in the phosphorylated form of EGFR (p-EGFR) upon compound treatment, without a change in total EGFR levels, is strong evidence of target-specific inhibition.[1] Analyzing downstream proteins confirms that this inhibition translates to a functional blockade of the signaling cascade.[13]
Materials:
-
A431 cells (or other high-EGFR expressing line)
-
Test Compound
-
EGF ligand
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-Akt (Ser473), anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.
-
Compound Pre-treatment: Treat cells with various concentrations of the test compound (and a vehicle control) for 2 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10 minutes to induce robust EGFR phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes.[1] Separate proteins on an 8% SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash extensively.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., total EGFR) and finally for a loading control (e.g., β-actin).[1]
-
Analysis: Use densitometry to quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal.
Section 3: In Vivo Efficacy Assessment (Xenograft Model)
For compounds showing promising in vitro and cell-based activity, the next logical step is evaluation in an animal model.
Objective: To determine if the compound can inhibit tumor growth in vivo.
Causality: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models provide a complex biological system to assess not only the compound's direct anti-tumor activity but also its pharmacokinetic and pharmacodynamic properties.[18][19] For example, A431 cells can be implanted in immunocompromised mice to form tumors that are highly dependent on EGFR signaling.[20]
Brief Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ A431 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Tumor Growth: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment: Administer the test compound (formulated in an appropriate vehicle) and vehicle control to the respective groups daily via a relevant route (e.g., oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Analysis: Compare the tumor growth curves between the treated and vehicle groups to determine efficacy (e.g., Tumor Growth Inhibition, TGI).
Conclusion
The quinazolinone scaffold is a well-established starting point for the development of potent EGFR kinase inhibitors.[5][8] The compound 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one possesses the core structural features that warrant a thorough investigation into its potential as an anticancer agent. The integrated series of protocols described herein provides a robust framework for its evaluation, progressing from direct enzymatic inhibition to cellular pathway modulation and functional outcomes. By systematically applying these validated methodologies, researchers can rigorously determine the compound's potency, selectivity, and mechanism of action, thereby establishing its value as a tool compound or a lead candidate for further drug development.
References
- Benchchem. (n.d.). 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone.
- Zhang, J., et al. (n.d.). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. RSC Publishing.
- Boutayeb, S., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. PMC - PubMed Central.
- BPS Bioscience. (n.d.). EGFR Kinase Assay Kit.
- Grosso, J. A., et al. (1982). Synthesis of 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines and evaluation as potential dopamine agonists. PubMed.
- Sinfoo Biotech. (n.d.). 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one.
- Zegzouti, H., et al. (n.d.). EGFR Kinase Assay. Promega Corporation.
- Roskoski, R. Jr. (2022). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.
- Scott, J. S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- da Silva, E. B., et al. (2016). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors.
- NIH. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation.
- FineTest ELISA Kit. (n.d.). EGFR Western Blot Protocol.
- Su, S., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. PubMed Central.
- AACR Journals. (2014). Abstract 4875: In vivo and in vitro generation and characterisation of EGFR-TKI resistance in patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of NSCLC with activating EGFR mutations.
- Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Adottu, D. D., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- NIH. (n.d.). In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors.
- ResearchGate. (2016). How could I detect EGFR by western blot?.
- NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
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"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" mechanism of action studies
Elucidating the Mechanism of Action for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Researcher's Guide
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure has led to the development of FDA-approved drugs for conditions ranging from cancer to hypertension.[1] Within this important class of molecules lies 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , a compound whose specific mechanism of action remains to be fully characterized. The structural features of this molecule, including the 2-amino group and the dihydroquinazolinone core, suggest potential interactions with various biological targets, making it a compelling candidate for further investigation.[2]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. We will leverage the known pharmacology of related quinazoline derivatives to propose testable hypotheses and provide detailed, field-proven protocols for key experiments. This document is designed not as a rigid set of instructions, but as a strategic roadmap to uncover the therapeutic potential of this promising compound.
Part 1: Hypothesized Mechanisms of Action & Initial Screening
Based on extensive literature on structurally related quinazolinone and 2-amino-quinazoline derivatives, we can formulate several primary hypotheses for the mechanism of action of our target compound. The initial phase of investigation should focus on broad, cell-based assays to quickly identify the most promising therapeutic avenues.
Hypothesis 1: Inhibition of Protein Kinases in Cancer
Many quinazoline derivatives function as potent inhibitors of protein kinases, particularly those in signaling pathways that are frequently dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.[3][4] The 2-amino-quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibition.[2][5] Therefore, it is highly probable that 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one exerts antiproliferative effects by targeting one or more kinases.
Initial Experiment: Antiproliferative Screening in Cancer Cell Lines
The first step is to determine if the compound has cytotoxic or cytostatic effects on cancer cells. A cell viability assay is a robust and high-throughput method to assess this.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC-3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in dimethyl sulfoxide (DMSO).[2] Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | Putative Driver Mutation | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | KRAS G12S | 5.2 |
| MCF-7 | Breast Adenocarcinoma | PIK3CA E545K | > 50 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 8.7 |
| BxPC-3 | Pancreatic Adenocarcinoma | KRAS G12D | 2.1 |
This table illustrates how to present the data. Lower IC₅₀ values indicate higher potency.
Part 2: Deconvolution of the Target Pathway
If the initial screening reveals significant antiproliferative activity, the next logical step is to identify the specific signaling pathway being modulated. Based on the literature, the MAPK/ERK pathway is a prime candidate.[3][4]
Workflow for MAPK/ERK Pathway Analysis
This workflow outlines the steps to determine if the compound inhibits the MAPK/ERK signaling cascade, a central regulator of cell proliferation, differentiation, and survival.[3]
Caption: Simplified schematic of MAO-B inhibition.
Conclusion and Future Directions
This application note provides a structured, hypothesis-driven approach to elucidate the mechanism of action of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. By starting with broad cellular screening and progressively narrowing the focus to specific pathways and molecular targets, researchers can efficiently characterize the compound's biological activity.
Positive results in the proposed assays should be followed by more advanced studies, including:
-
Kinome-wide profiling to assess selectivity.
-
Cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest. [2]* Apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death. [4]* In vivo efficacy studies in relevant animal models of cancer or neurodegeneration.
By following this systematic approach, the scientific community can unlock the full therapeutic potential of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and contribute to the development of next-generation therapeutics.
References
-
Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. ResearchGate. [Link]
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Natale, B., et al. (2025). 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]
-
Liu, J., et al. (2014). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. National Institutes of Health (NIH). [Link]
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Zhang, P., et al. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]
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Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. PubMed. [Link]
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Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
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- 4. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
"2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" for drug discovery
An Application Guide for Drug Discovery
Topic: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinazoline and quinazolinone cores are foundational scaffolds in medicinal chemistry, recognized for their structural versatility and presence in over 200 naturally occurring alkaloids.[1][2] This "privileged structure" status stems from its remarkable ability to serve as a framework for compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4] The specific compound, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , represents a promising starting point for a drug discovery campaign. Its dihydro-quinazolinone core, decorated with a 2-amino group and gem-dimethyl substitution at the 7-position, offers a unique combination of hydrogen bonding capacity and lipophilicity, making it an intriguing candidate for interaction with various biological targets.[5]
This guide provides a comprehensive framework for the initial evaluation of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind each step, empowering researchers to not only execute experiments but also to interpret the resulting data with confidence and strategically plan subsequent steps in the hit-to-lead optimization process.
Section 1: Foundational Physicochemical Characterization
Before any biological evaluation, a thorough understanding of the compound's fundamental properties is critical. This ensures data reproducibility and informs formulation for in vitro and in vivo studies.
1.1 Rationale for Characterization
The purity, solubility, and stability of a test compound are paramount. Impurities can lead to off-target effects and false positives, while poor solubility can result in underestimated potency. Stability assessment ensures the compound remains intact under experimental conditions. The 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one scaffold is generally stable, but verification is a cornerstone of good laboratory practice.[1]
1.2 Key Compound Properties
| Property | Value | Source |
| CAS Number | 21599-37-1 | [6] |
| Molecular Formula | C₁₀H₁₃N₃O | [6] |
| Molecular Weight | 191.23 g/mol | [6] |
| Solubility | Soluble in DMSO, Methanol | [5] |
| Purity | >98% (Recommended for biological assays) | N/A |
| Storage | Store at -20°C, desiccated, protected from light | N/A |
1.3 Protocol: Stock Solution Preparation
-
Objective: To prepare a high-concentration stock solution for serial dilutions in biological assays.
-
Materials: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock concentration. For example, add 522.9 µL of DMSO to 1 mg of the compound.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Section 2: Strategic Approach to Biological Screening
The broad therapeutic potential of the quinazolinone scaffold necessitates a logical, phased approach to screening.[2][4] Based on extensive literature, two high-potential therapeutic areas for this scaffold are Oncology and Neurodegenerative Disease .[5][7] Our initial screening strategy will therefore focus on these areas.
Caption: High-level workflow for compound evaluation.
Section 3: Protocols for Oncology Investigation
Quinazolinone derivatives are well-documented for their anticancer properties, often acting as inhibitors of critical signaling kinases or disrupting cell cycle progression.[3][5]
3.1 Protocol: Cell Viability Assessment via MTT Assay
This colorimetric assay provides a robust, high-throughput method to assess the compound's effect on cancer cell proliferation and is a standard first step in anticancer drug screening.[8][9]
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Selection: A panel of cell lines is recommended to identify potential selectivity.
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).
-
HeLa: Cervical adenocarcinoma.[8]
-
-
Procedure:
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 10 mM stock solution in culture media. Replace the existing media with media containing the compound at final concentrations ranging from 0.1 µM to 100 µM.[8] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
3.2 Follow-Up Protocols for Positive Hits (IC₅₀ < 10 µM)
If the compound shows significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death.
Caption: Potential kinase inhibition signaling pathway.
-
Cell Cycle Analysis: Quinazolinones can induce cell cycle arrest at the G2/M or G1 phase.[3][10] This is assessed by staining DNA with propidium iodide (PI) and analyzing the cell population distribution via flow cytometry. A significant increase in the population of cells in a specific phase compared to the control indicates arrest.
-
Apoptosis Assay: To determine if cell death is apoptotic, use Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
Western Blot for Pathway Analysis: Based on the known targets of quinazolinones, Western blotting can be used to probe key signaling pathways. For example, a reduction in the phosphorylation of AKT or ERK would suggest inhibition of the PI3K/AKT or MAPK/ERK pathways, respectively.[9][11]
Section 4: Protocols for Neurodegeneration Investigation
Recent studies have highlighted 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders like Parkinson's disease.[7] The structural similarity makes our target compound a prime candidate for evaluation.
4.1 Protocol: In Vitro MAO-B Inhibition Assay
-
Principle: This fluorometric assay measures the activity of MAO-B through its oxidation of a substrate, which results in the production of hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe to generate a fluorescent product (e.g., resorufin). An inhibitor will reduce the rate of fluorescence generation.
-
Materials: Recombinant human MAO-B, MAO-B substrate (e.g., benzylamine), fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Procedure:
-
Compound Preparation: In a 96-well black plate, add the test compound across a range of concentrations. Include a positive control (e.g., Safinamide) and a no-inhibitor control.
-
Enzyme Addition: Add recombinant human MAO-B to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add a reaction mixture containing the MAO-B substrate, Amplex Red, and HRP.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time plot) for each concentration.
-
Normalize the rates to the no-inhibitor control to determine the percent inhibition.
-
Plot percent inhibition vs. log inhibitor concentration to calculate the IC₅₀ value.
-
For promising hits, perform further kinetic studies to determine the inhibition constant (Ki) and mechanism of inhibition (e.g., competitive, non-competitive).[7]
-
Section 5: Data Interpretation and Future Directions
The initial screening phase provides crucial decision-making data.
-
Oncology: A potent IC₅₀ (<10 µM) against one or more cancer cell lines warrants progression to MoA studies. If the compound induces cell cycle arrest or apoptosis, target identification becomes the next priority, potentially through kinase panel screening or proteomic approaches.
-
Neurodegeneration: A potent MAO-B IC₅₀ (<1 µM) with high selectivity over MAO-A is a strong starting point. The next steps would include determining the Ki, assessing reversibility, and evaluating physicochemical properties for blood-brain barrier penetration.[7]
A successful hit from either pathway would become the lead compound for a structure-activity relationship (SAR) campaign. Modifications to the 2-amino group or other positions on the quinazolinone ring can be systematically explored to improve potency, selectivity, and drug-like properties.[4]
References
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Royal Society of Chemistry. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. [Link]
-
Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. National Center for Biotechnology Information (PMC). [Link]
-
Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. PubMed. [Link]
-
Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Taylor & Francis Online. [Link]
-
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed. [Link]
-
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. Sinfoo Biotech. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one,(CAS# 21599-37-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Welcome to the technical support guide for the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The target molecule, a dihydro-derivative, presents unique synthetic challenges, with reaction yield being a primary concern.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common experimental hurdles and systematically improve your synthesis yield.
Synthetic Overview: A Biginelli-Type Condensation
The most direct and common route to synthesizing the 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core is through a three-component Biginelli-type reaction.[4][5][6] This reaction involves the acid-catalyzed cyclocondensation of an active methylene dicarbonyl compound (dimedone), an aldehyde equivalent (often omitted or replaced depending on the specific pathway to install the C4 substituent), and a urea or, in this case, guanidine to provide the C2-amino group.[4][7][8]
The gem-dimethyl group on the dimedone starting material is crucial as it prevents the aromatization of the six-membered ring, thus yielding the stable dihydroquinazolinone structure.[9]
Figure 1: General Biginelli-type reaction scheme for the target molecule.
Troubleshooting Guide: Yield Improvement
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired product. What are the most critical parameters to investigate for improving the yield?
Answer: Low yield is a frequent challenge and typically stems from one or more suboptimal parameters. A systematic approach to troubleshooting is essential.[10][11]
1. Purity of Starting Materials
Impurities in your reactants can introduce competing side reactions, poison the catalyst, and significantly reduce product formation.[10][12]
-
Expert Insight: Dimedone can exist in its enol form and may contain oligomeric impurities from self-condensation. Guanidine hydrochloride can be hygroscopic and may contain impurities from its manufacturing process.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your dimedone and guanidine source using NMR, melting point analysis, or elemental analysis.
-
Purify Reactants: If impurities are detected, purify the starting materials. Dimedone can be recrystallized from acetone/water. Guanidine hydrochloride can be recrystallized from ethanol. Ensure all reagents are thoroughly dried before use.[10]
-
2. Catalyst Selection and Activity
The Biginelli reaction is almost always catalyzed by an acid.[4][13] The nature and concentration of this catalyst are paramount. While classical methods use strong Brønsted acids like HCl, modern protocols often employ Lewis acids or heterogeneous catalysts for milder conditions and higher yields.[14][15]
-
Expert Insight: An overly strong acid can promote side reactions or degradation, while a catalyst that is too weak or inactive will result in a stalled reaction.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a standard Brønsted acid (e.g., HCl) yields poor results, screen a panel of Lewis acid catalysts. Ytterbium triflate (Yb(OTf)₃) and indium(III) bromide (InBr₃) have proven effective under solvent-free or conventional heating conditions, respectively.[14][16]
-
Check Catalyst Activity: Ensure your catalyst is fresh and has been stored correctly. Reusable or heterogeneous catalysts may require activation or regeneration.[13]
-
Optimize Loading: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
3. Reaction Conditions: Temperature, Time, and Solvent
These three parameters are deeply interconnected and must be optimized for your specific substrate and catalyst system.[12]
-
Expert Insight: High temperatures can accelerate the desired reaction but may also promote byproduct formation and decomposition if maintained for too long.[13] The solvent's role is critical in solubilizing reactants and stabilizing key intermediates.[13]
-
Troubleshooting Steps:
-
Temperature Screening: Set up parallel small-scale reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) and monitor progress by TLC or LC-MS to identify the optimal temperature.[10]
-
Time Course Study: At the optimal temperature, run a reaction and withdraw aliquots at various time points (e.g., 2, 4, 8, 16, 24 hours) to determine when the reaction reaches completion and before significant degradation occurs.
-
Solvent Screening: The choice of solvent can dramatically affect yield.[10] Test a range of solvents with varying polarities. Polar protic solvents like ethanol can be effective, as can high-boiling polar aprotic solvents like DMF.[11] Solvent-free (neat) conditions, often with microwave assistance, can also provide excellent results and are environmentally preferable.[15][16]
-
Figure 3: Potential reaction pathways leading to desired product or byproducts.
Issue 3: Challenges in Product Isolation and Purification
Question: I am experiencing significant product loss during the aqueous workup and column chromatography. How can I improve my recovery?
Answer: The physicochemical properties of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one—specifically its basic amino group—require careful consideration during purification.
-
Expert Insight: The product is a basic compound and can form salts. In acidic aqueous solutions, it will be protonated and highly water-soluble, leading to poor extraction into organic solvents. On a silica gel column, its basicity can cause significant tailing or irreversible adsorption.
-
Troubleshooting Steps:
-
Optimize Extraction pH: During the aqueous workup, basify the solution with NaHCO₃ or a dilute NaOH solution to a pH of 8-9 before extracting with an organic solvent like ethyl acetate or dichloromethane. This ensures the product is in its neutral, free-base form, maximizing its partitioning into the organic layer. [10] 2. Improve Crystallization: If the crude product is an oil or amorphous solid, screen various solvents for recrystallization. A good solvent will dissolve the product when hot but have low solubility when cold. [10]Try solvent systems like Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes.
-
Deactivate Silica Gel: For column chromatography, pre-treat your silica gel or eluent to mitigate the effects of its acidity.
-
Method A: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase (e.g., Dichloromethane/Methanol). This will compete for the acidic sites on the silica, allowing your basic compound to elute with less tailing.
-
Method B: Consider using a different stationary phase, such as neutral or basic alumina, if silica gel proves too problematic.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted reaction mechanism for this synthesis? A1: The mechanism for the Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate. First, the guanidine adds to the carbonyl of an aldehyde equivalent (or a related electrophile). This adduct then eliminates water to form a reactive N-acyliminium ion. The enol or enolate of dimedone then attacks this electrophile. The final step is an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration to yield the dihydroquinazolinone ring system. [4][16]
Figure 4: Simplified mechanistic pathway of the Biginelli reaction.
Q2: Can this reaction be performed under solvent-free conditions? A2: Yes, absolutely. Many modern Biginelli protocols utilize solvent-free conditions, often with microwave heating or specific catalysts like Yb(OTf)₃. [16]These methods are often faster, higher-yielding, and align with the principles of green chemistry by reducing solvent waste. [15] Q3: Are there alternative synthetic routes if this one fails? A3: While the multicomponent Biginelli-type reaction is the most convergent approach, other methods for synthesizing quinazolinones exist. Many classical syntheses start from anthranilic acid or isatoic anhydride derivatives. [1][3][12]However, constructing the specific 7,7-dimethyl-5,6,7,8-tetrahydro skeleton from those starting materials would require a more complex, multi-step sequence. For this particular target, optimizing the Biginelli-type reaction is almost always the most efficient strategy.
Appendix: Key Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening
-
Setup: In a series of identical reaction vials equipped with stir bars, add the guanidine source (e.g., guanidine hydrochloride, 1.2 equivalents).
-
Reagent Addition: To each vial, add dimedone (1.0 equivalent) and the chosen catalyst (e.g., 10 mol% InBr₃).
-
Solvent Addition: Add the selected solvent (e.g., Ethanol, 2 M concentration) to each vial. For solvent-free tests, omit this step.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at the desired screening temperatures (e.g., 60 °C, 80 °C, 100 °C).
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Dilute the aliquot and analyze by TLC (e.g., 10% Methanol in DCM) or LC-MS to assess the consumption of starting material and formation of the product.
-
Workup: Once the optimal condition is identified, scale up the reaction. After completion, cool the reaction to room temperature, dilute with water, and basify with aqueous NaHCO₃ solution to pH ~8. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography for Basic Compounds
-
Eluent Preparation: Prepare the mobile phase. A typical starting point is 95:5 Dichloromethane:Methanol. To this mixture, add 0.5% by volume of triethylamine (Et₃N).
-
Column Packing: Pack a silica gel column using the prepared eluent system. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. If it does not fully dissolve, you may "dry load" it by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC. The added Et₃N should ensure the basic product elutes as a sharp band with minimal tailing.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
-
Dehbi, O., et al. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Faidah, M. N., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(Suppl), 145–152. [Link]
-
Nguyen, T. H. T., et al. (2018). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. Journal of Science and Technology, 56(1), 86. [Link]
-
Kumar, D., et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Journal of Applied Pharmaceutical Science, 7(10), 089-095. [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Slideshare. (2015). BIGINELLI REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Gholap, A. R., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(25), 21395–21406. [Link]
-
Matos, J., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 372. [Link]
-
de la Cruz-Cruz, J. I., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3717. [Link]
-
Mironov, M., et al. (2017). Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Molbank, 2017(2), M941. [Link]
-
ResearchGate. (n.d.). Synthesis of Biginelli-type product 4. Retrieved from [Link]
-
Zhumanova, K. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2190. [Link]
-
Zhumanova, K. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2190. [Link]
-
Al-Tel, T. H. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 905-920. [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. BIGINELLI REACTION | PPT [slideshare.net]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity [mdpi.com]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 15. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biginelli Reaction [organic-chemistry.org]
Dihydroquinazolinone Synthesis: A Technical Support Guide
Welcome to the technical support center for dihydroquinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Drawing from extensive field experience and established chemical literature, this document provides in-depth troubleshooting advice and mechanistic insights to help you overcome common challenges and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address the high-level questions that frequently arise during the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Q1: What is the most common and straightforward method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones?
The most prevalent and direct route is the cyclocondensation of a 2-aminobenzamide derivative with an aldehyde or ketone.[1][2] A popular variation of this involves a one-pot, three-component reaction using isatoic anhydride, a primary amine (or ammonia source like ammonium acetate), and an aldehyde.[3][4][5] These methods are favored for their operational simplicity and the ability to generate diverse structures.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in dihydroquinazolinone synthesis can often be traced back to a few key areas:
-
Purity of Starting Materials: Impurities in the 2-aminobenzamide or aldehyde can introduce side reactions.[6]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly hinder product formation.[6] Water, for instance, has been shown to be an effective and green solvent for this reaction, often requiring elevated temperatures (e.g., 90°C) for optimal results.[7]
-
Catalyst Activity: If you are using a catalyst, its activity is crucial. Many reactions are acid-catalyzed, and using an inappropriate or deactivated catalyst will impede the reaction.[1]
-
Product Precipitation: The desired product often precipitates from the reaction mixture upon cooling. Inefficient cooling or an unsuitable workup solvent can lead to loss of product.[7][8]
Q3: I'm seeing an extra peak in my NMR/LC-MS that I can't identify. What is the most likely byproduct?
The most common byproduct is the corresponding oxidized quinazolin-4(3H)-one. The dihydroquinazolinone product is susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for extended periods at elevated temperatures.[9] Other potential byproducts depend on the specific reactants and conditions used and are detailed in the troubleshooting section below.
Section 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental issues.
Issue 1: Formation of the Oxidized Quinazolinone Byproduct
-
Symptom: You observe a second product with a mass that is 2 Da less than your expected dihydroquinazolinone. The 1H NMR may show the disappearance of the C2-proton and N-H signals, replaced by aromatic signals consistent with a fully aromatized ring system.
-
Causality: The dihydroquinazolinone ring system contains an aminal linkage which is sensitive and can readily undergo oxidation to form the more stable aromatic quinazolinone. This is often promoted by heat, prolonged reaction times, certain metal catalysts (like copper or palladium), or exposure to atmospheric oxygen.[9]
-
Recommended Actions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Moderate Temperature: Avoid excessive heating. Optimize the temperature to the minimum required for efficient conversion.[6]
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-oxidation.
-
Catalyst Choice: If using a metal catalyst, consider switching to a non-oxidizing acid catalyst like p-toluenesulfonic acid (p-TSA) or even catalyst-free conditions in a suitable solvent.[1][7]
-
Issue 2: Significant Amount of Unreacted 2-Aminobenzamide or Isatoic Anhydride
-
Symptom: TLC or LC-MS analysis shows a large amount of starting material remaining even after extended reaction times.
-
Causality: This typically points to insufficient activation of the carbonyl group of the aldehyde or ketone, or a problem with the initial formation of 2-aminobenzamide from isatoic anhydride.
-
Recommended Actions:
-
Verify Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage. Use a freshly purified or opened bottle of the aldehyde.
-
Optimize Catalyst: The reaction often requires an acid catalyst to activate the aldehyde. If using a weak acid, consider a stronger one like trifluoroacetic acid (TFA) or a Lewis acid.[1][8] If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.
-
Solvent Effects: The solubility of reactants is key. Ensure your chosen solvent can dissolve the starting materials adequately at the reaction temperature. While water can be effective, some substrates may require organic solvents or co-solvents like ethanol or ionic liquids.[7][10]
-
For Isatoic Anhydride Route: The initial reaction with the amine or ammonia source to open the anhydride and form the 2-aminobenzamide intermediate is critical. Ensure stoichiometric amounts of the amine are used and that the conditions are suitable for this initial step.
-
Issue 3: Formation of Dimer or Trimer Byproducts
-
Symptom: Mass spectrometry reveals peaks corresponding to multiples of the expected product mass, or complex, difficult-to-interpret NMR spectra.
-
Causality: Under certain conditions, particularly with formaldehyde or other highly reactive aldehydes, self-condensation or reaction with multiple equivalents of the benzamide can occur. High concentrations and excessive heat can favor these intermolecular side reactions.
-
Recommended Actions:
-
Adjust Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) to ensure it is consumed, but avoid a large excess which can promote side reactions.
-
Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions.
-
Gradual Addition: For highly reactive aldehydes, consider adding the aldehyde slowly to the reaction mixture at a controlled temperature to maintain a low instantaneous concentration.
-
Section 3: Mechanistic Insights
Understanding the reaction pathways is essential for rational troubleshooting.
Core Synthesis Mechanism
The widely accepted mechanism for the three-component synthesis from isatoic anhydride proceeds as follows:
-
Formation of 2-Aminobenzamide: The amine or ammonia source attacks the isatoic anhydride, leading to a ring-opening and subsequent decarboxylation to form the key 2-aminobenzamide intermediate.[11]
-
Imine Formation: The primary amino group of the 2-aminobenzamide attacks the carbonyl carbon of the aldehyde. This is often the rate-limiting step and is typically acid-catalyzed. Dehydration follows to form a Schiff base (imine) intermediate.[11]
-
Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon.
-
Final Product: This cyclization forms the six-membered dihydroquinazolinone ring.
Caption: Core mechanism of dihydroquinazolinone synthesis.
Mechanism of Oxidation Byproduct Formation
The dihydro-product can be viewed as a cyclic aminal. Its oxidation to the quinazolinone is a dehydrogenation process that creates a fully aromatic and thermodynamically stable system.
Caption: Pathway for the formation of the oxidized byproduct.
Section 4: Protocols & Best Practices
General Protocol for Dihydroquinazolinone Synthesis (from 2-Aminobenzamide)
This protocol is a robust starting point that can be optimized for specific substrates.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and condenser, add 2-aminobenzamide (1.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., water or ethanol, approx. 10 mL per mmol of aminobenzamide).[7]
-
Reagent Addition: Add the aldehyde (1.1-1.5 equiv).[7] If required, add the acid catalyst (e.g., p-TSA, 0.1 equiv).
-
Heating: Heat the mixture to the optimal temperature (e.g., 90°C for water) and stir vigorously.[7]
-
Monitoring: Monitor the reaction progress using TLC by observing the disappearance of the 2-aminobenzamide spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature or in an ice bath. The product will often precipitate.[7]
-
Isolation: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., 50% cold ethanol) to remove soluble impurities.[7]
-
Purification: If necessary, recrystallize the solid product from a suitable solvent (e.g., 80% ethanol) or purify by column chromatography on silica gel.[6][7]
Data Summary Table
The choice of catalyst and conditions can significantly impact reaction outcomes.
| Catalyst System | Typical Conditions | Advantages | Potential Issues | Reference |
| None (Catalyst-Free) | Water, 90°C | Environmentally benign, simple workup | May require higher temperatures; substrate dependent | [7] |
| p-Toluenesulfonic Acid (p-TSA) | Ethanol, Reflux | Inexpensive, effective acid catalyst | Can be corrosive, requires neutralization | [1] |
| Molecular Iodine (I2) | Ethyl Acetate or Ionic Liquid | Mild Lewis acid, non-toxic | Can lead to longer reaction times | [11] |
| Metal Salts (e.g., CuCl2, Ce(IV)SO4) | Solvent-free or organic solvent | High yields, reusable catalysts | Potential for oxidation byproducts, metal contamination | [3] |
| Ionic Liquids | Neat, 80-100°C | Acts as both solvent and catalyst, recyclable | Can be expensive, viscosity issues | [10] |
References
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advance Research, Scientific Computing and Technology.
- Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances.
- Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
- Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.
- The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Taylor & Francis Online.
- 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal.
- Jeong, H., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H).
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Publishing.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
- An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers Media S.A..
- Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives.
- Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity.
- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
- Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)
- Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines.
- Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Semantic Scholar.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclocondensation Reactions for Quinazolinone Synthesis
Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of cyclocondensation reactions for this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance your synthetic success.
Troubleshooting Guide: Common Issues in Quinazolinone Synthesis
Issue 1: Low or No Product Yield
Question: My cyclocondensation reaction is resulting in a very low yield, or I'm not isolating any of the desired quinazolinone product. What are the likely causes and how can I address this?
Answer: Low or nonexistent yields are a frequent hurdle in quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.[1][2]
-
Causality: The cyclization step, often the rate-determining step, is highly dependent on sufficient thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to the degradation of starting materials or products.[3] For instance, the classic Niementowski reaction, which condenses anthranilic acid with amides, often requires high temperatures to drive the reaction to completion.[1][4]
-
Solution: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help determine the optimal reaction time and indicate if the starting materials are being consumed. Consider performing a temperature screen to identify the ideal thermal conditions for your specific substrate. For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative, often leading to higher yields and significantly reduced reaction times.[5][6]
-
-
Improper Solvent or Base Selection: The choice of solvent and base can dramatically influence the reaction's outcome.[7]
-
Causality: The solvent's polarity affects the solubility of reactants and can stabilize intermediates, thereby influencing the reaction pathway.[7][8] Polar aprotic solvents like DMSO and DMF are commonly used and often favor the desired quinazolinone formation.[1][7] The base is crucial for deprotonation steps, facilitating the nucleophilic attack required for cyclization.[7] A base that is too weak may not be effective in deprotonating the necessary functional groups, leading to an incomplete reaction.[7]
-
Solution: If you are observing low yields with a non-polar solvent, consider switching to a polar aprotic solvent.[7] If a weak base like sodium carbonate is proving ineffective, a stronger base such as potassium carbonate or cesium carbonate may be more successful.[7][9]
-
-
Catalyst Inactivity (for catalyzed reactions):
-
Causality: Many modern quinazolinone syntheses employ transition metal catalysts, such as copper or palladium, which can be sensitive to air, moisture, and impurities in the starting materials.[1][2][10] Catalyst deactivation will halt the reaction prematurely.
-
Solution: Ensure your catalyst is active and handled under an inert atmosphere (e.g., nitrogen or argon) if required.[2] The purity of your starting materials is paramount; purify them if necessary. Increasing the catalyst loading might also overcome minor deactivation issues.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in quinazolinone synthesis.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is generating a significant number of side products, complicating the purification of my target quinazolinone. What are these common byproducts, and how can I minimize their formation?
Answer: The formation of side products is a common challenge, and their identity is highly dependent on the chosen synthetic route.[1]
-
Common Side Products:
-
Unreacted Starting Materials: This points to an incomplete reaction.[1]
-
Acyclic Intermediates: Incomplete cyclization can lead to the isolation of intermediates like N-acylanthranilamide.[1]
-
Self-Condensation Products: Starting materials, particularly anthranilic acid, can react with themselves at high temperatures to form dimeric byproducts like 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid.[3]
-
Decarboxylation Products: At temperatures above its melting point (around 145°C), anthranilic acid can decarboxylate to form aniline, which can then participate in side reactions.[3]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product.[2]
-
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature or shortening the reaction time can often minimize the formation of thermally induced side products.[2]
-
Ensure Anhydrous Conditions: If hydrolysis is suspected, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.
-
Purification Techniques:
-
Recrystallization: This is a highly effective method for purifying solid quinazolinone products.[3][11] Common solvent systems include ethanol/water or ethyl acetate/hexane.[3]
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[11]
-
Preparative HPLC: For achieving very high purity, especially for separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for quinazolinone synthesis?
A1: The most prevalent starting materials are derivatives of anthranilic acid (2-aminobenzoic acid).[12][13] Other common precursors include isatoic anhydride, 2-aminobenzamides, and o-halobenzamides.[9][12][14] The choice of starting material often dictates the synthetic strategy and the types of substituents that can be introduced onto the quinazolinone core.
Q2: Can you explain the general mechanism of the Niementowski quinazolinone synthesis?
A2: The Niementowski synthesis is a classic and straightforward method for preparing 4(3H)-quinazolinones.[4] It involves the condensation of anthranilic acid with an excess of an amide, typically formamide, at elevated temperatures (120-130°C).[4][12] The reaction proceeds through an initial acylation of the amino group of anthranilic acid by the amide, followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring.[4]
General Mechanism of Niementowski Synthesis
Caption: Simplified mechanism of the Niementowski quinazolinone synthesis.
Q3: Are there more modern, catalytic approaches to quinazolinone synthesis?
A3: Yes, in recent years, numerous catalytic methodologies have been developed as effective alternatives to classical condensation procedures.[15] These often offer milder reaction conditions, broader substrate scope, and higher yields. Transition-metal catalysis, particularly with copper and palladium, has been extensively explored.[10] For example, copper-catalyzed reactions of 2-halobenzamides with various nitrogen sources are common.[9][16] Organocatalytic methods are also gaining prominence as a greener alternative.[17]
Q4: What role does microwave irradiation play in quinazolinone synthesis?
A4: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of quinazolinones.[5] It offers several advantages over conventional heating, such as rapid heating, which can dramatically reduce reaction times from hours to minutes.[5][6] This can also lead to increased product yields and cleaner reaction profiles by minimizing the formation of side products.[5][6] Microwave-assisted synthesis is particularly beneficial for reactions that typically require high temperatures and long reaction times.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones[1]
This protocol describes a general one-pot, microwave-assisted synthesis.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Appropriate amine
-
Ethanol (EtOH)
-
Crushed ice
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Copper-Catalyzed Synthesis of 3-Substituted Quinazolin-4(3H)-ones[1]
This protocol outlines a general procedure using a copper catalyst.
Materials:
-
Ethyl 2-isocyanobenzoate
-
Appropriate amine (aliphatic or aromatic)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylamine (Et₃N)
-
Anisole (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).
-
Add the desired amine (1.0 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 20 minutes at 150 °C.
-
After cooling, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Temperature | 120-160°C (Conventional) | Optimal for cyclization without significant degradation.[3][18] |
| 120-150°C (Microwave) | Efficiently promotes the reaction while minimizing side products.[1] | |
| Solvents | DMSO, DMF, Toluene, Ethanol | Polar aprotic solvents often give the best results.[1][7] |
| Bases | K₂CO₃, Cs₂CO₃, Et₃N | Strength of the base should be matched to the specific reaction.[7][9] |
| Catalysts | Cu(I) and Cu(II) salts, Pd complexes | Effective for modern synthetic routes under milder conditions.[10] |
References
-
Recent developments in transition metal catalysis for quinazolinone synthesis. Royal Society of Chemistry. Available from: [Link]
-
Recent developments in transition metal catalysis for quinazolinone synthesis. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available from: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Center for Biotechnology Information. Available from: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available from: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available from: [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Available from: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Solvents screening for the synthesis of quinazolinone derivative (4a). ResearchGate. Available from: [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available from: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Center for Biotechnology Information. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]
-
Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis and biologic evaluation of a radioiodinated quinazolinone derivative for enzyme-mediated insolubilization therapy. PubMed. Available from: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available from: [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Med Crave. Available from: [Link]
-
Proposed mechanism for the cyclocondensation reaction. ResearchGate. Available from: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Solubility Challenges with 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Welcome to the technical support guide for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimentation. This guide provides in-depth, practical solutions and explains the scientific principles behind them to ensure the integrity and success of your research.
Introduction: Understanding the Solubility Profile
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone class of heterocyclic compounds. Structurally, it possesses a rigid, fused ring system and lipophilic dimethyl groups, which contribute to high crystal lattice energy. These features inherently limit its aqueous solubility, a common challenge for many quinazolinone derivatives.[1][2] Overcoming this hurdle is critical for accurate and reproducible results in biological assays and for the development of viable formulations.
This guide is structured in a question-and-answer format to directly address the most common challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best initial solvent for preparing a stock solution of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one?
Answer:
For initial stock solution preparation, a water-miscible organic solvent is recommended. Based on the behavior of structurally similar quinazolinone derivatives, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of poorly soluble compounds.[1]
-
N,N-Dimethylformamide (DMF): Studies on other quinazoline derivatives have shown DMF to be an effective solvent.[3][4]
-
Methanol or Ethanol: A related compound, 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone, has demonstrated solubility in methanol.[5]
Best Practice Protocol for Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg).
-
Add the chosen solvent (e.g., DMSO) stepwise to the solid.
-
Vortex or sonicate the mixture to aid dissolution. Gentle warming (30-40°C) can also be applied, but monitor for any compound degradation.
-
Continue adding solvent until a clear solution is obtained.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Note that some compounds may precipitate out of DMSO at low temperatures; if this occurs, gently warm and vortex the solution to ensure it is fully redissolved before use.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
Answer:
This phenomenon, known as "precipitation upon dilution," is a very common issue with compounds that are poorly soluble in water.[1] It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here is a systematic approach to troubleshoot this problem:
Troubleshooting Flowchart for Precipitation Upon Dilution
Caption: A step-by-step guide to resolving compound precipitation.
Detailed Strategies:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains in solution and proceed with your experiment within this range.[1]
-
Introduce a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can significantly improve solubility.[6]
-
Ethanol, Propylene Glycol, or Polyethylene Glycol (PEG): Start with 1-5% (v/v) of the co-solvent in your final buffer. Always run a vehicle control to ensure the co-solvent itself does not affect your experimental results.
-
-
Utilize Surfactants: Low concentrations of non-ionic surfactants can help maintain the compound's solubility by forming micelles.
-
Tween® 20 or Tween® 80: A final concentration of 0.01-0.1% is often effective. As with co-solvents, a vehicle control is essential.
-
-
Employ Complexation Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Pre-incubating your compound with a solution of HP-β-CD before final dilution can be highly effective.
-
Q3: How does pH affect the solubility of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, and how can I use this to my advantage?
Answer:
The solubility of quinazolinone derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazoline core.[1]
-
Mechanism of pH-Dependent Solubility: At acidic pH, the basic nitrogen atoms can become protonated (ionized). This charged form of the molecule is generally more water-soluble than the neutral form. Conversely, at neutral or basic pH, the compound is likely to be less soluble.[1]
Experimental Protocol for pH Optimization:
-
Prepare a series of buffers: Create a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system has adequate capacity at each pH.
-
Determine solubility: Add an excess amount of the solid compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Measure the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze the data: Plot solubility versus pH to identify the optimal pH range for your experiments.
This data will allow you to select a buffer system that maximizes the solubility of the compound for your specific application.
Q4: I need to improve the dissolution rate for an in vivo study. What advanced formulation strategies can I consider?
Answer:
For in vivo applications where both solubility and dissolution rate are critical for bioavailability, more advanced techniques may be necessary. Many of these methods work by reducing the particle size or converting the compound to an amorphous state.[7][8][9]
Summary of Advanced Solubility Enhancement Techniques
| Technique | Principle | Advantages | Considerations |
| Micronization | Reduces particle size to the micron range, increasing surface area for dissolution.[6] | Established and scalable technique. | Does not increase equilibrium solubility.[7] |
| Nanosuspension | Reduces particle size to the nanometer range via methods like high-pressure homogenization.[10] | Significantly increases surface area and dissolution velocity. | Requires specialized equipment and careful stabilization. |
| Solid Dispersion | Disperses the compound in a hydrophilic carrier matrix (e.g., PVP, PEG) at a molecular level.[9][11] | Can convert the drug to a more soluble amorphous state. | Potential for physical instability (recrystallization) over time. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolves the compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with aqueous fluids.[1] | Presents the drug in a solubilized state for absorption. | Requires careful selection of excipients to ensure compatibility and stability. |
Workflow for Developing a Solid Dispersion Formulation
Caption: A generalized workflow for solid dispersion formulation.
References
-
APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Upadhyay, P., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Sharma, D., Saini, S., Rana, S., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. Available at: [Link]
-
2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)quinazolinone. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
Baluja, S. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available at: [Link]
-
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one. (n.d.). Sinfoo Biotech. Retrieved January 17, 2026, from [Link]
-
Xu, W-T., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. Available at: [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cibtech.org [cibtech.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in dihydroquinazolinone synthesis
Introduction: Navigating the Synthesis of a Privileged Scaffold
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, making their efficient synthesis a critical task for researchers in drug discovery.[2][3]
The most common and direct approach to this framework is the one-pot, three-component cyclocondensation of an anthranilamide source (like isatoic anhydride), an aldehyde, and an amine.[1][4] While elegant in its convergence, this reaction can be plagued by low conversion rates, complex product mixtures, and sensitivity to reaction parameters.
This guide serves as a dedicated troubleshooting resource, structured in a question-and-answer format to directly address the specific, practical challenges encountered in the lab. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your synthesis for higher yields and purity.
General Reaction Mechanism
The synthesis typically proceeds through two key stages: (1) Formation of an imine intermediate from the condensation of an anthranilamide and an aldehyde, and (2) Intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon to form the heterocyclic ring.[4][5] Understanding this pathway is the first step in effective troubleshooting.
Caption: General mechanism for three-component DHQ synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to address the most common issues encountered during dihydroquinazolinone synthesis.
Issue 1: Low or No Product Formation
Question: My reaction has failed to produce the desired product, or the yield is consistently below 20%. I'm monitoring by TLC and LC-MS. What are the most common causes and how should I begin troubleshooting?
Answer: This is a frequent and frustrating problem that almost always points to an issue with one of three areas: reagent integrity, reaction conditions, or catalyst efficacy. A systematic approach is the most effective way to diagnose the root cause.[6]
Causality & Diagnostic Steps:
-
Purity of Starting Materials: This is the most common culprit. Impurities in your starting materials can halt the reaction or lead to unwanted side products.[7]
-
Anthranilamide/Isatoic Anhydride: Can degrade upon storage. Check for discoloration.
-
Aldehydes: Prone to oxidation to carboxylic acids or self-condensation. Liquid aldehydes should be distilled if purity is questionable.[7]
-
Amines: Can absorb CO₂ and water from the atmosphere.
-
Solvents: Trace amounts of water in anhydrous reactions or other impurities can be detrimental. Always use the appropriate grade and ensure dryness when necessary.[6]
-
-
Suboptimal Reaction Conditions: The balance between temperature and reaction time is critical.
-
Temperature: Some reactions require heating to overcome the activation energy barrier for cyclization.[7] Conversely, excessive heat can cause degradation of reactants or the final product.[5][6] An optimal temperature of 70-80°C is often a good starting point for many protocols.[5]
-
Reaction Time: Incomplete conversion is common if the reaction time is too short. Monitor the reaction's progress every few hours via TLC or LC-MS until the starting material spot disappears or the product spot ceases to intensify.
-
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice and handling of the catalyst are paramount.
-
Catalyst Choice: The synthesis is often catalyzed by Brønsted or Lewis acids.[4][8] The catalyst activates the aldehyde's carbonyl group, making it more electrophilic.[5]
-
Catalyst Deactivation: Catalysts can be "poisoned" by impurities in the starting materials or solvent.[7] Ensure you are using a fresh, active batch of catalyst at the correct loading (typically 10-20 mol%).
-
Caption: Systematic workflow for troubleshooting low yields.
Issue 2: Complex Product Mixture & Side Reactions
Question: My reaction produces the desired product, but it's contaminated with several byproducts that are difficult to separate. What are the likely side reactions?
Answer: A messy reaction profile often indicates that reaction conditions are favoring undesired pathways or that one of the intermediates is being consumed before it can proceed to the final product.
Common Side Reactions:
-
Uncyclized Imine: The Schiff base intermediate may be stable under your reaction conditions and fail to cyclize. This is often observed if the reaction temperature is too low or if the catalyst is not efficient at promoting the final ring-closing step.
-
Aldehyde Self-Condensation: Aldehydes, especially under acidic or basic conditions, can undergo self-condensation (an aldol reaction), consuming the starting material.
-
Product Decomposition: Dihydroquinazolinones can be unstable under harsh conditions (e.g., very high temperatures or strongly acidic/basic media), leading to ring-opening or other degradation pathways.[6]
-
Substrate-Specific Reactions: The specific nature of your amine or aldehyde can introduce unique side reactions. For instance, using 2-pyridine methylamine can be problematic due to electronic interference from the pyridine nitrogen, potentially preventing product formation entirely.[9]
Mitigation Strategies:
-
Stepwise Synthesis: If the one-pot method consistently fails, consider a two-step approach. First, synthesize and isolate the anthranilamide from isatoic anhydride and the amine.[4] Then, in a separate step, react the purified anthranilamide with the aldehyde. This minimizes the number of reactive species present at any one time.
-
Temperature Control: Start at a lower temperature and gradually increase it while monitoring by TLC. This can help find a temperature high enough for cyclization but low enough to prevent degradation.
-
Catalyst Screening: A different catalyst may favor the desired intramolecular cyclization over intermolecular side reactions. Heterogeneous catalysts can sometimes offer higher selectivity.[3][10][11]
Issue 3: Choosing the Right Reaction Parameters
Question: There are many published protocols with different catalysts and solvents. How do I select the best starting point for my specific substrates?
Answer: The sheer volume of available methods can be overwhelming. The optimal choice depends on your specific substrates, available equipment, and green chemistry considerations. Many newer methods focus on using recyclable catalysts and avoiding toxic solvents.[3][10]
Solvent Selection:
The polarity and boiling point of the solvent are critical. The solvent must solubilize the reactants while facilitating the reaction. Polar solvents like DMF and water have been shown to be effective in certain syntheses, while non-polar solvents like toluene can also work, often with azeotropic removal of water.[7]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A common, green solvent. Often used with reflux conditions.[12] |
| Toluene | Non-polar | 111 | Can be used with a Dean-Stark apparatus to remove water and drive the reaction forward. |
| DMF | Polar | 153 | High boiling point, good solvating power, but can be difficult to remove. |
| Acetonitrile | Polar | 82 | A versatile polar aprotic solvent. |
| Water | Polar | 100 | Used in some green chemistry protocols, often with micellar or phase-transfer catalysts.[5] |
| Solvent-free | N/A | N/A | An increasingly popular green option, typically run at elevated temperatures (e.g., 110°C).[3][10] |
Catalyst Comparison:
A wide range of catalysts can be employed, from simple acids to complex nanomaterials. For initial screening, a readily available and robust catalyst is recommended.
| Catalyst System | Conditions | Typical Yields | Key Advantages | Reference |
| L-proline nitrate | Ethanol, reflux | Good | Reusable, metal-free catalyst. | [12] |
| BF₃·Et₂O | Formamide, 150°C | ~86% | Strong Lewis acid, effective for certain substrates. | [8] |
| nano-SiO₂-SO₃H | Solvent-free, 110°C | 85-98% | Highly efficient, short reaction times (5-20 min), reusable, green. | [10] |
| [Al(H₂PO₄)₃] | Solvent-free, thermal | Excellent | Inexpensive, heterogeneous, reusable solid acid catalyst. | [11] |
| ZnO nanomicelles | Water, 70°C | >95% | Green synthesis in water, catalyst is reusable for multiple cycles. | [5] |
Experimental Protocols
Protocol 1: General Reagent Purity Verification & Purification
Objective: To ensure starting materials are of sufficient purity before beginning the synthesis.
1. Initial Assessment:
-
Solids (Isatoic Anhydride, Amines): Check melting point against literature values. A broad or depressed melting point indicates impurities. Visually inspect for discoloration.
-
Liquids (Aldehydes, Amines): Analyze by ¹H NMR or GC-MS to confirm identity and purity.
2. Purification of Solid Reagents (Recrystallization): [7] a. Dissolve the solid in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). b. If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. c. Hot filter the solution to remove charcoal or insoluble impurities. d. Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
3. Purification of Liquid Aldehydes (Distillation): [7] a. Set up a fractional distillation apparatus. b. Distill the liquid aldehyde, preferably under reduced pressure to avoid high temperatures that could cause decomposition. c. Collect the fraction that boils at the literature-reported temperature. Store the purified aldehyde under an inert atmosphere (N₂ or Ar).
Protocol 2: Small-Scale Reaction Optimization Screening
Objective: To efficiently determine the optimal temperature, solvent, and catalyst for your specific substrates without committing large amounts of material.
1. Setup: a. Arrange a series of small reaction vials (e.g., 2 mL microwave vials) with stir bars. b. To each vial, add the anthranilamide source (e.g., 0.1 mmol), the amine (0.1 mmol), and the aldehyde (0.1 mmol). c. Add the catalyst (e.g., 0.01 mmol, 10 mol%).
2. Variable Screening:
-
Solvent Screen: Add 0.5 mL of a different solvent (e.g., Ethanol, Toluene, Acetonitrile, DMF) to each vial in a set.
-
Temperature Screen: Run parallel sets of reactions at different temperatures (e.g., Room Temperature, 50°C, 80°C, 110°C).[7] Use a heating block or oil bath for temperature control.
-
Catalyst Screen: In a single solvent and at a single temperature, test a variety of catalysts in different vials.
3. Monitoring and Analysis: a. After a set time (e.g., 4 hours), take a small aliquot from each reaction. b. Spot the aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to assess the formation of product and consumption of starting materials. c. For more quantitative analysis, dilute the aliquots and analyze by LC-MS. d. Compare the results to identify the conditions that provide the highest conversion to the desired product with the fewest byproducts.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Retrieved from [Link]
-
Perrone, M. G., et al. (2021). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. RSC Advances. Retrieved from [Link]
-
McNamara, C., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry. Retrieved from [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., et al. (2025). Accelerated synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports. Retrieved from [Link]
-
Kumar, R., & Singh, V. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Retrieved from [Link]
-
Zhang, M., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Retrieved from [Link]
-
Kim, J. H., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Shaterian, H. R., Oveisi, A. R., & Honarmand, M. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Synthetic Communications. Retrieved from [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS. Retrieved from [Link]
-
Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Retrieved from [Link]
-
Dr. Chris Coxon. (2021, April 5). 2021 Heterocyclic Chemistry - Lecture 1 [Video]. YouTube. Retrieved from [Link]
-
Boyer Research Group. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]
Sources
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- 2. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journalirjpac.com [journalirjpac.com]
- 9. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Alternative Catalysts for Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of quinazolinone derivatives using alternative catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing modern, sustainable catalytic methods. Quinazolinones are a privileged class of N-containing heterocyclic scaffolds, forming the core of numerous bioactive compounds and pharmaceuticals.[1] The shift from traditional, often harsh, synthetic conditions to more elegant and environmentally benign catalytic approaches has opened new avenues for discovery. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your research and streamline your synthetic workflows.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: I am experiencing a very low yield, or no desired quinazolinone product is forming. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a common frustration that can often be traced back to a few key factors. A systematic evaluation of your experimental setup is the most effective approach to pinpointing the issue.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[2][3]
-
Temperature: While some classical methods require high temperatures, many modern catalytic systems operate under milder conditions.[2] It is crucial to adhere to the recommended temperature for your specific protocol. Consider performing a temperature screen in small-scale reactions to identify the optimal condition for your substrate.[4]
-
Reaction Time: Reaction times can vary significantly depending on the catalytic system and substrates.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the consumption of starting materials.
-
Solvent: The polarity and nature of the solvent can dramatically influence the reaction's success.[4][5] For instance, in certain syntheses, polar solvents like DMF or water have been shown to provide excellent yields, while non-polar solvents like toluene may be less effective.[4][5] If you are observing poor results, consider a solvent screen with a range of polar and non-polar options.[4]
-
-
Catalyst Inactivity or Deactivation: The heart of your reaction is the catalyst, and its health is paramount.
-
Catalyst Quality: Ensure you are using a fresh, high-purity catalyst. Impurities can poison the catalyst and inhibit the reaction.[4]
-
Catalyst Loading: The amount of catalyst used is a delicate balance. Too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions. Optimize the catalyst loading to find the sweet spot for your specific transformation.[4]
-
Catalyst Deactivation: In some cases, the catalyst may deactivate over the course of the reaction.[6][7] This can be caused by impurities in the starting materials, solvents, or by the reaction products themselves.[6][7] If you suspect catalyst deactivation, consider using a fresh batch of catalyst or increasing the catalyst loading.[6]
-
-
Poor Quality of Starting Materials: The purity of your reactants is non-negotiable.
-
Purity Verification: Verify the purity of your starting materials (e.g., 2-aminobenzamides, aldehydes, alcohols) using techniques like NMR, GC-MS, or by checking their melting point.[4] Impurities can lead to the formation of side products and consume your catalyst.[4]
-
Purification: If necessary, purify your starting materials before use. Aldehydes can be distilled, and solid starting materials can be recrystallized.[4]
-
-
Atmosphere Control: Some catalytic reactions are sensitive to air and moisture.[3]
-
Inert Atmosphere: If your protocol calls for it, ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.[3]
-
-
Issue 2: Formation of Significant Side Products and Purification Challenges
-
Question: My reaction is producing a complex mixture with significant side products, making the purification of my target quinazolinone difficult. What are the common side products, and how can I minimize their formation and improve purification?
-
Answer: The formation of side products is a frequent challenge, and understanding their origin is key to mitigating them.
-
Common Side Products and Their Causes:
-
Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to address this.[6]
-
Acyclic Intermediates: Incomplete cyclization can lead to the accumulation of intermediates, such as N-acylanthranilamide.[6] This can often be addressed by increasing the reaction time or temperature.
-
Products from Self-Condensation of Starting Materials: Under certain conditions, starting materials like aldehydes can react with themselves.[6] Adjusting the rate of addition of one reactant to another can sometimes minimize this.
-
Over-oxidation Products: In reactions involving an oxidant, over-oxidation of the desired product or starting materials can occur.[1] Carefully controlling the stoichiometry of the oxidant is crucial.
-
-
Strategies for Minimizing Side Products:
-
Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst loading can significantly improve the selectivity of your reaction.
-
Order of Addition: In multi-component reactions, the order in which you add the reactants can be critical. Experiment with different addition sequences to see if it impacts the product distribution.
-
-
Effective Purification Techniques:
-
Recrystallization: This is often the first and most cost-effective method for purifying solid products.[8] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[8] For challenging separations, using a shallower solvent gradient can improve resolution.[8]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the method of choice.[8] A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used for quinazolinone derivatives.[8]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the selection and application of alternative catalysts in quinazolinone synthesis.
-
Question 1: What are the main advantages of using alternative catalysts (e.g., organocatalysts, metal-free systems) over traditional transition metal catalysts?
-
Answer: The move towards alternative catalysts is driven by several key advantages that align with the principles of green and sustainable chemistry.[9][10]
-
Reduced Metal Contamination: Metal-free and organocatalytic methods eliminate the risk of residual metal impurities in the final product, which is a significant concern in the pharmaceutical industry.[1][11]
-
Lower Cost and Toxicity: Many organocatalysts are derived from readily available and inexpensive starting materials and are often less toxic than their transition metal counterparts.[9][10]
-
Milder Reaction Conditions: Alternative catalytic systems often operate under milder reaction conditions, such as lower temperatures and pressures, which can lead to energy savings and improved safety.[10]
-
Environmental Friendliness: By avoiding heavy metals and often utilizing more benign solvents, these methods contribute to a reduced environmental footprint.[1]
-
-
Question 2: How do I choose the most suitable alternative catalyst for my specific quinazolinone synthesis?
-
Answer: The selection of the right catalyst depends on several factors related to your specific synthetic target and available resources.
-
Substrate Scope: Review the literature to find a catalytic system that has been successfully applied to substrates similar to yours. Some catalysts may have limitations with certain functional groups.[10][12]
-
Reaction Mechanism: Understanding the proposed reaction mechanism can provide insights into the types of transformations a catalyst can promote. For example, some organocatalysts are excellent for promoting condensation reactions, while others are suited for oxidative cyclizations.[10][12]
-
Experimental Simplicity: Consider the practicality of the catalytic system. Some methods may require specialized equipment or rigorously anhydrous conditions, while others are more operationally simple.[13]
-
Availability and Cost: The accessibility and cost of the catalyst and any necessary co-catalysts or ligands are important practical considerations.
-
-
Question 3: Are there any biocatalytic approaches for quinazolinone synthesis?
-
Answer: Yes, the field of biocatalysis is emerging as a powerful tool for the synthesis of complex molecules, including quinazolinones. A notable example is the use of α-Chymotrypsin to catalyze the cyclization of an aldehyde and 2-aminobenzamide, followed by a photocatalytic oxidation step to yield the final quinazolinone product.[14] This chemoenzymatic approach offers high efficiency and can be performed under mild conditions.[14]
Key Experimental Protocols
Here are detailed, step-by-step methodologies for key alternative catalytic approaches to quinazolinone synthesis.
Protocol 1: Metal-Free Oxidative Cyclization using TBHP
This protocol describes a metal- and catalyst-free synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes using tert-butyl hydroperoxide (TBHP) as the oxidant.[1]
-
Materials:
-
o-aminobenzamide
-
Styrene derivative
-
tert-Butyl hydroperoxide (TBHP), 70% in H₂O
-
-
Procedure:
-
To a reaction vessel, add o-aminobenzamide (1 mmol) and the styrene derivative (1.2 mmol).
-
Add TBHP (5.8 eq., relative to the styrene) to the mixture.
-
Heat the reaction mixture at the optimized temperature (e.g., 80-120 °C) without any solvent (neat conditions).[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the desired quinazolin-4(3H)-one.
-
Protocol 2: Organocatalytic Synthesis using p-Toluenesulfonic Acid (p-TSA)
This protocol outlines a mechanochemical, solvent-free synthesis of quinazolinones catalyzed by p-TSA.[12]
-
Materials:
-
Anthranilamide
-
Aldehyde derivative
-
p-Toluenesulfonic acid (p-TSA)
-
-
Procedure:
-
In a mortar, combine anthranilamide (1 mmol), the aldehyde derivative (1 mmol), and p-TSA (10 mol%).
-
Grind the mixture vigorously with a pestle for the specified time (typically 3-15 minutes).[12]
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and stir.
-
Collect the solid product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure quinazolinone.
-
Data Summary: Comparison of Alternative Catalytic Systems
The following table summarizes key quantitative data for different alternative catalytic methods for quinazolinone synthesis to facilitate comparison.
| Catalytic System | Catalyst Loading | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Metal-Free | N/A | TBHP | Neat | 80-120 | Varies | 56-85 | [1] |
| Organocatalyst (p-TSA) | 10 mol% | N/A | Solvent-free | Room Temp | 0.05-0.25 | Moderate to Excellent | [12] |
| Organocatalyst (DABCO) | Varies | TBHP | Varies | Varies | Varies | Moderate to Good | [12] |
| Biocatalyst (α-Chymotrypsin) & Photocatalyst | Enzyme & Light | N/A | Varies | Varies | 2 | up to 99 | [14] |
Visualizing the Chemistry: Diagrams and Workflows
Diagram 1: Proposed Mechanism for Metal-Free Quinazolinone Synthesis
This diagram illustrates a plausible reaction pathway for the metal-free synthesis of quinazolinones from o-aminobenzamide and styrene, involving the in-situ formation of an aldehyde intermediate.[1]
Caption: Proposed mechanism for metal-free quinazolinone synthesis.
Diagram 2: General Workflow for Troubleshooting Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in your quinazolinone synthesis.
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Al-Harrasi, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]
-
Reddy, T. J., et al. (n.d.). Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1004959. Available at: [Link]
-
Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10. Available at: [Link]
-
Feng, J., & Wu, J. (2017). Base-catalyzed two-component synthesis of quinazolinones. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available at: [Link]
-
Singh, P., et al. (n.d.). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Wang, Y., et al. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences, 22(3), 525-534. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
Sources
- 1. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances and prospects in the organocatalytic synthesis of quinazolinones | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 11. Transition metal-free synthesis of quinazolinones using dimethyl sulfoxide as a synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the reaction scale-up of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you anticipate and overcome common challenges.
I. Understanding the Core Synthesis and Potential Scale-Up Hurdles
The synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of a suitable β-enaminone with a guanidine salt. While this reaction can be straightforward at the gram scale, significant challenges can emerge during scale-up. These challenges often revolve around reaction kinetics, heat and mass transfer, product isolation, and ensuring consistent purity and crystal form.
A. Common Synthetic Approach
A prevalent method for constructing the dihydroquinazolinone core involves the reaction of dimedone with a suitable aminating agent and a source of the C2-amino group, such as guanidine.
Caption: General synthetic workflow for the target molecule.
II. Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems you may encounter during the scale-up process, providing potential causes and actionable solutions.
Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes and how can I rectify this?
A1: A decrease in yield upon scale-up is a common issue and can be attributed to several factors related to mass and heat transfer.
-
Insufficient Mixing: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different reactor geometry.
-
-
Poor Temperature Control: Exothermic reactions are harder to control on a larger scale due to a lower surface-area-to-volume ratio, which limits efficient heat dissipation.[1] Uncontrolled temperature increases can lead to product degradation or the formation of impurities.
-
Solution: Implement a controlled addition of one of the key reagents (e.g., the base or guanidine solution) to manage the exotherm. Ensure your reactor's cooling system is adequate for the heat output of the reaction. A thorough thermal hazard assessment is crucial before any large-scale synthesis.[2]
-
-
Incomplete Reaction: What appears to be a complete reaction at the lab scale might be incomplete at a larger scale due to the aforementioned mixing and temperature issues.
-
Solution: Increase the reaction time and monitor the reaction progress using in-process controls like HPLC or TLC until no further conversion is observed.
-
Q2: I am observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab-scale reaction. How do I identify and mitigate it?
A2: The appearance of new impurities often points to side reactions favored by the conditions of a larger-scale process.
-
Potential Side Reactions:
-
Dimerization/Polymerization: Localized high concentrations of starting materials or intermediates can lead to self-condensation or polymerization.
-
Hydrolysis: If water is present, hydrolysis of intermediates or the final product can occur, especially at elevated temperatures.
-
-
Identification and Mitigation:
-
Impurity Profiling: Isolate the impurity using preparative chromatography and characterize it by LC-MS, NMR, and IR spectroscopy to understand its structure. This will provide clues about its formation pathway.
-
Reaction Condition Optimization: Once the impurity is identified, adjust the reaction conditions to disfavor its formation. This could involve:
-
Lowering the reaction temperature.
-
Changing the order of reagent addition.
-
Using a different solvent system to improve solubility and minimize side reactions.[3]
-
Ensuring anhydrous conditions if hydrolysis is the issue.
-
-
Q3: The product from my pilot-plant batch has a different crystal form (polymorphism) and poor filtration characteristics compared to the lab-scale material. How can I control the crystallization process?
A3: Polymorphism is a critical aspect of active pharmaceutical ingredient (API) development, as different crystal forms can have different physical properties, including solubility and bioavailability. [3][4][5]
-
Understanding Polymorphism: The existence of different crystal forms is common for organic molecules.[6] The form obtained depends on factors like solvent, cooling rate, and agitation.
-
Controlling Crystallization:
-
Solvent Selection: The choice of crystallization solvent is paramount. Conduct a polymorph screen using a variety of solvents with different polarities to identify the desired crystal form and the conditions to obtain it reproducibly.
-
Cooling Profile: The rate of cooling significantly impacts crystal growth. A slow, controlled cooling profile generally favors the formation of larger, more stable crystals with better filtration characteristics. Crash-cooling often leads to smaller, less stable, and harder-to-filter particles.
-
Seeding: Introducing seed crystals of the desired polymorph at the appropriate supersaturation level can direct the crystallization towards that form.
-
Agitation: The stirring rate during crystallization can influence crystal size and morphology.
-
Table 1: Key Parameters for Controlled Crystallization
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) |
| Cooling | Ice bath, natural cooling | Jacketed reactor with programmed cooling profile |
| Agitation | Magnetic stirrer | Overhead stirrer with optimized impeller design and speed |
| Seeding | Optional/Spontaneous | Highly recommended for polymorph control |
| Solvent Volume | Relatively small | Larger volumes, potential for solvent gradients |
III. Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one?
A: The primary safety concern is the potential for a runaway reaction, especially if the condensation is highly exothermic.[2][7][8] A thorough understanding of the reaction's thermal profile through techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is essential. Proper reactor design with adequate cooling capacity and an emergency quenching plan are critical safety measures.
Q: How can I improve the filtration of my final product at a larger scale?
A: Poor filtration is often due to small or irregular crystal size. To improve this, focus on optimizing the crystallization process as described in Q3. Growing larger, more uniform crystals will significantly improve filtration efficiency. Additionally, consider using a filter press or a centrifugal filter for more efficient solid-liquid separation at scale.
Q: What are the best practices for purifying this compound on a multi-kilogram scale?
A: While column chromatography is a powerful tool in the lab, it is often not practical or economical for large-scale purification.[9] Recrystallization is the preferred method. Developing a robust recrystallization protocol with a suitable solvent system that effectively removes key impurities is crucial. In some cases, a slurry wash with an appropriate solvent can also be effective in removing surface impurities.
Q: Are there any "green chemistry" considerations I should take into account for the large-scale synthesis?
A: Absolutely. On a large scale, solvent choice has a significant environmental and economic impact. Whenever possible, opt for greener solvents with lower toxicity and environmental persistence.[10] Also, explore catalytic methods that can reduce the amount of reagents and waste generated. One-pot reactions can also improve the overall efficiency and reduce the environmental footprint of the synthesis.[11]
IV. Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Synthesis
-
To a solution of dimedone (1 equivalent) in a suitable solvent (e.g., ethanol), add guanidine hydrochloride (1.2 equivalents) and a base such as sodium ethoxide (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold solvent, and dry under vacuum.
Protocol 2: Recommended Workflow for Scale-Up Troubleshooting
Caption: A systematic approach to troubleshooting scale-up issues.
V. References
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
-
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
-
BenchChem. (2025). Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up.
-
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. MDPI.
-
Challener, C. A. Advances in Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
-
Runaway reactions, case studies, lessons learned. ARIA.
-
Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications.
-
Organic Chemistry Portal. Quinazoline synthesis.
-
A highly efficient and straightforward one-pot synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved through a domino three-component assembly reaction... The Journal of Organic Chemistry.
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
-
Chemical reaction hazards and the risk of thermal runaway. INDG254.
-
Organic Chemistry Portal. Synthesis of quinazolinones.
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
-
Runaway Reaction Hazard Assessment for Chemical Processes Safety. Aidic.
-
Runaway Reaction. Gexcon Incident Investigation.
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
-
Sinfoo Biotech. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6h)-one.
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC.
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. MDPI.
-
Large-scale crystallization of proteins for purification and formulation. PubMed.
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
-
Large-scale crystallization of proteins for purification and formulation. ResearchGate.
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
-
BenchChem. 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone.
-
High-throughput protein purification and quality assessment for crystallization. PubMed.
-
Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates.
-
Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC.
-
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed.
-
Special Issue : Crystallization and Purification. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cedrec.com [cedrec.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 5. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 8. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. This guide provides in-depth technical assistance in a question-and-answer format to address potential issues you may encounter during your experiments, with a focus on its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My assay results with 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one are inconsistent. Could the compound be degrading?
A1: Yes, inconsistent assay results are a common indicator of compound instability. 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, like many quinazolinone derivatives, can be susceptible to degradation under certain experimental conditions. The stability of quinazolinones can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to assess the stability of the compound under your specific assay conditions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one are not extensively documented in the literature, we can predict the main degradation pathways based on the chemistry of the quinazolinone scaffold. The primary routes of degradation are likely to be hydrolysis and oxidation.
-
Hydrolytic Degradation: The quinazolinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[2] This can lead to the opening of the pyrimidine ring.
-
Oxidative Degradation: The amino group and the dihydro- a portion of the quinazolinone ring could be susceptible to oxidation. Aerial oxidation can sometimes occur in related heterocyclic systems.[3]
Below is a diagram illustrating the predicted degradation pathways.
Caption: Predicted degradation pathways for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Q3: I suspect my compound is degrading during storage. What are the optimal storage conditions?
A3: To minimize degradation during storage, we recommend the following:
-
Solid Form: Store the compound as a solid in a tightly sealed container.
-
Temperature: Keep it in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is advisable.
-
In Solution: If you need to store the compound in solution, prepare fresh solutions for each experiment. If short-term storage is necessary, use an inert solvent, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -80°C.
Troubleshooting Guides
Troubleshooting Analytical Issues
Problem: I am seeing multiple peaks in my HPLC analysis for a supposedly pure sample.
-
Possible Cause 1: On-column Degradation. The compound might be degrading on the HPLC column, especially if you are using harsh mobile phases (very high or low pH).
-
Solution: Try using a mobile phase with a more neutral pH. Also, consider using a faster gradient to reduce the time the compound spends on the column.
-
-
Possible Cause 2: Tautomerism. Quinazolinones can exist in tautomeric forms (lactam-lactim).[1][4] This could potentially lead to peak broadening or the appearance of small, secondary peaks.
-
Solution: Varying the temperature of the column or the composition of the mobile phase might help in resolving or merging these peaks.
-
-
Possible Cause 3: Degradation in Sample Solvent. The compound might be degrading in the solvent used to dissolve it for HPLC analysis.
-
Solution: Analyze the sample immediately after dissolution. If this is not possible, perform a time-course study to see if the peak profile changes over time to confirm solvent-induced degradation.
-
Experimental Protocol: Stability Assessment by HPLC
This protocol will help you determine the stability of your compound under different conditions.
-
Preparation of Stock Solution: Prepare a stock solution of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one in an appropriate solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
pH Stability: Dilute the stock solution into different aqueous buffers (e.g., pH 2, 7, and 9) to a final concentration of ~50 µg/mL.
-
Temperature Stability: Aliquot the stock solution and expose it to different temperatures (e.g., Room Temperature, 40°C, 60°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) while keeping a control sample in the dark.
-
-
HPLC Analysis:
-
Inject a sample from each test condition onto a suitable HPLC system at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound and look for the appearance of new peaks.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
This will give you a clear picture of the compound's stability under different stresses.
-
Below is a workflow diagram for the stability assessment.
Caption: Workflow for assessing the stability of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Troubleshooting Inconsistent Biological Assay Results
Problem: My compound shows variable potency in cell-based assays.
-
Possible Cause 1: Interaction with Media Components. The compound may be reacting with components in the cell culture media.
-
Solution: Perform a stability study of the compound in the cell culture media without cells. Use HPLC or LC-MS to monitor its concentration over the time course of your assay.
-
-
Possible Cause 2: Metabolic Degradation. The cells in your assay may be metabolizing the compound.
-
Solution: Use LC-MS to analyze the cell culture supernatant and cell lysate for the presence of the parent compound and potential metabolites.
-
Data Summary: Hypothetical Stability Data
The following table summarizes hypothetical stability data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one under various conditions after 24 hours.
| Condition | % Parent Compound Remaining | Major Degradation Product(s) |
| pH | ||
| pH 2 (aq. buffer) | 75% | Hydrolysis Product |
| pH 7 (aq. buffer) | 98% | - |
| pH 9 (aq. buffer) | 85% | Hydrolysis Product |
| Temperature | ||
| Room Temp (in DMSO) | 99% | - |
| 60°C (in DMSO) | 90% | Oxidation Product |
| Light | ||
| Exposed to UV (in MeOH) | 60% | Photodegradation Products |
| Dark Control (in MeOH) | 99% | - |
This guide is intended to provide a starting point for troubleshooting issues related to the stability of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. The specific behavior of the compound may vary depending on the exact experimental conditions.
References
-
PubMed. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. Available from: [Link]
-
MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available from: [Link]
-
Journal of Medicinal Chemistry. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Available from: [Link]
-
PubChem. 2-Amino-5,6,7,8-tetrahydroquinazolin-5-one. Available from: [Link]
-
National Institutes of Health. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. Available from: [Link]
-
National Institutes of Health. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Available from: [Link]
-
National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available from: [Link]
-
SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available from: [Link]
-
Journal of Medicinal Chemistry. Quinazoline-4(3H)‐one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5. Available from: [Link]
-
National Institutes of Health. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. Available from: [Link]
-
ResearchGate. 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol. Available from: [Link]
-
National Institutes of Health. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Available from: [Link]
-
Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available from: [Link]
-
PubMed. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Available from: [Link]
-
National Institutes of Health. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available from: [Link]
-
National Institutes of Health. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Available from: [Link]
-
RSC Publishing. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity [mdpi.com]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the NMR Spectral Analysis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse biological activities, including anticancer and neuroprotective properties.[1][2] The synthesis of novel derivatives, such as 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 21599-37-1), necessitates rigorous structural elucidation to confirm identity and purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. While direct experimental spectra for this specific molecule are not widely published, we can construct a highly accurate, predicted spectral profile through a detailed examination of its structure and by drawing comparisons with well-characterized analogs. This guide is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for spectral assignments and a robust protocol for experimental acquisition.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectrum, we must first dissect the molecule into its distinct proton (¹H) and carbon (¹³C) environments. The structure features a dihydro-aromatic ring system, a saturated cyclohexenone ring, and key functional groups whose electronic effects dictate the chemical shifts of nearby nuclei.
Caption: Chemical structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one with key proton and carbon positions labeled.
Predicted ¹H NMR Spectral Data
The predicted proton NMR spectrum in a solvent like DMSO-d₆ would exhibit several characteristic signals. The choice of DMSO-d₆ is strategic, as it effectively solubilizes many quinazolinone derivatives and its residual peak does not typically overlap with key signals.[5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale and Comparative Insights |
| -NH₂ (at C₂) & -NH (at N₃) | ~6.5 - 7.5 | Broad Singlet (br s) | 3H | Amine and amide protons are exchangeable and often appear as a broad signal. Their chemical shift is highly dependent on concentration and temperature. In similar amino-substituted heterocycles, these protons resonate in this region.[6] |
| -CH (at C₄) | ~4.5 - 5.0 | Singlet (s) | 1H | This is a vinylic proton part of a C=C-N system. Its chemical shift is downfield due to the influence of the adjacent nitrogen and the conjugated system. In related dihydroquinazolinones, similar protons appear in this range.[7] |
| -CH₂- (at C₆) | ~2.5 - 2.7 | Singlet (s) | 2H | These methylene protons are adjacent to the C=O group (C₅) and the quaternary C₇. With no adjacent protons, this signal is expected to be a singlet. The electron-withdrawing carbonyl group causes a downfield shift. |
| -CH₂- (at C₈) | ~2.2 - 2.4 | Singlet (s) | 2H | These methylene protons are adjacent to the quaternary C₇ and the C₈ₐ of the aromatic ring. Lack of adjacent protons should result in a singlet. |
| -CH₃ (at C₇) | ~1.0 - 1.2 | Singlet (s) | 6H | The two methyl groups are attached to the same quaternary carbon (C₇), making them chemically equivalent. They are expected to appear as a single, strong singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (C₅) | ~195 - 200 | The carbonyl carbon of an α,β-unsaturated ketone typically resonates in this far downfield region. |
| C=N (C₂) & C=C (C₈ₐ) | ~150 - 165 | C₂ is part of a guanidine-like system (N-C(NH₂)=N), which shifts it significantly downfield. C₈ₐ is an aromatic carbon bonded to nitrogen. In related quinazolinones, carbons in similar environments are found here.[7] |
| C-N (C₄ₐ) | ~115 - 125 | This quaternary carbon is part of the conjugated system and bonded to nitrogen. |
| C=C (C₄) | ~90 - 100 | This vinylic carbon is shielded by the adjacent nitrogen atoms. |
| -CH₂- (C₆) | ~45 - 50 | Aliphatic carbon adjacent to a carbonyl group. |
| -C(CH₃)₂ (C₇) | ~35 - 40 | Quaternary aliphatic carbon. |
| -CH₂- (C₈) | ~30 - 35 | Aliphatic carbon in the cyclohexenone ring. |
| -CH₃ (at C₇) | ~25 - 30 | The two equivalent methyl group carbons. |
Comparison with Structurally Related Analogs
To ground our predictions, we can compare the expected shifts with the experimentally determined data for 4(3H)-Quinazolinone and a 2-substituted dihydroquinazolinone derivative. This comparison highlights how structural modifications influence the NMR spectrum.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 4(3H)-Quinazolinone | ~8.20 (s, H-2), ~8.15 (d, H-5), ~7.85 (t, H-7) | Aromatic carbons: ~120-150, C=O: ~160 | [5] |
| 2-isopropyl-dihydroquinazolinone derivative | ~4.19 (dd, H-2), ~6.52 (d, Ar-H), ~7.88 (dd, Ar-H) | C-2: ~70.1, C=O: ~163.6, Aromatic carbons: ~113-147 | [7] |
| Predicted: 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one | ~4.5-5.0 (s, H-4), ~2.5-2.7 (s, H-6), ~1.0-1.2 (s, 2xCH₃) | C-2: ~150-165, C=O: ~195-200, C-4: ~90-100 | N/A |
This comparison reveals that the complete aromatization in 4(3H)-Quinazolinone leads to all protons appearing in the aromatic region (>7.0 ppm). In contrast, the dihydro- and saturated nature of our target compound and the 2-isopropyl analog brings several signals into the aliphatic region (<5.0 ppm), providing a much more complex and informative spectrum.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating workflow for the analysis of quinazolinone derivatives.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean vial.[5] Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary. To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended) to achieve optimal signal resolution and sensitivity, which is crucial for distinguishing closely spaced peaks.[8]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a high signal-to-noise ratio. Standard parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds to ensure quantitative integration.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[5]
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate NMR software. This involves applying a Fourier transform, manually phasing the spectrum to achieve pure absorption peaks, and calibrating the chemical shift axis. Calibration should be performed using the residual solvent peak as an internal standard (for DMSO-d₆, δH = 2.50 ppm and δC = 39.52 ppm).[5]
-
Structural Confirmation (Optional but Recommended): For novel compounds, acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) is invaluable.[9] An HSQC experiment correlates directly bonded proton and carbon atoms, providing definitive confirmation of C-H assignments and solidifying the structural elucidation.[10]
Conclusion
The structural elucidation of novel quinazolinone derivatives is fundamentally reliant on the precise interpretation of NMR spectral data. This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one . By understanding the influence of the molecule's unique electronic and structural features and comparing them to known analogs, researchers can confidently assign spectral peaks. The provided experimental protocol offers a robust and validated workflow to acquire high-quality data, ensuring the scientific integrity of synthetic and medicinal chemistry research.
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Mass spectrometry analysis of "2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one"
An In-Depth Guide to the Mass Spectrometry Analysis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: A Comparative Approach
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific analogue, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, represents a molecule of interest for drug discovery and development programs. Its characterization and quantification are paramount for advancing preclinical and clinical studies, from metabolic profiling to quality control.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose.[3][4] Its unparalleled sensitivity and selectivity allow for precise identification and quantification, even in complex biological matrices.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and compare the performance of LC-MS with alternative analytical techniques, providing the necessary framework for robust and reliable analysis.
Physicochemical Properties and Structural Characterization
Understanding the fundamental properties of the target analyte is the first step in developing any analytical method. The structure of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one contains a protonatable amino group and a quinazolinone core, making it well-suited for analysis by positive-ion electrospray ionization mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O | Calculated |
| Monoisotopic Mass | 191.1059 g/mol | Calculated |
| Molecular Weight | 191.23 g/mol | Calculated |
| Key Structural Features | Quinazolinone core, primary amine, gem-dimethyl group | - |
| Predicted Solubility | Soluble in organic solvents like methanol, acetonitrile, DMSO | [5] |
Core Principles: LC-MS/MS for Quinazolinone Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex mixtures due to its superior sensitivity and specificity.[4] The process involves chromatographic separation of the analyte from the matrix, followed by ionization and mass analysis. A second stage of mass analysis (MS/MS) involves fragmenting the specific parent ion into product ions, providing an additional layer of specificity.
Causality Behind Experimental Choices
-
Chromatography: Reversed-phase chromatography using a C18 column is the logical choice.[6] This stationary phase effectively retains moderately polar compounds like our target analyte from an aqueous/organic mobile phase. Gradient elution is preferred over isocratic elution to ensure sharp peak shapes and efficient separation from potential metabolites or impurities.
-
Ionization: Electrospray Ionization (ESI) is the most suitable technique for this molecule. The presence of the basic amino group readily accepts a proton in an acidic mobile phase, leading to the efficient formation of a protonated molecule, [M+H]⁺. This process is gentle and typically results in a strong molecular ion signal with minimal in-source fragmentation.
-
Mass Analysis: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative applications due to its high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[3] For qualitative or discovery-phase work, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) can provide accurate mass measurements for formula confirmation.[3]
Primary Analytical Workflow: LC-MS/MS
The following diagram outlines the comprehensive workflow for the quantitative analysis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
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A Comparative Guide to the Structural Elucidation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide range of biological activities.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity. This guide provides an in-depth analysis of the crystallographic characterization of "2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one," a representative member of this important class of compounds.
While a definitive crystal structure for this exact molecule is not publicly available, this guide will leverage data from closely related analogues to present a comprehensive workflow for its structural determination via single-crystal X-ray diffraction (SCXRD). Furthermore, we will provide a comparative analysis with alternative and complementary techniques, namely Powder X-ray Diffraction (PXRD) and NMR Crystallography, to offer a holistic perspective on solid-state structural analysis for small organic molecules.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the definitive method for obtaining a precise and unambiguous three-dimensional molecular structure.[5][6][7] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, revealing the atomic positions with high precision.
Experimental Protocol: A Step-by-Step Guide
The successful determination of a crystal structure by SCXRD is contingent upon a meticulously executed experimental protocol. The following steps outline a typical workflow, with explanations rooted in the principles of crystallography.
-
Crystal Growth (Crystallization): The sine qua non of SCXRD is the availability of a high-quality single crystal. For a compound like 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, which is soluble in solvents like chloroform, DMSO, and methanol, slow evaporation of a saturated solution is a common starting point.[1] The rationale behind slow evaporation is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. Other techniques, such as vapor diffusion or cooling crystallization, can also be employed.
-
Crystal Mounting and Screening: A suitable crystal, typically 0.1-0.3 mm in size, is carefully mounted on a goniometer head.[5] Initial screening involves exposing the crystal to a preliminary X-ray beam to assess its quality.[5] The diffraction spots should be sharp and well-defined; diffuse or streaky spots indicate poor crystallinity.
-
Data Collection: The crystal is then placed in a diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[5][8] The diffracted X-rays are recorded by a detector. Modern diffractometers automate this process, collecting a large number of reflections at various crystal orientations to ensure a complete dataset.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to generate an initial model of the atomic arrangement. This model is subsequently "refined" to best fit the experimental data, yielding the final, high-resolution crystal structure.[9][10]
Expected Crystallographic Data
Based on the analysis of similar quinazolinone derivatives, we can anticipate the key crystallographic parameters that would be obtained for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. The following table presents a hypothetical summary of such data, drawing parallels from the crystal structure of a related compound, 2-amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.[9]
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Z | Number of molecules per unit cell | Provides information on the packing of molecules. |
| R-factor | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
| Bond Lengths & Angles | e.g., C-N, C=O bond lengths (Å) | Provides precise geometric information about the molecule. |
| Torsion Angles | Defines the conformation of the molecule. | |
| Hydrogen Bonding | N-H···O, N-H···N interactions | Reveals intermolecular interactions that stabilize the crystal packing. |
Comparative Analysis: SCXRD vs. Alternative Techniques
While SCXRD provides unparalleled detail, its requirement for a suitable single crystal can be a significant bottleneck.[11] Here, we compare SCXRD with two powerful alternatives: Powder X-ray Diffraction (PXRD) and NMR Crystallography.
Powder X-ray Diffraction (PXRD)
PXRD is a versatile technique that utilizes a polycrystalline (powder) sample instead of a single crystal.[12][13][14] This makes it particularly useful when single crystals are difficult or impossible to grow.[15]
Advantages over SCXRD:
-
Sample Requirement: Does not require single crystals, making it applicable to a wider range of materials.[13][15]
-
High Throughput: Data collection is generally faster than for SCXRD.
-
Phase Identification: Excellent for identifying known crystalline phases in a mixture.[15]
Disadvantages compared to SCXRD:
-
Structural Information: Provides less detailed structural information. While it can be used for structure determination of simpler molecules, it is generally not suitable for de novo structure solution of complex organic compounds.[12][14]
-
Peak Overlap: The one-dimensional nature of the data can lead to overlapping peaks, complicating analysis.[13]
NMR Crystallography
NMR crystallography is an emerging field that combines solid-state NMR spectroscopy with computational methods to determine crystal structures.[16][17][18][19][20] It is particularly powerful for microcrystalline or disordered materials that are not amenable to diffraction techniques.[16][17]
Advantages over SCXRD:
-
No Single Crystals Required: Can be applied to microcrystalline powders and even amorphous solids.[16][19]
-
Sensitivity to Local Environment: Provides detailed information about the local atomic environment, including conformational details and intermolecular interactions.[19][20]
-
Disordered Systems: Well-suited for studying disordered or heterogeneous systems.[17]
Disadvantages compared to SCXRD:
-
Indirect Structure Determination: The structure is typically determined by comparing experimental NMR data with calculated data for candidate structures, often generated by crystal structure prediction (CSP) algorithms.[17][18]
-
Lower Resolution: Generally provides lower resolution structural information compared to SCXRD.
Workflow and Decision-Making Diagram
The choice of analytical technique depends on the nature of the sample and the specific information required. The following diagram illustrates a typical decision-making workflow for the structural analysis of a small molecule like 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Caption: Decision workflow for selecting the appropriate structural analysis technique.
Conclusion
The structural elucidation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, and indeed any novel compound, is a critical step in the drug discovery and development pipeline. While single-crystal X-ray diffraction remains the gold standard for obtaining high-resolution three-dimensional structures, its reliance on high-quality single crystals necessitates the availability of alternative and complementary techniques. Powder X-ray diffraction offers a rapid method for phase identification and is applicable to a wider range of sample types. NMR crystallography provides unique insights into the local atomic environment, particularly for challenging microcrystalline or disordered systems. A judicious application of these techniques, guided by the specific research question and sample characteristics, will undoubtedly accelerate the journey from molecular design to therapeutic reality.
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A Comparative Guide to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and Other Quinazolinone Derivatives for Drug Discovery Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This guide provides a comparative analysis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one , a specific tetrahydroquinazoline derivative, against other notable quinazolinone analogues. We will delve into the structure-activity relationships (SAR), comparative biological activities, and underlying mechanisms of action. This document is intended to serve as a technical resource for researchers and professionals in drug development, offering field-proven insights and detailed experimental protocols to guide future discovery efforts.
The Quinazolinone Scaffold: A Versatile Core in Therapeutics
The quinazolinone core, a bicyclic heterocyclic system, is a recurring motif in numerous compounds with a broad spectrum of pharmacological activities.[1] Its versatility allows for substitutions at multiple positions, which significantly modulates its biological profile.[1] This has led to the development of approved drugs for various indications, including cancer, hypertension, and inflammation.[2][3] Quinazolinone derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[1][2][4] The ability to tune the scaffold's properties through synthetic modifications makes it an enduring focus of medicinal chemistry research.[3]
Profile of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (herein referred to as Compound A) is a tetrahydroquinazoline derivative. Its structure is characterized by a partially saturated cyclohexene ring fused to the pyrimidine ring, with a gem-dimethyl substitution at position 7 and an amino group at position 2.
-
Chemical Structure: C10H13N3O
-
Molecular Weight: 191.23 g/mol
-
Key Features: The 7,7-dimethyl substitution provides lipophilicity, while the 2-amino group offers a key hydrogen-bonding site, suggesting potential interactions with biological targets like enzymes or receptors.[5]
While extensive public data on this specific molecule is limited, its structural class—tetrahydroquinazolines—has been investigated for several therapeutic applications, including as inhibitors of dihydrofolate reductase (DHFR) and topoisomerase II.[6][7]
Comparative Analysis of Biological Activity: Enzyme Inhibition
To contextualize the potential of Compound A, we will compare the activity of various quinazolinone derivatives against specific enzyme targets that are frequently modulated by this scaffold. The biological activity of these derivatives is highly dependent on the nature and position of substituents.[1]
α-Glucosidase Inhibition: A Target for Diabetes Management
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several quinazolinone derivatives have been identified as potent inhibitors of this enzyme.[8][9]
Table 1: Comparative Inhibitory Activity (IC50) of Quinazolinone Derivatives against α-Glucosidase
| Compound/Derivative | Structure | IC50 (µM) | Inhibition Type | Reference |
| Acarbose (Standard) | - | 750.0 | Competitive | [8] |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 2-Aryl-Quinazolinone | 12.5 ± 0.1 | Non-competitive | [9] |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 2-Aryl-Quinazolinone | 15.6 ± 0.2 | Non-competitive | [9] |
| Quinazolinone-triazole-acetamide conjugate (9c) | Hybrid Scaffold | 4.8 | Not specified | [8] |
| Compound A (Putative) | Tetrahydroquinazoline | Data Not Available | Not Applicable | N/A |
Causality Insight: The data indicates that substitutions at the 2-position of the quinazolinone ring with aryl groups (like in CQ and BQ) lead to potent non-competitive inhibition.[9] Further hybridization with other pharmacophores, such as a triazole-acetamide moiety, can enhance the inhibitory activity significantly, as seen with compound 9c.[8] This suggests that the core quinazolinone structure provides a foundation for binding, while peripheral modifications dictate potency and the mechanism of interaction.
Tyrosinase Inhibition: Applications in Cosmetics and Medicine
Tyrosinase is a copper-containing enzyme crucial for melanin biosynthesis. Its inhibitors are of great interest for treating hyperpigmentation and have applications in the food industry to prevent browning.[10]
Table 2: Comparative Inhibitory Activity of Quinazolinone Derivatives against Tyrosinase
| Compound/Derivative | Structure | IC50 (µM) | Inhibition Type | Reference |
| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 2-Aliphatic-Quinazolinone | 103 ± 2 | Mixed-type, Reversible | [10] |
| Compound A (Putative) | Tetrahydroquinazoline | Data Not Available | Not Applicable | N/A |
Expertise & Experience: The Q1 derivative, synthesized from natural citral, demonstrates that incorporating aliphatic chains at the 2-position can yield effective tyrosinase inhibitors.[10] The mixed-type inhibition suggests that Q1 can bind to both the free enzyme and the enzyme-substrate complex.[10] This dual binding mode is a valuable characteristic in drug design. The hydrophobicity and hydrogen bonding capabilities of Q1 are believed to drive its interaction with the enzyme's active site.[10]
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of quinazolinones is profoundly influenced by substitutions at various positions.[1]
-
Position 2: Modifications at this position are common and significantly impact activity. Aryl, heteroaryl, and aliphatic substitutions have led to potent inhibitors of various enzymes.[10][11][12]
-
Position 3: Substitution at the N3 position can influence antibacterial and anti-inflammatory activities.[13][14]
-
Positions 6 and 7: Modifications on the fused benzene ring, such as halogenation or the addition of bulky groups, can enhance inhibitory activities against targets like TNF-alpha.[14][15]
The partially saturated ring in Compound A, along with the gem-dimethyl group, presents a unique structural variation compared to the more common fully aromatic quinazolinones. This modification alters the planarity and lipophilicity, which could lead to novel target interactions and improved pharmacokinetic properties.
Caption: Key Structure-Activity Relationships in Quinazolinone Derivatives.
Experimental Protocols for Evaluation
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for assessing the biological activity of novel quinazolinone derivatives.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of a test compound against yeast α-glucosidase.
Materials:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compound (e.g., Compound A) dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare a stock solution of α-glucosidase in phosphate buffer. Prepare various concentrations of the test compound and acarbose by serial dilution in buffer (ensure final DMSO concentration is <1%).
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Self-Validation: The protocol includes a positive control (acarbose) to validate assay performance and a vehicle control (DMSO) to account for solvent effects. Each concentration should be tested in triplicate to ensure statistical validity.
Caption: Workflow for the In Vitro α-Glucosidase Inhibition Assay.
Conclusion and Future Directions
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one represents an intriguing but underexplored member of the broader quinazolinone family. While direct comparative data is scarce, analysis of related analogues reveals a scaffold ripe for therapeutic development. The potent enzyme inhibitory activities of various derivatives against targets like α-glucosidase and tyrosinase highlight the potential of this chemical class.[9][10] The structural modifications present in Compound A—specifically the saturated, gem-dimethyl-substituted ring—offer a departure from the well-trodden path of planar, aromatic quinazolinones and may confer unique pharmacological properties.
Future research should focus on synthesizing and screening Compound A and its analogues against a diverse panel of biological targets, particularly enzymes known to be modulated by quinazolinones, such as kinases, DHFR, and topoisomerase II.[6][7][16] A thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical to understanding its potential as a drug candidate. The protocols and comparative data provided in this guide offer a solid foundation for these future investigations.
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A Researcher's Guide to the Biological Target Validation of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, is a member of this promising class of molecules. While the broader family of quinazolinones is known to interact with various biological targets, including kinases and dihydrofolate reductase, the specific molecular target of this particular compound remains to be elucidated.[3][4]
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to identify and validate the biological target(s) of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver robust and actionable data.
Strategic Approach to Target Identification and Validation
A multi-pronged approach is essential for the unambiguous identification and validation of a small molecule's biological target. Our strategy is built on three pillars: initial unbiased target identification, confirmation of direct target engagement in a cellular context, and comprehensive profiling against known protein families to assess selectivity. This approach is designed to mitigate the risk of pursuing false-positive targets, a common pitfall in early-stage drug discovery.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Biological Target Validation"
Pillar 1: Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)
To cast a wide net for potential interacting proteins, Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased method.[6][7] This technique relies on using the small molecule of interest as "bait" to capture its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[8][9]
Experimental Workflow for AP-MS
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Affinity Purification-Mass Spectrometry Workflow"
Detailed Protocol for AP-MS
-
Synthesis of an Affinity Probe: A critical first step is the chemical synthesis of a derivative of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one that incorporates a linker and a reactive group (e.g., a biotin tag or a click chemistry handle) for immobilization. The linker should be of sufficient length to minimize steric hindrance.
-
Immobilization of the Affinity Probe: The synthesized probe is then covalently attached to a solid support, such as agarose or magnetic beads.
-
Preparation of Cell Lysate: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate under conditions that preserve protein-protein interactions.
-
Affinity Purification: The immobilized probe is incubated with the cell lysate to allow for the binding of target proteins.
-
Washing: A series of stringent washes are performed to remove proteins that bind non-specifically to the beads or the probe.
-
Elution: The specifically bound proteins are eluted from the beads, often by using a denaturing agent or by competing with an excess of the free compound.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested (typically with trypsin), and the resulting peptides are extracted.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides.
-
Data Analysis: The peptide sequences are used to identify the corresponding proteins by searching against a protein database. Potential targets are identified by comparing the proteins captured by the affinity probe to those captured in a negative control experiment (e.g., using beads without the probe or with an inactive analog of the compound).
| Parameter | Experimental Consideration | Rationale |
| Affinity Probe Design | Position of linker attachment | To minimize disruption of key binding interactions of the parent compound. |
| Control Experiments | Beads alone, inactive analog probe | To distinguish specific interactors from non-specific binders. |
| Wash Buffer Composition | Stringency (salt, detergent concentration) | To reduce background and enrich for high-affinity interactions. |
| Elution Method | Denaturing vs. competitive elution | Competitive elution can provide additional evidence of specific binding. |
Pillar 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Once a list of candidate targets is generated from the AP-MS experiment, it is crucial to confirm direct binding of the compound to these targets within the native cellular environment. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[10][11] CETSA is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[12][13]
Experimental Workflow for CETSA
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Cellular Thermal Shift Assay Workflow"
Detailed Protocol for CETSA
-
Cell Treatment: Treat cultured cells with either 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one or a vehicle control (e.g., DMSO).
-
Heating: Aliquots of the treated cells are heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release their contents.
-
Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the precipitated proteins.
-
Quantification of Soluble Protein: The amount of the soluble candidate target protein in the supernatant is quantified, typically by Western blotting or ELISA.
-
Data Analysis: The amount of soluble protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
| Parameter | Experimental Consideration | Rationale |
| Compound Concentration | Range of concentrations | To determine the dose-dependency of the thermal shift. |
| Temperature Range | Centered around the expected Tm of the target | To accurately define the melting curve and observe a shift. |
| Heating Time | Typically 3-7 minutes | To ensure thermal equilibrium is reached. |
| Detection Method | Antibody-based (Western, ELISA) or MS-based | Antibody-based methods are suitable for validating specific candidates, while MS can provide a broader view. |
Pillar 3: Assessing Selectivity with Kinome Profiling
Given that many quinazolinone derivatives are known to be kinase inhibitors, it is prudent to assess the selectivity of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one against a broad panel of kinases.[1][3] Kinome profiling services offer a high-throughput method to screen a compound against hundreds of kinases simultaneously.[14][15][16]
Comparative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (% Inhibition at 1 µM) | Alternative Kinase Inhibitor (e.g., Staurosporine) (% Inhibition at 1 µM) |
| EGFR | 85 | 98 |
| VEGFR2 | 78 | 95 |
| SRC | 25 | 92 |
| ABL1 | 15 | 88 |
| p38α | 5 | 75 |
This hypothetical data illustrates how kinome profiling can reveal a specific inhibitory profile for the compound of interest compared to a non-selective inhibitor like Staurosporine.
Integrating the Data for Confident Target Validation
The strength of this validation strategy lies in the convergence of data from orthogonal approaches. A protein that is identified as a high-confidence interactor in the AP-MS experiment, demonstrates a dose-dependent thermal shift in the CETSA assay, and is a potent hit in a kinome profiling screen can be considered a highly validated biological target of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Conclusion
The journey from a promising small molecule to a validated therapeutic lead is paved with rigorous scientific inquiry. For 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, the path to understanding its mechanism of action begins with the definitive identification of its biological target. By employing a systematic and multi-faceted approach encompassing unbiased target discovery, direct cellular engagement confirmation, and broad selectivity profiling, researchers can build a compelling case for a specific molecular target. This, in turn, will enable further investigation into its role in disease pathology and its potential as a novel therapeutic agent.
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A Comparative Guide to the Reproducible Synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
This guide provides an in-depth analysis of the synthetic routes to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. We will objectively compare the prevalent synthetic methodologies, offering insights into their reproducibility, scalability, and the critical parameters that govern their success. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and efficient synthesis for this quinazolinone derivative.
Introduction to 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
The quinazoline core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific derivative, 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 21599-37-1), presents a valuable building block for the synthesis of more complex molecules.[2][3] Its structure, featuring a fused dihydropyrimidine ring, offers multiple points for functionalization, making it an attractive starting material for the generation of compound libraries for high-throughput screening.
The primary challenge in the synthesis of this and similar compounds lies in achieving high yields and purity while maintaining a reproducible and scalable process. This guide will focus on the most common and effective method for its preparation: the Biginelli reaction.
The Biginelli Reaction: A Powerful Tool for Quinazolinone Synthesis
The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to a wide variety of dihydropyrimidinones and related heterocyclic systems.[4] In the context of synthesizing 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, the key starting materials are:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione): A cyclic β-diketone that forms the carbocyclic portion of the final product.
-
Guanidine Hydrochloride: Serves as the source of the 2-amino group and a portion of the pyrimidine ring.
-
Formaldehyde: The simplest aldehyde, which provides the C4-methylene bridge in the quinazolinone ring.
The general mechanism of the Biginelli reaction is well-established and proceeds through a series of acid-catalyzed steps, including the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration.[5]
Comparative Analysis of Synthetic Protocols
Two primary approaches for the Biginelli synthesis of the target quinazolinone will be compared: conventional heating and microwave-assisted synthesis.
Method 1: Conventional Heating
This classical approach involves refluxing the reactants in a suitable solvent for an extended period.
Typical Reaction Conditions:
| Parameter | Condition | Rationale |
| Solvent | Ethanol, DMF | Ethanol is a common, relatively green solvent. DMF can be used to improve the solubility of reactants. |
| Catalyst | Acidic (e.g., HCl from guanidine hydrochloride) or Lewis acids | The reaction is acid-catalyzed.[5] |
| Temperature | Reflux (typically 78-153 °C depending on the solvent) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-24 hours | Generally requires longer reaction times to achieve good conversion. |
Advantages:
-
Utilizes standard laboratory equipment.
-
Well-established and widely understood methodology.
Disadvantages:
-
Long reaction times can lead to the formation of byproducts.
-
Potential for thermal degradation of reactants or products.
Method 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[6][8]
Typical Reaction Conditions:
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Ethanol is an excellent solvent for microwave-assisted organic synthesis due to its ability to absorb microwave energy efficiently.[9] |
| Catalyst | Acidic (e.g., HCl from guanidine hydrochloride) | The catalytic mechanism remains the same as in conventional heating. |
| Temperature | 120 °C | Precise temperature control is possible with modern microwave reactors, allowing for superheating of the solvent above its boiling point.[9] |
| Reaction Time | 10-30 minutes | Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] |
Advantages:
-
Often results in higher yields and cleaner reaction profiles.[7]
-
Improved reproducibility due to precise temperature and pressure control.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Initial optimization of reaction parameters (temperature, time, power) may be necessary.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol is adapted from general procedures for microwave-assisted Biginelli reactions involving guanidine and β-dicarbonyl compounds.[6][9]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Guanidine hydrochloride
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add dimedone (1.40 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and ethanol (5 mL).
-
Add formaldehyde solution (0.81 mL, 10 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a white to off-white solid.
Expected Yield: Based on analogous reactions, yields are expected to be in the range of 70-90%.[9]
Protocol 2: Conventional Heating Biginelli Reaction
This protocol is based on traditional Biginelli reaction conditions.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Guanidine hydrochloride
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine dimedone (1.40 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and ethanol (30 mL).
-
Add formaldehyde solution (0.81 mL, 10 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Expected Yield: Yields for conventional heating methods are typically lower than microwave-assisted methods and may range from 50-70%.
Data Presentation and Comparison
| Parameter | Method 1: Microwave-Assisted | Method 2: Conventional Heating |
| Reaction Time | 15 minutes | 8-12 hours |
| Typical Yield | 70-90% | 50-70% |
| Purity (post-filtration) | Generally high | May require recrystallization |
| Energy Consumption | Lower | Higher |
| Reproducibility | High | Moderate |
Visualization of Experimental Workflow
Microwave-Assisted Synthesis Workflow
Caption: Workflow for Microwave-Assisted Synthesis.
Conventional Heating Synthesis Workflow
Caption: Workflow for Conventional Heating Synthesis.
Discussion on Reproducibility and Challenges
The reproducibility of multicomponent reactions like the Biginelli synthesis can be influenced by several factors.[10][11]
-
Purity of Reagents: The purity of dimedone, guanidine hydrochloride, and particularly the concentration of the formaldehyde solution can significantly impact the reaction outcome. It is advisable to use high-purity reagents and to verify the concentration of the formaldehyde solution.
-
Stoichiometry: The molar ratio of the reactants is crucial. An excess of guanidine hydrochloride is often used to drive the reaction to completion and minimize the formation of byproducts.[6]
-
Temperature Control: In conventional heating, maintaining a consistent reflux temperature is important. For microwave synthesis, accurate temperature monitoring and control are key to reproducibility.
-
Formaldehyde Reactivity: Formaldehyde is a highly reactive aldehyde. Its tendency to polymerize can be a challenge. Using a fresh, stabilized solution is recommended.
The microwave-assisted method generally offers superior reproducibility due to the precise control over reaction parameters.
Conclusion
The synthesis of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is most efficiently and reproducibly achieved through a microwave-assisted Biginelli reaction. This method provides a significant reduction in reaction time and often leads to higher yields and purity compared to conventional heating methods. For laboratories equipped with a microwave reactor, this approach is highly recommended for the synthesis of this valuable heterocyclic building block. Careful attention to reagent purity and stoichiometry is critical for ensuring the success and reproducibility of either synthetic protocol.
References
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Felluga, F., Benedetti, F., Berti, S., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - Archivio della ricerca dell'Università di Trieste. [Link]
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Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved from [Link]
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Overman, L. E., & Nilsson, B. L. (2006). Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. Organic letters, 8(23), 5355–5358. [Link]
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Overman, L. E., & Nilsson, B. L. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC. [Link]
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Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. Asian Journal of Chemistry, 25(10), 5551-5554. [Link]
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Rosowsky, A., Forsch, R. A., & Queener, S. F. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of medicinal chemistry, 38(14), 2649–2656. [Link]
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Xu, R., Wang, Z., Zheng, Q., Li, X., & Dömling, A. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. The Journal of organic chemistry, 87(21), 14213–14224. [Link]
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Deshmukh, M. B., et al. (2014). Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8-hexahydroquinoline-3-carbonitrile. ResearchGate. [Link]
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Dabiri, M., Salehi, P., & Baghbanzadeh, M. (2008). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid. Frontiers in Chemistry, 6, 113. [Link]
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Quinazolinone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds.[1][2] Its derivatives have demonstrated a vast pharmacological spectrum, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4][5][6] This guide provides an in-depth comparison of the methodologies used to evaluate the efficacy of quinazolinone compounds, contrasting controlled in vitro environments with complex in vivo biological systems. Understanding the nuances, strengths, and limitations of each approach is paramount for translating a promising compound from the bench to preclinical and clinical development.
Part 1: In Vitro Efficacy Assessment: The Foundation of Discovery
In vitro (Latin for "in the glass") studies are the initial, indispensable step in drug discovery. They offer a rapid, high-throughput, and cost-effective means to screen compound libraries, determine mechanisms of action, and establish structure-activity relationships (SAR).[3][7][8] For quinazolinone derivatives, these assays typically focus on their effects at the enzymatic and cellular levels.
Common In Vitro Evaluation Targets for Quinazolinones
Quinazolinone's versatility allows it to target numerous biological pathways. A significant body of research has focused on its role as an inhibitor of protein kinases and tubulin polymerization, key processes in cancer progression.[9][10][11]
-
Enzyme Inhibition: Many quinazolinone derivatives function as tyrosine kinase inhibitors (TKIs), targeting receptors like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[3][10][12][13][14] Assays directly measure the compound's ability to inhibit the phosphorylation activity of the purified target enzyme, providing a direct measure of potency, often expressed as the half-maximal inhibitory concentration (IC50).
-
Cytotoxicity/Antiproliferative Activity: The most common cellular assays evaluate a compound's ability to inhibit cancer cell growth or induce cell death. These are performed on various human cancer cell lines, such as A549 (lung), PC-3 (prostate), MCF-7 (breast), and SMMC-7721 (liver), to assess the breadth and selectivity of the compound's activity.[3][12][15]
-
Mechanism of Action: Beyond simple cytotoxicity, in vitro assays can elucidate how a compound works. For example, flow cytometry can be used to determine if a compound induces apoptosis (programmed cell death) or causes cell cycle arrest at specific phases (e.g., G2/M phase).[3][13][16]
-
Antimicrobial Activity: For antimicrobial applications, the minimum inhibitory concentration (MIC) is determined against various bacterial and fungal strains to assess the compound's potency.[1][17][18][19]
Data Presentation: In Vitro Activity of Representative Quinazolinones
The following table summarizes in vitro data for select quinazolinone compounds from cited literature, showcasing their potency against various targets.
| Compound ID | Target/Cell Line | Assay Type | Result (IC50 / GI50) | Reference |
| Compound 5k | EGFRwt-TK | Enzyme Inhibition | 10 nM | [3][12] |
| Compound 5k | A549 (Lung Cancer) | Antiproliferative (MTT) | Not specified, but potent | [3][12] |
| Compound 6d | EGFR | Enzyme Inhibition | 0.069 µM | [13] |
| Compound 6d | NCI-H460 (Lung Cancer) | Antiproliferative | 0.789 µM | [13] |
| Compound B6 | Various Cancer Lines | Antiproliferative (CCK8) | ~2 µM (average) | [16] |
| Compound 27 | MRSA (S. aureus) | Antibacterial (MIC) | ≤0.5 µg/mL | [8] |
Featured Protocol: Determining Antiproliferative Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Live cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[20]
Experimental Causality: This protocol is chosen for its reliability, scalability, and direct correlation between color intensity and the number of viable cells. It provides a robust quantitative measure (IC50) of a compound's cytotoxic potential.
Step-by-Step Methodology: [20]
-
Cell Seeding: Plate adherent human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the quinazolinone test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in growth medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Gefitinib or 5-Fluorouracil).[3] Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.[20][21]
Visualization: EGFR Signaling Pathway Inhibition
Many quinazolinone-based anticancer agents, such as Gefitinib and Erlotinib, function by inhibiting the EGFR tyrosine kinase.[3][10][14] This prevents downstream signaling cascades that promote cell proliferation and survival.
Caption: Quinazolinone inhibitors block the EGFR kinase domain, preventing ATP binding and subsequent activation of pro-survival pathways.
Part 2: In Vivo Efficacy Assessment: The Whole-System Reality Check
While in vitro data is crucial, it cannot fully predict a compound's behavior in a complex, living organism. In vivo (Latin for "within the living") studies are essential to evaluate a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic efficacy and toxicity.[22][23][24]
Common In Vivo Models for Quinazolinone Evaluation
For anticancer quinazolinones, rodent models, particularly immunodeficient mice, are the gold standard for preclinical evaluation.
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[16] Once tumors are established, the mice are treated with the test compound. Efficacy is measured by monitoring tumor volume, tumor weight at the end of the study, and sometimes, animal survival.[22]
-
Syngeneic Models: These models use immunocompetent mice and implant murine tumor cells. They are particularly valuable for studying immuno-oncology agents, as they have a functional immune system.
-
Infectious Disease Models: For antimicrobial quinazolinones, an infection is induced in an animal model (e.g., a mouse peritonitis model for bacterial infections), followed by treatment with the compound.[8][25] Efficacy is determined by animal survival rates or reduction in pathogen load.
Data Presentation: In Vivo Efficacy of Representative Quinazolinones
This table summarizes in vivo results for quinazolinone compounds, demonstrating their therapeutic potential in animal models.
| Compound ID | Animal Model | Cancer/Infection Type | Key Efficacy Result | Reference |
| Compound B6 | Mouse Melanoma Model | Melanoma | 70.21% tumor growth inhibition (at 50 mg/kg) | [16] |
| Compound 21 | EAC-bearing Mice | Ehrlich Ascites Carcinoma | Significant increase in mean survival time (at 20 mg/kg) | [22] |
| Compound 12 | DLA-bearing Mice | Dalton's Ascites Lymphoma | Significant reduction in tumor volume and weight (at 20 mg/kg) | [22] |
| Compound 27 | Mouse Neutropenic Thigh | MRSA (S. aureus) | Demonstrated efficacy (details not specified) | [8][25] |
| Compound 26 | HCT-116 & MCF-7 Xenograft | Colon & Breast Cancer | Significant tumor growth inhibition | [26] |
Featured Protocol: General Workflow for a Subcutaneous Xenograft Study
This workflow outlines the critical steps for evaluating the in vivo anticancer efficacy of a quinazolinone derivative.
Experimental Causality: The xenograft model is the most widely accepted preclinical model for assessing a compound's direct antitumor activity.[27] It allows for the direct measurement of a compound's ability to inhibit the growth of human tumors in a living system, providing essential data on efficacy and tolerability before human trials.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old) for at least one week under specific pathogen-free conditions to allow them to adapt to the new environment.
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under sterile conditions. Harvest the cells and resuspend them in a sterile medium or PBS, often mixed with Matrigel to support tumor formation. Subcutaneously inject approximately 5-10 million cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once the tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (typically 5-10 mice per group): (a) Vehicle Control (e.g., saline, DMSO/Cremophor solution), (b) Test Compound (e.g., Quinazolinone derivative at one or more dose levels), and (c) Positive Control (a standard-of-care drug like cisplatin).
-
Dosing: Administer the treatments according to a defined schedule (e.g., once daily via oral gavage or intraperitoneal injection) for a set period (e.g., 21 days). Monitor animal weight and general health throughout the study as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and photograph them. Analyze the data by comparing the mean tumor volume and weight between the treated groups and the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage.
Visualization: In Vivo Xenograft Study Workflow
This diagram illustrates the sequential process of conducting an in vivo efficacy study.
Caption: A generalized workflow for conducting in vivo anticancer efficacy studies using xenograft models.[27]
Part 3: Bridging the Gap: The Quest for In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal in early drug development is for in vitro results to accurately predict in vivo outcomes. This relationship is known as the In Vitro-In Vivo Correlation (IVIVC).[28][29][30] A strong IVIVC can streamline development, reduce reliance on animal testing, and help set meaningful quality control specifications for drug manufacturing.[28][29]
However, establishing a direct IVIVC for efficacy is notoriously challenging for anticancer agents. The transition from a 2D cell monolayer to a complex 3D tumor microenvironment introduces numerous variables:
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may fail in vivo due to poor Absorption, Distribution, Metabolism, and Excretion. It may not reach the tumor in sufficient concentrations or may be rapidly cleared from the body.
-
Tumor Microenvironment: The in vivo tumor includes a complex mix of cancer cells, stromal cells, blood vessels, and extracellular matrix, which can affect drug penetration and efficacy.
-
Host Factors: The host's immune system, metabolism, and overall health can influence drug response.
While a direct correlation like "IC50 in vitro predicts TGI in vivo" is rare, in vitro data remains essential. It provides the mechanistic rationale for advancing a compound and helps prioritize candidates. A compound with poor in vitro potency is highly unlikely to succeed in vivo. Therefore, the two approaches are not mutually exclusive but are sequential and complementary pillars of a successful drug discovery campaign.
Conclusion
The evaluation of quinazolinone compounds requires a strategic and integrated approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro assays serve as the critical first pass, efficiently identifying potent compounds and elucidating their mechanisms of action at a cellular and molecular level. They provide the foundational data and scientific rationale necessary to justify the significant investment of time and resources required for animal studies. Subsequently, in vivo models provide the indispensable reality check, assessing how that molecular potency translates into therapeutic efficacy and safety within the complex biological landscape of a living organism. A thoughtful progression from glass to a living system, with a clear understanding of the limitations and insights at each stage, is the most reliable path toward developing the next generation of quinazolinone-based therapeutics.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Amino-Dihydroquinazolinones
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing the biological effects of 2-amino-dihydroquinazolinones. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of this versatile scaffold. We will move beyond a simple recitation of facts to delve into the causal relationships between chemical structure and biological function, supported by experimental data and protocols. Our approach is grounded in the principles of scientific integrity, ensuring that the information presented is not only accurate but also actionable in a laboratory setting.
The 2-amino-dihydroquinazolinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a foundation for developing ligands for a diverse range of biological targets.[1][2][3] This guide will dissect the key structural modifications that have been explored and their impact on various biological activities, with a primary focus on their anticancer potential.
The 2-Amino-Dihydroquinazolinone Core: A Versatile Template for Drug Discovery
The quinazolinone ring system, a fusion of a benzene ring and a pyrimidinone ring, is a common feature in many biologically active compounds, including approved drugs and natural products.[2][3][4] The 2-amino-dihydroquinazolinone variant offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the SAR of this scaffold is paramount for the rational design of potent and selective therapeutic agents.
Below is a generalized workflow for conducting SAR studies on 2-amino-dihydroquinazolinone derivatives, a process that iteratively refines the chemical structure to optimize biological activity.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of 2-amino-dihydroquinazolinone derivatives.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Quinazolinone derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases (RTKs).[5][6][7][8] The following sections will compare different substitution patterns on the 2-amino-dihydroquinazolinone scaffold and their effects on anticancer activity.
Substitutions at the 2-Amino Position: A Critical Determinant of Potency
The nature of the substituent on the 2-amino group plays a pivotal role in the anticancer activity of these compounds. Aromatic and heteroaromatic substitutions are common, and their electronic and steric properties can significantly influence binding to target proteins.
A study on a series of 2-anilino-4-alkylaminoquinazoline derivatives revealed that substitutions on the aniline ring are crucial for cytotoxicity.[6][9] Specifically, compounds with a 4-nitro substitution on the phenyl ring (compounds 4c and 5b in the study) exhibited the highest inhibitory effects against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2).[6] This suggests that an electron-withdrawing group at the para position of the aniline ring enhances anticancer activity. In contrast, moving the nitro group to the meta position or replacing it with other substituents like fluorine or bromine resulted in decreased activity.[6]
Table 1: Comparison of Cytotoxicity (IC50) of 2-Anilino-4-alkylaminoquinazoline Derivatives
| Compound | R1 (at C4) | R2 (at N2-phenyl) | MCF-7 (µg/mL) | HCT-116 (µg/mL) | HePG-2 (µg/mL) |
| 4c | -NH(CH2)2OH | 4-NO2 | 9.1 | 9.8 | 10.2 |
| 5b | -NH(CH2)3CH3 | 4-NO2 | 10.1 | 10.9 | 9.9 |
| 4d | -NH(CH2)2OH | 3-NO2 | > 50 | > 50 | > 50 |
| 5c | -NH(CH2)3CH3 | 3-NO2 | > 50 | > 50 | > 50 |
| 5d | -NH(CH2)3CH3 | 4-Br | 22.4 | 25.1 | 28.3 |
| 5-FU (control) | - | - | 5.3 | 6.1 | 5.8 |
Data synthesized from a study on 2,4-diaminoquinazolines as potential antitumor agents.[6]
The enhanced activity of the 4-nitro substituted compounds can be attributed to the strong electron-withdrawing nature of the nitro group, which can participate in hydrogen bonding and other electronic interactions within the target's binding pocket. This highlights the importance of exploring a diverse range of electronic substitutions at this position.
Modifications on the Quinazolinone Core: Fine-Tuning Selectivity
Substitutions on the quinazolinone ring itself also modulate the biological activity. For instance, in a series of 2-(amino)quinazolin-4(3H)-one derivatives evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), a 7-chloro substituent on the quinazolinone scaffold was found to significantly enhance antibacterial potency.[10] While this example is from an antibacterial context, it underscores the principle that modifications to the core scaffold can have a profound impact on activity and can be a key strategy for optimizing lead compounds.
The Role of the Dihydro Feature
It is important to distinguish between dihydroquinazolinones and their oxidized quinazolinone counterparts. The dihydro-scaffold introduces a stereocenter, which can be critical for specific biological interactions. However, a study on 2-amino-3,4-dihydroquinazolines as antitubercular agents noted that the equivalent activities of the two stereoisomers of their hit compound, along with a "flat SAR," led them to discontinue further optimization of that particular series.[11] This suggests that for some targets, the three-dimensional structure imparted by the dihydro-ring may not be a key determinant of activity, or that the specific substitutions explored did not effectively leverage this feature.
Beyond Cancer: A Scaffold for Diverse Therapeutic Applications
The versatility of the 2-amino-dihydroquinazolinone scaffold extends beyond oncology. Researchers have successfully developed derivatives with a range of other biological activities.
-
Antitubercular Activity: A whole-cell screening approach identified a 2-amino-3,4-dihydroquinazoline core as a novel hit against Mycobacterium tuberculosis.[11][12] The lead compound from this series, L16, was non-toxic to eukaryotic cells and retained activity against various drug-resistant clinical strains.[11]
-
Anti-HIV Activity: A series of dihydroquinazolin-2-amine derivatives were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The most potent compound exhibited an EC50 value of 0.84 nM against the HIV-1 IIIB strain and maintained high activity against resistant strains.
-
Metabotropic Glutamate Receptor 5 (mGluR5) Modulation: A virtual screening approach led to the discovery of a 2-(m-tolylamino)-7,8-dihydroquinazolin-5(6H)-one derivative as a negative allosteric modulator (NAM) of mGluR5, a potential target for treating L-DOPA induced dyskinesia.[13]
This broad spectrum of activity underscores the "privileged" nature of the 2-amino-dihydroquinazolinone scaffold and highlights its potential for generating lead compounds for a multitude of diseases.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of SAR studies, detailed and well-validated experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of 2-amino-dihydroquinazolinone derivatives, based on methodologies reported in the literature.
General Synthetic Protocol for 2-Anilino-4-Alkylaminoquinazolines
This protocol describes a common method for synthesizing 2,4-disubstituted quinazolines, which can be adapted for dihydro-derivatives with appropriate starting materials and reaction conditions.
Caption: A schematic representation of the synthetic pathway for 2-anilino-4-alkylaminoquinazolines.
Step-by-Step Procedure:
-
Synthesis of 4-Alkylamino-2-chloro-quinazoline Intermediate:
-
To a solution of 2,4-dichloroquinazoline in dichloromethane, add the appropriate amine (e.g., ethanolamine or n-butylamine).
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitate by filtration. Wash with a suitable solvent and dry to obtain the intermediate.[6][9]
-
-
Synthesis of the Final 2-Anilino-4-alkylaminoquinazoline Product:
-
To a solution of the 4-alkylamino-2-chloro-quinazoline intermediate in ethanol (or a mixture of ethanol and DMF), add the desired substituted aniline.
-
Reflux the mixture for several hours.
-
After cooling, the product often precipitates out of the solution. Collect the solid by filtration, wash, and purify by recrystallization or column chromatography.[6][9]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-dihydroquinazolinone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 2-amino-dihydroquinazolinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at key positions can lead to potent and selective compounds with a wide range of biological activities, particularly in the realm of anticancer drug discovery.
Future research in this area should continue to explore diverse substitutions on both the 2-amino group and the quinazolinone core. A deeper understanding of the three-dimensional SAR, particularly for the chiral dihydro-derivatives, could unlock new avenues for designing highly selective inhibitors. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their translation into clinical candidates. By integrating rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of 2-amino-dihydroquinazolinones can be realized.
References
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- Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. (2026-01-04). Scilit.
- Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modul
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- Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. (2021-03-15).
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Quinazolinones, the Winning Horse in Drug Discovery. (2023-01-18). MDPI.
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- 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Deriv
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Safety Operating Guide
2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a compound to managing its entire lifecycle—including proper disposal—is critical for laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Profile
It is imperative to treat 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one as a hazardous substance. Based on analogous compounds, it should be considered harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[3][4]
| Property | Inferred Data (Based on Structural Analogs) | Source |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
| Appearance | Solid (Assumed) | [5] |
| Primary Hazards | Irritant, Acutely Toxic (Oral) | [1] |
| Disposal Classification | Hazardous Chemical Waste | [3][6] |
Personal Protective Equipment (PPE) and Safety Precautions
The principle of causality in safety dictates that proper PPE is your primary barrier against exposure. Given the compound's irritant properties, the following PPE is mandatory when handling the waste form of this chemical.[2]
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat and closed-toe shoes are essential.
-
Respiratory Protection: All handling of the waste, especially the solid compound or concentrated solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.
Disposal Workflow: A Decision-Based Protocol
The proper disposal path depends on the form of the waste. The following diagram and step-by-step guide outline the decision-making process for compliant disposal.
Caption: Decision workflow for the disposal of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Detailed Step-by-Step Methodologies
Waste Segregation and Container Selection
The fundamental principle of waste management is segregation to prevent dangerous reactions.[7]
-
Isolate: Designate a specific waste stream for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one and its related materials. Do not mix it with other waste types like acids, bases, or oxidizers.[7][8]
-
Container Compatibility:
-
Solids: For bulk solids or contaminated labware (gloves, weighing paper), use the original container if possible or a new, clearly labeled polyethylene or glass container with a secure screw cap.[8][9]
-
Liquids: For solutions, use a high-density polyethylene (HDPE) or glass container compatible with the solvent used. Ensure the container has a tight-fitting screw cap to prevent leaks or evaporation.[7][9]
-
-
Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[9]
Waste Labeling
Proper labeling is a regulatory requirement and essential for safety. Each waste container must be labeled at the moment the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one" . Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[6]
-
The date of accumulation.
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[3][7]
-
Location: The SAA must be a designated location within the lab where the waste is generated. Waste cannot be moved from one SAA to another.[3][6]
-
Secondary Containment: Place all waste containers in a secondary containment bin or tray that is chemically resistant and can hold the entire volume of the largest container. This prevents the spread of material in case of a leak.
-
Container Integrity: Keep waste containers securely capped at all times, except when adding waste.[3][7] Inspect the SAA weekly for any signs of container degradation or leaks.[7]
-
Accumulation Limits: Do not exceed the SAA volume limit of 55 gallons for total hazardous waste. Once a container is full, it must be removed from the SAA within three days.[7]
Final Disposal Procedure
-
Contact EHS: Once your waste container is full or your experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office.
-
Professional Disposal: The EHS department will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This ensures the waste is tracked from "cradle to grave" in compliance with EPA regulations.[6]
Waste Minimization and Best Practices
A core tenet of modern chemical hygiene is the minimization of waste generation.[3]
-
Scale: Only purchase and use the quantity of the chemical necessary for your experiments.
-
First-In, First-Out: Use older stock of chemicals first to prevent expiration and the need to dispose of unused product.[8]
-
Decontamination: For empty containers, triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste.[8][10] After this procedure, the defaced container can often be disposed of as non-hazardous waste, reducing your hazardous waste volume.
By adhering to this structured protocol, you ensure that the disposal of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is conducted safely, efficiently, and in full compliance with environmental regulations, reflecting the highest standards of professional laboratory practice.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health & Radiation Safety. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-safety/laboratory-chemical-waste-management-guidelines]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety. [URL: https://www.cwu.edu/environmental-health-safety/sites/cts.cwu.edu.environmental-health-safety/files/documents/Laboratory%20Hazardous%20Waste%20Disposal%20Guidelines.pdf]
- Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [URL: https://www.safety.northwestern.edu/documents/hazardous-waste-disposal-guide.pdf]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [URL: https://www.acs.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [URL: https://www.gaiaca.com/how-to-dispose-of-chemical-waste-in-a-lab-correctly/]
- 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone. Benchchem. [URL: https://www.benchchem.com/product/b020772]
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.com/tech-support/safe-disposal-of-quinazolin-2-ylboronic-acid]
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- 2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)quinazolinone. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-amino-7-8-dihydro-7-7-dimethyl-4-propyl-5-6h-quinazolinone]
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- EPA tweaks hazardous waste rules for academic labs. Chemistry World. (2008-12-09). [URL: https://www.chemistryworld.com/news/epa-tweaks-hazardous-waste-rules-for-academic-labs/3004510.article]
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Safeguarding Your Research: A Comprehensive Guide to Handling 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
This guide provides essential safety and handling protocols for 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 21599-37-1). As a valued researcher, your safety is paramount. This document is designed to provide you with a comprehensive framework for the safe handling, use, and disposal of this quinazolinone derivative, ensuring the integrity of your research and the protection of your laboratory personnel. The information herein is synthesized from established safety protocols for analogous compounds and general best practices in chemical hygiene.
Hazard Identification and Risk Assessment
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Irritation
-
Serious Eye Irritation
-
Specific target organ toxicity — single exposure (May cause respiratory irritation)
Therefore, it is crucial to handle 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one with appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards. | To protect eyes from splashes and aerosols that can cause serious irritation.[1] |
| Face Shield | Recommended when there is a significant potential for splashes. | Provides an additional layer of protection for the entire face.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. It is essential to check the manufacturer's data for resistance to quinazolinone derivatives. | To prevent skin contact, as similar compounds are known to cause skin irritation.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Chemical-Resistant Gown | Recommended for procedures with a higher risk of spills. | Offers enhanced protection against chemical permeation.[3] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |
| Respirator | For unpacking procedures where the container may be compromised, an N95 or higher-rated respirator is recommended. | To provide respiratory protection in case of spills or aerosol generation during shipping and handling.[3] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow Diagram
Caption: A stepwise workflow for the safe handling of 2-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one.
Step-by-Step Handling Procedures
-
Preparation :
-
Designate a specific area within a certified chemical fume hood for handling the compound.
-
Ensure that a spill kit and appropriate waste containers are readily accessible.
-
Before handling the chemical, don all required PPE as outlined in the table above.
-
-
Handling the Solid Compound :
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
Solution Preparation :
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental procedure. This compound is reported to be soluble in chloroform, DMSO, and methanol.[4]
-
Keep the solution container closed when not in use.
-
-
During the Experiment :
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
Inhalation : Move the person to fresh air. If respiratory irritation occurs, seek medical attention.
-
Ingestion : If swallowed, immediately call a poison center or doctor.[6]
-
Spills : For small spills, absorb the material with an inert absorbent and place it in a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety office.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling the compound.
Disposal Procedures
-
Waste Containers :
-
Segregation :
-
Contaminated Materials :
-
Dispose of all contaminated PPE (gloves, gowns, etc.), weighing papers, and other disposable materials in the designated solid hazardous waste container.
-
-
Empty Containers :
-
The original chemical container, once empty, must be triple-rinsed with a suitable solvent.[8][10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8][10]
-
After triple-rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines.
-
-
Waste Pickup :
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific chemical hygiene plan and safety protocols.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
